molecular formula C6H16NO3+ B1229115 Triethanolammonium

Triethanolammonium

Cat. No.: B1229115
M. Wt: 150.2 g/mol
InChI Key: GSEJCLTVZPLZKY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Triethanolammonium refers to the protonated form of triethanolamine (TEA), a tertiary amine known for its biocompatibility and role as a pharmaceutically and cosmetically acceptable raw material . This cation is particularly valuable in the synthesis of advanced ionic liquids (ILs). When combined with various anions, such as those derived from natural L-amino acids, it forms this compound amino acid ionic liquids. These ILs have demonstrated significant potential in controlling the activity and stability of industrially relevant proteases like papain, bromelain, and subtilisin, making them powerful tools for optimizing enzymatic reaction media . The mechanism is attributed to the cation's hydroxyethyl substituents, which can coordinate anions and potentially shield enzymes from denaturation . Beyond enzymology, this compound salts serve as effective stabilizers in nanotechnology. For instance, this compound oleate is used to coat iron-oxide nanoparticles, preventing agglomeration and sedimentation while ensuring low cytotoxicity. This application is critical for developing novel solutions in theranostics, including MRI-guided hyperthermia for cancer treatment and materials for regenerative medicine . Available as various salts, our high-purity this compound compounds are dedicated to supporting innovation in drug delivery, material science, and green chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16NO3+

Molecular Weight

150.2 g/mol

IUPAC Name

tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/p+1

InChI Key

GSEJCLTVZPLZKY-UHFFFAOYSA-O

SMILES

C(CO)[NH+](CCO)CCO

Canonical SMILES

C(CO)[NH+](CCO)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethanolammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triethanolammonium chloride, a tertiary amine salt with applications in various chemical and pharmaceutical contexts. The primary and most direct method for its preparation involves the acid-base neutralization reaction between triethanolamine and hydrochloric acid. This document details the experimental protocol for this synthesis, presents relevant physicochemical data in a structured format, and illustrates the reaction pathway.

Physicochemical Data

The following table summarizes key quantitative data for the reagents and the product involved in the synthesis of this compound chloride.

PropertyTriethanolamineHydrochloric Acid (concentrated)This compound Chloride
Molecular Formula C₆H₁₅NO₃HClC₆H₁₆ClNO₃
Molecular Weight 149.19 g/mol 36.46 g/mol 185.65 g/mol [1]
Appearance Colorless, viscous liquidColorless to slightly yellow liquidWhite crystalline solid[1]
Density 1.124 g/cm³ at 20 °C~1.18 g/cm³-
Melting Point 21.6 °C-~177-180 °C
Boiling Point 335.4 °C (decomposes)--
Solubility in Water MiscibleMiscibleSoluble
pKa of Conjugate Acid 7.76 at 25 °C--

Synthesis of this compound Chloride

The synthesis of this compound chloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of triethanolamine, a weak base, accepts a proton from the strong acid, hydrochloric acid, to form the this compound cation and the chloride anion.

Reaction Pathway

The chemical equation for this reaction is:

N(CH₂CH₂OH)₃ + HCl → [HN(CH₂CH₂OH)₃]⁺Cl⁻

This reaction is an exothermic neutralization reaction.

Experimental Protocol

This protocol details a common laboratory-scale synthesis of this compound chloride.

Materials:

  • Triethanolamine (C₆H₁₅NO₃)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Methanol (CH₃OH) or Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Beakers and graduated cylinders

  • pH indicator paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of triethanolamine in a suitable solvent like methanol or ethanol. The reaction can also be performed in water. A 1:1 molar ratio between triethanolamine and hydrochloric acid is required for this reaction.

  • Acid Addition: Cool the flask in an ice bath to manage the exothermic nature of the reaction. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel while continuously stirring the solution. Monitor the pH of the reaction mixture to ensure it reaches a neutral or slightly acidic state.

  • Reaction Completion: After the addition of hydrochloric acid is complete, allow the reaction mixture to stir at room temperature for a designated period, typically ranging from 1 to 24 hours, to ensure the reaction goes to completion.

  • Isolation of the Product: The method of isolation depends on the solvent used.

    • If a volatile organic solvent (e.g., methanol, ethanol) is used: The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound chloride salt.

    • If water is the solvent: The water can be removed by lyophilization (freeze-drying) or by careful heating under vacuum.

  • Purification by Recrystallization: To obtain a high-purity product, the crude this compound chloride should be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold diethyl ether to remove any residual solvent, and dried under vacuum.

Yield: The yield of the reaction can be optimized by careful control of the stoichiometry and reaction conditions. While specific yields are dependent on the exact protocol followed, high yields are generally expected for this type of acid-base reaction.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound chloride.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Processing cluster_product Final Product Triethanolamine Triethanolamine Mixing Mixing in Solvent (e.g., Methanol/Water) Triethanolamine->Mixing HCl Hydrochloric Acid HCl->Mixing Isolation Isolation (Solvent Removal) Mixing->Isolation Neutralization Purification Purification (Recrystallization) Isolation->Purification Crude Product FinalProduct This compound Chloride Purification->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound chloride.

The following diagram illustrates the chemical reaction pathway.

ReactionPathway TEA N(CH₂CH₂OH)₃ reactant_plus + TEA->reactant_plus HCL HCl PRODUCT [HN(CH₂CH₂OH)₃]⁺Cl⁻ HCL->PRODUCT Proton Transfer reactant_plus->HCL

Caption: Reaction pathway for this compound chloride synthesis.

References

physical and chemical properties of triethanolammonium salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Triethanolammonium Salts

Introduction

This compound salts are a class of organic compounds formed from the acid-base neutralization reaction between triethanolamine (TEA), a tertiary amine and triol, and an acid.[1] The lone pair of electrons on the nitrogen atom of triethanolamine makes it a weak base, capable of accepting a proton to form the this compound cation.[1] These salts are of significant interest across various industries, particularly in pharmaceuticals and personal care products, due to their versatile properties. They function as surfactants, emulsifiers, pH buffering agents, and are instrumental in the formation of pharmaceutical salts to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[2][3][4][5]

The formation of a salt can significantly alter a drug's properties, such as solubility, stability, and dissolution rate, which are critical for its therapeutic efficacy.[4][5][6] This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and their applications, tailored for researchers, scientists, and drug development professionals.

General Chemical Properties and Synthesis

Formation and Structure: this compound salts are synthesized through a proton transfer reaction, where the acidic proton from an inorganic or organic acid is transferred to the basic nitrogen atom of triethanolamine.[7][8] This results in an ionic complex comprising the this compound cation, [N(CH₂CH₂OH)₃H]⁺, and the corresponding anion of the acid.[9] In the solid state, many this compound salts exhibit a unique tricyclic structure known as a "protatrane," where the proton on the nitrogen is directed inward and forms intramolecular hydrogen bonds with the oxygen atoms of the hydroxyethyl groups.[9]

G General Synthesis of this compound Salts cluster_reactants Reactants cluster_product Product TEA Triethanolamine (Weak Base) N(CH₂CH₂OH)₃ Salt This compound Salt [N(CH₂CH₂OH)₃H]⁺ X⁻ TEA->Salt Protonation Acid Acid (Proton Donor) H-X Acid->Salt Provides Counter-ion

Caption: General synthesis of a this compound salt via proton transfer.

Physical Properties

The physical properties of this compound salts are highly dependent on the nature of the counter-anion.

Appearance and Melting Point: These salts can range from viscous, colorless to pale yellow liquids to white crystalline solids.[10][11] Their melting points vary significantly; for instance, triethanolamine hydrochloride is a crystalline solid with a melting point of 177-179 °C, whereas many salts formed with organic acids are classified as protic ionic liquids with melting points below 100 °C.[7][12]

Table 1: Physical Properties of Selected this compound Salts

Salt Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound Chloride 637-39-8 C₆H₁₆ClNO₃ 185.65 177-179[12] White crystalline powder[11][12]
Triethanolamine Lauryl Sulfate 139-96-8 C₁₈H₄₁NO₇S 415.59 Not specified Viscous, yellow liquid[13]
This compound Salicylate 2174-16-5 C₁₃H₂₁NO₆ 287.31 Not specified Not specified
This compound Octanoate Not specified C₁₄H₃₁NO₅ 293.42 Not specified Colorless to pale yellow viscous liquid[10]

| Triethylammonium Chloride | 554-68-7 | C₆H₁₆ClN | 137.65 | 255-258 | Powder |

Solubility: The solubility profile is governed by the amphiphilic nature of the salt. The this compound cation is hydrophilic due to its hydroxyl groups, while the anion can be either hydrophilic or lipophilic.[10] Triethanolamine itself is miscible with water, methanol, and acetone, but has low solubility in non-polar solvents like n-heptane.[14][15][16] Consequently, its salts are generally soluble in water and polar protic solvents.[10][17][18] For example, triethanolamine lauryl sulfate is soluble in water and functions as an effective surfactant.

Table 2: Solubility of Triethanolamine and its Salts

Compound Solvent Temperature (°C) Solubility
Triethanolamine Water 20 Miscible[16]
Triethanolamine Methanol 25 Miscible[15]
Triethanolamine Acetone 25 Miscible[15]
Triethanolamine Benzene 25 4.2% (w/w)[14][15]
Triethanolamine n-Heptane 25 <0.1%[14]
This compound Chloride Water 20 Soluble[12]
Octanoic Acid Triethanolamine Salt Polar Protic Solvents (e.g., Ethanol) Ambient Expected to be highly soluble[10]

| Octanoic Acid Triethanolamine Salt | Non-polar Solvents (e.g., n-Heptane) | Ambient | Low solubility expected[10] |

pKa and pH: The pKa of the conjugate acid of triethanolamine is consistently reported to be around 7.76–7.8 at 25°C.[17][19][20] This value is crucial for buffer preparation. The pH of an aqueous solution of a this compound salt depends on the strength of the acid from which it was formed. A 0.1N aqueous solution of triethanolamine has a pH of about 10.5, while salts like triethylammonium chloride can have a pH around 5 in solution.[14][16]

Chemical Properties

Thermal Stability: Triethanolamine is the most thermally stable of the common ethanolamines.[21][22] Its decomposition typically begins at temperatures above 200°C.[22] The thermal stability of its salts is also a critical parameter. For instance, the thermal decomposition of octanoic acid triethanolamine salt begins at approximately 185°C and is complete by 300°C.[23] The decomposition of metalorganic complexes of TEA often proceeds in several steps, starting with the loss of the ethanol groups.[24]

Table 3: Thermal Decomposition Data

Compound Onset of Decomposition Atmosphere Reference
Triethanolamine (TEA) > 200 °C Not specified [22]
Octanoic Acid Triethanolamine Salt ~185 °C Not specified [23]

| Cerium-TEA Complex | ~200 °C | Air and Nitrogen |[24] |

Reactivity and Surfactant Properties: this compound salts can undergo reactions typical of alcohols and amines. With higher fatty acids, they form water-soluble soaps that are excellent emulsifying agents.[16][17] Salts derived from long-chain fatty acids, such as triethanolamine lauryl sulfate (TLS), are widely used as anionic surfactants.[3][13] TLS is valued for its ability to create dense, creamy foam, its high solubility, and for being milder than its sodium salt counterpart, sodium lauryl sulfate (SLS).[25] It functions as a cleansing and foaming agent in numerous personal care products.[3]

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of this compound salts.

Protocol 1: Determination of pKa by Potentiometric Titration This method is highly accurate for determining the pKa of weak bases like triethanolamine and its salts.[1]

  • Preparation: Prepare a standard solution of the this compound salt in deionized water. Prepare a standardized titrant solution of a strong acid, such as hydrochloric acid (HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place a known volume of the salt solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the HCl titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point, where half of the base has been neutralized.[1]

G Workflow for pKa Determination by Potentiometric Titration A 1. Prepare 0.1 M Triethanolamine Solution C 3. Titrate with Standardized 0.1 M HCl Solution A->C B 2. Calibrate pH Meter with Standard Buffers B->C D 4. Record pH vs. Volume of Titrant Added C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Identify Half-Equivalence Point E->F G 7. Determine pKa (pKa = pH at half-equivalence) F->G

Caption: Experimental workflow for determining the pKa of a weak base.

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing a profile of its decomposition.[23]

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Accurately weigh a small amount of the this compound salt sample (typically 5-10 mg) into a TGA pan.

  • Analysis: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection: Record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (thermogram) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue mass.

Protocol 3: Synthesis of this compound Salts This is a general procedure for synthesizing protic ionic liquids (PILs) from triethanolamine.[7][26]

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar amount of triethanolamine in a suitable solvent (e.g., methanol) or use it neat.

  • Acid Addition: Slowly add an equimolar amount of the desired carboxylic or inorganic acid to the triethanolamine solution while stirring. The reaction is often exothermic and may require cooling.

  • Reaction Completion: Continue stirring the mixture at room temperature or with gentle heating for several hours to ensure the proton transfer reaction is complete.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the resulting salt using techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.[7]

Applications in Drug Development

The ability to modify the properties of an API by forming a salt is a cornerstone of drug development.[4] An estimated 50% of all drugs are administered as salts to overcome suboptimal properties of the parent molecule.[4]

  • Improved Solubility and Bioavailability: For poorly water-soluble drugs (BCS Class II and IV), converting them to a salt form is a common strategy to increase aqueous solubility and dissolution rate, which can lead to enhanced oral bioavailability.[27]

  • Enhanced Stability: Salt formation can improve the chemical and physical stability of a drug, leading to a longer shelf life.[5]

  • pH Adjustment and Buffering: Triethanolamine and its salts are used as alkalizing agents and buffers in topical and injectable formulations to maintain a pH that ensures drug stability and minimizes irritation.[1][16]

  • Emulsification: In topical formulations like creams and lotions, this compound salts of fatty acids (soaps) are used as emulsifiers to create stable oil-in-water emulsions.[2][16]

G Role of Salt Formation in Improving Drug Properties API Active Pharmaceutical Ingredient (API) (e.g., Poor Solubility, Low Stability) Process Pharmaceutical Salt Formation API->Process TEA Triethanolamine (Counter-ion Source) TEA->Process Salt This compound Salt of API Process->Salt Properties Improved Physicochemical Properties: • Increased Solubility • Enhanced Stability • Better Handling Salt->Properties Outcome Enhanced Therapeutic Efficacy: • Improved Bioavailability • Stable Formulation Properties->Outcome

Caption: Logical flow of improving drug properties via salt formation.

Conclusion

This compound salts are a versatile class of compounds with a wide range of tunable physical and chemical properties. Their roles as surfactants, emulsifiers, and buffering agents are well-established. For drug development professionals, the strategic use of triethanolamine to form salts provides a powerful tool to overcome challenges related to the solubility, stability, and bioavailability of active pharmaceutical ingredients. A thorough understanding of their properties, supported by robust analytical characterization, is essential for their effective application in modern pharmaceutical formulations.

References

An In-depth Technical Guide to the pKa of Protonated Triethanolamine and Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of protonated triethanolamine (TEA-H⁺) and detailed protocols for the preparation of triethanolamine (TEA) buffer solutions. Understanding the pKa of protonated triethanolamine is crucial for accurate pH control in various scientific applications, including pharmaceutical formulations, biological assays, and chemical syntheses.[1]

Core Concepts: pKa of Protonated Triethanolamine

Triethanolamine is a tertiary amine and a weak base that can accept a proton (H⁺) to form its conjugate acid, the protonated triethanolamine ion (TEA-H⁺). The pKa value refers to the negative logarithm of the acid dissociation constant (Ka) of this protonated form. A key principle in buffer preparation is that a buffer is most effective at a pH close to the pKa of its conjugate acid.[1] For triethanolamine, the effective buffering range is typically between pH 7.0 and 8.5.[2]

The equilibrium for the protonation of triethanolamine in water is as follows:

N(CH₂CH₂OH)₃ + H₂O ⇌ HN⁺(CH₂CH₂OH)₃ + OH⁻

The corresponding acid dissociation of the protonated form is:

HN⁺(CH₂CH₂OH)₃ + H₂O ⇌ N(CH₂CH₂OH)₃ + H₃O⁺

The pKa is the pH at which the concentrations of the protonated form (the acid, TEA-H⁺) and the unprotonated form (the base, TEA) are equal.[1]

Quantitative Data: pKa of Protonated Triethanolamine

The pKa of protonated triethanolamine is influenced by temperature.[1] The following table summarizes the reported pKa values at different temperatures.

Temperature (°C)pKa Value
257.76
257.77
Not Specified7.8

Data sourced from multiple references.[2][3][4][5][6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa of weak acids and bases like triethanolamine.[1] The procedure involves titrating a solution of triethanolamine with a strong acid, such as hydrochloric acid (HCl), while monitoring the pH.[1]

Materials:

  • Triethanolamine solution of known concentration

  • Standardized strong acid titrant (e.g., 0.1 M HCl)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Procedure:

  • Preparation: Place a known volume and concentration of triethanolamine solution in a beaker with a magnetic stir bar.

  • Titration: Begin stirring the solution at a constant speed. Record the initial pH. Add the strong acid titrant in small, precise increments from the buret.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[1]

  • Endpoint Determination: Continue the titration until a significant drop in pH is observed and the titration curve flattens in the acidic region.[1]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of the steepest inflection. The pKa is the pH at the half-equivalence point, where half of the triethanolamine has been neutralized.[1]

Preparation of a Triethanolamine Buffer Solution (e.g., 1 L of 0.1 M, pH 7.6)

This protocol describes the preparation of a triethanolamine buffer by combining the free base form of triethanolamine with a strong acid (HCl) to achieve the desired pH.

Materials:

  • Triethanolamine (liquid, reagent grade)

  • Hydrochloric acid (HCl), concentrated or a standardized solution (e.g., 1 M)

  • Deionized water

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Procedure:

  • Calculate Molar Amount: For 1 L of a 0.1 M triethanolamine buffer, you will need 0.1 moles of triethanolamine. The molecular weight of triethanolamine is 149.19 g/mol . Therefore, you will need 14.92 g of triethanolamine.

  • Dissolve Triethanolamine: In a beaker containing approximately 800 mL of deionized water and a magnetic stir bar, carefully add the calculated amount of triethanolamine. Stir until completely dissolved.[2]

  • pH Adjustment: Place the calibrated pH electrode in the solution. Slowly add the HCl solution dropwise while continuously monitoring the pH.[2] Be cautious as this reaction can be exothermic.[2]

  • Final pH: Continue adding HCl until the pH of the solution reaches the desired value (e.g., pH 7.6).

  • Final Volume Adjustment: Transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Storage: Store the buffer solution at room temperature.[2]

Calculations using the Henderson-Hasselbalch Equation:

The Henderson-Hasselbalch equation can be used to determine the required ratio of the conjugate acid (TEA-H⁺) to the base (TEA) for a desired pH:

pH = pKa + log([TEA]/[TEA-H⁺])

For a target pH of 7.6 and a pKa of 7.8:

7.6 = 7.8 + log([TEA]/[TEA-H⁺]) -0.2 = log([TEA]/[TEA-H⁺]) 10⁻⁰.² = [TEA]/[TEA-H⁺] 0.631 = [TEA]/[TEA-H⁺]

This indicates that for every mole of TEA-H⁺, you need 0.631 moles of TEA. Since the total buffer concentration is 0.1 M:

[TEA] + [TEA-H⁺] = 0.1 M 0.631[TEA-H⁺] + [TEA-H⁺] = 0.1 M 1.631[TEA-H⁺] = 0.1 M [TEA-H⁺] = 0.0613 M

Therefore, you would need to add enough HCl to protonate 0.0613 moles of the initial 0.1 moles of triethanolamine.

Mandatory Visualizations

BufferPreparationWorkflow cluster_start Initial Steps cluster_ph_adjustment pH Adjustment cluster_finalization Finalization start Start calc Calculate required mass of Triethanolamine start->calc Define buffer concentration & volume weigh Weigh Triethanolamine calc->weigh dissolve Dissolve in ~80% of final volume of water weigh->dissolve calibrate Calibrate pH meter dissolve->calibrate add_hcl Slowly add HCl while monitoring pH calibrate->add_hcl check_ph Check if pH is at target value add_hcl->check_ph check_ph->add_hcl No transfer Transfer to volumetric flask check_ph->transfer Yes adjust_vol Adjust to final volume with water transfer->adjust_vol store Store the buffer solution adjust_vol->store end End store->end

Caption: Workflow for the preparation of a triethanolamine buffer solution.

References

The Core Mechanism of Triethanolammonium Surfactants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of triethanolammonium-based surfactants. Triethanolamine, a tertiary amine and a triol, serves as a versatile hydrophilic head group for a variety of surfactants used across pharmaceutical, cosmetic, and industrial applications.[1] When combined with a hydrophobic tail, typically a fatty acid or a fatty alcohol derivative, it forms an amphiphilic molecule capable of reducing surface tension and self-assembling into micelles.[2] This document details the fundamental principles of their surfactant activity, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes their mechanism of action, particularly in the context of drug delivery.

Fundamental Mechanism of Surfactant Action

The primary mechanism of any surfactant, including those based on this compound, is driven by its amphiphilic nature. The molecule possesses a polar, hydrophilic (water-attracting) head group and a nonpolar, hydrophobic (water-repelling) tail.[3] In an aqueous environment, these molecules orient themselves at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interaction between their hydrophobic tails and water molecules. This adsorption at the interface disrupts the cohesive energy of water molecules, leading to a reduction in surface tension.[2]

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers spontaneously aggregate in the bulk solution to form micelles.[4] These are thermodynamically stable colloidal structures where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic this compound heads form a protective outer shell, interacting with the surrounding aqueous phase.[3] This process of micellization is crucial for the solubilization of poorly water-soluble substances, which can be encapsulated within the hydrophobic core of the micelles.[5]

The basic structure of a this compound surfactant is formed by the neutralization of a fatty acid with triethanolamine, resulting in a salt. For example, the reaction of octanoic acid with triethanolamine yields octanoic acid triethanolamine salt.[6]

Figure 1: Formation of a this compound surfactant.

Once formed and dispersed in an aqueous solution above the CMC, these surfactants assemble into micelles.

Micelle_Formation cluster_above_cmc Above CMC Monomer1 Surfactant Monomer Concentration Increasing Surfactant Concentration Monomer2 Surfactant Monomer Monomer3 Surfactant Monomer Micelle Micelle Monomer4 Free Monomer

Figure 2: Micelle formation above the Critical Micelle Concentration (CMC).

Quantitative Surfactant Properties

Surfactant DerivativeCMC (M)CommentsReference
Triethanolamine/2CAm13 Solution3.0 x 10⁻²Two-headed amphiphile with a C13 chain in aqueous triethanolamine.[7]
Triethanolamine/2CAm21 Solution1.7 x 10⁻⁴Two-headed amphiphile with a C21 chain in aqueous triethanolamine.[7]
Sodium Octyl Sulfate0.13Structurally similar C8 anionic surfactant for comparison.[4]
Sodium Dodecyl Sulfate (SDS)8.3 x 10⁻³Common anionic surfactant for comparison.[4]

Surface Tension: For aqueous solutions of triethanolamine itself (not the surfactant salt), the surface tension decreases with increasing concentration. This trend is nonlinear, with a more significant drop at lower concentrations.[8] The addition of a hydrophobic tail to form the surfactant salt would lead to a much more pronounced decrease in surface tension up to the CMC, after which the surface tension remains relatively constant.[4]

Hydrophilic-Lipophilic Balance (HLB): The HLB value predicts the surfactant properties of a molecule on a scale of 0 to 20, with lower values indicating more lipophilic character and higher values indicating more hydrophilic character.[9] While a specific HLB value for simple this compound salts is not readily published, studies on triethanolamine alkyl sulfates indicate that their foaming properties, which are related to HLB, behave similarly to their sodium alkyl sulfate counterparts.[10] The HLB value can be estimated using Griffin's method, which relates the molecular mass of the hydrophilic and lipophilic portions of the molecule.[9]

Mechanism in Drug Delivery: Membrane Interaction

In pharmaceutical sciences, this compound surfactants are utilized as excipients to solubilize poorly soluble drugs and enhance their delivery across biological membranes.[3][6] One of the key mechanisms for enhancing transdermal drug delivery is the interaction of the surfactant with the stratum corneum, the outermost layer of the skin.[11]

Surfactant monomers and micelles can fluidize the lipid lamellae of the stratum corneum, disrupting its highly ordered structure. This reversible increase in fluidity reduces the barrier function of the skin, allowing for enhanced permeation of the encapsulated drug.[11]

Recent studies on drug-loaded micelles suggest a "membrane-mediated pathway" for the release of hydrophobic drugs. Instead of the entire micelle being internalized by a cell, the micelle may first interact with the cell membrane. This interaction facilitates the direct transfer of the hydrophobic drug from the micelle's core into the lipid bilayer of the cell membrane, from where it can then diffuse into the cell.[12]

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Micelle Drug-Loaded Micelle Membrane Micelle->Membrane 1. Micelle-Membrane Interaction Drug Free Drug Membrane->Drug 2. Direct Drug Transfer & Diffusion

Figure 3: Membrane-mediated pathway for drug delivery from a micelle.

Experimental Protocols

The characterization of this compound surfactants relies on standard methodologies used for all surfactant types. Below are detailed protocols for determining the Critical Micelle Concentration.

CMC Determination by Surface Tension Measurement

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles begin to form at the CMC, the concentration of free surfactant monomers in the solution remains relatively constant, and thus the surface tension also plateaus.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound surfactant in deionized water, well above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature. Ensure the instrument is calibrated and the platinum ring or plate is thoroughly cleaned before each measurement.

  • Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The resulting plot will show two distinct linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.

Tensiometry_Workflow Start Start Stock_Solution Prepare Concentrated Stock Solution Start->Stock_Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Measure_ST Measure Surface Tension (Tensiometer) Serial_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC from Intersection of Slopes Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 4: Workflow for CMC determination by tensiometry.

CMC Determination by Conductivity Measurement

Principle: This method is suitable for ionic surfactants. The specific conductivity of the solution increases linearly with the concentration of the surfactant monomers. When micelles form, the mobility of the aggregated ions is lower than that of the free ions, causing a change in the slope of the conductivity versus concentration plot.

Methodology:

  • Solution Preparation: As with the surface tension method, prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature. Ensure the probe is rinsed with deionized water and then with the sample solution before each measurement.

  • Data Plotting: Plot the specific conductivity against the surfactant concentration.

  • CMC Determination: The plot will exhibit two linear portions with different slopes. The point of intersection of these lines corresponds to the CMC.

Micelle Characterization by Dynamic Light Scattering (DLS)

Principle: DLS is used to determine the size distribution of particles in a suspension, such as micelles. The technique measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The hydrodynamic diameter of the micelles can be calculated from these fluctuations using the Stokes-Einstein equation. DLS can also be used to infer the CMC by observing the concentration at which a significant increase in scattered light intensity occurs, indicating the formation of larger micellar aggregates from smaller monomers.

Methodology:

  • Sample Preparation: Prepare a series of surfactant solutions at various concentrations, spanning the expected CMC.

  • Filtration: Filter all solutions using a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Input the correct solvent viscosity and refractive index for the experimental temperature.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the size distribution and scattered light intensity.

  • Data Analysis: Analyze the hydrodynamic diameter of the micelles at concentrations above the CMC. To determine the CMC, plot the scattered light intensity versus surfactant concentration. The CMC is identified as the concentration at which a sharp increase in intensity is observed.

References

Triethanolammonium Salts as Phase Transfer Catalysts: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the role of triethanolammonium salts as phase transfer catalysts (PTCs) in organic synthesis. Despite the widespread use of quaternary ammonium salts in phase transfer catalysis, a comprehensive review of the scientific literature reveals that This compound salts are not commonly employed as phase transfer catalysts for typical applications such as nucleophilic substitution, oxidation, or reduction reactions. Their inherent properties, including high hydrophilicity and the presence of reactive hydroxyl groups, likely limit their efficacy in traditional biphasic systems. This document provides a detailed overview of the principles of phase transfer catalysis, discusses the established chemical applications of triethanolamine and its salts, and examines the limited and specialized instances where structurally related alkanolammonium salts have been used in a catalytic capacity.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, often a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[1][3] This technique offers numerous advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, and often, the elimination of the need for anhydrous or expensive polar aprotic solvents.[2][4]

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) in a liquid-liquid system is depicted below. An aqueous anion (Y⁻) is transported into the organic phase by the catalyst, where it can then react with an organic substrate (RX).

The General Mechanism of Phase Transfer Catalysis

The catalytic cycle in phase transfer catalysis can be broken down into several key steps. The following diagram illustrates the widely accepted mechanism for a nucleophilic substitution reaction.

PTC_Mechanism General Mechanism of Phase Transfer Catalysis M_Y M⁺Y⁻ M_X M⁺X⁻ QY_org Q⁺Y⁻ M_Y->QY_org Anion Exchange at Interface RX R-X RY R-Y QX_org Q⁺X⁻ QX_org->M_X Catalyst Regeneration QY_org->RX Nucleophilic Substitution PTC_Workflow General Experimental Workflow for Phase Transfer Catalysis start Start reactants Combine Organic Substrate, Solvent, and PTC start->reactants addition Add Aqueous Solution of Nucleophile/Base reactants->addition reaction Vigorous Stirring at Reaction Temperature addition->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Phase Separation monitoring->workup Reaction Complete extraction Aqueous Wash of Organic Phase workup->extraction drying Dry Organic Phase (e.g., MgSO₄) extraction->drying purification Solvent Removal and Product Purification (Distillation, Crystallization, Chromatography) drying->purification end End purification->end

References

Spectroscopic Analysis of Triethanolammonium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of triethanolammonium compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a fundamental understanding of the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as they apply to this class of compounds.

Introduction to this compound Compounds

Triethanolamine (TEA) is a tertiary amine and a triol, making it a versatile molecule in various industrial and pharmaceutical applications.[1][2] When protonated, it forms this compound cations, which are the subject of this guide. These compounds are utilized as buffers, emulsifiers, and in the synthesis of various derivatives and materials.[1][2] Spectroscopic analysis is crucial for the structural elucidation, quantification, and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Quantitative NMR Data

The chemical shifts in NMR are sensitive to the molecular structure and the solvent used. Below are typical chemical shift ranges for triethanolamine and its protonated form.

Nucleus Functional Group Chemical Shift (δ) ppm Solvent
¹HN-CH3.3 - 3.9D₂O
¹HCH ₂-OH3.9 - 4.0D₂O
¹³CC H₂-N~58.1D₂O
¹³CC H₂-OH~58.2D₂O

Note: Chemical shifts can vary depending on the specific counter-ion, concentration, and pH of the solution.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a this compound compound.

Materials:

  • This compound salt (e.g., this compound chloride)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound salt in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, a small number of scans (e.g., 8-16) is sufficient.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width compared to ¹H NMR.

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound compounds, key vibrational modes include those of the O-H, N-H⁺, C-N, and C-O bonds.

Quantitative IR Data

The table below summarizes the characteristic infrared absorption frequencies for this compound salts.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity
O-H StretchHydroxyl3200 - 3500Broad, Strong
N-H⁺ StretchAmmonium2400 - 2800Broad, Strong
C-H StretchAlkane2850 - 2960Medium to Strong
N-H⁺ BendAmmonium1560 - 1620Medium
C-N StretchAmine1020 - 1250Medium to Weak
C-O StretchAlcohol1000 - 1260Strong

Note: The N-H⁺ stretching and bending vibrations are characteristic features of the protonated amine. The broadness of the O-H and N-H⁺ stretches is due to hydrogen bonding.[3]

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of a solid this compound compound.

Materials:

  • This compound salt (solid)

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound salt with approximately 100-200 mg of dry KBr in a mortar.

    • Transfer the finely ground powder to a pellet press die.

    • Apply pressure to form a transparent or translucent pellet.

  • Background Spectrum:

    • Place the empty sample holder (or a pure KBr pellet) in the spectrometer.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Spectrum:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups using a correlation table.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Quantitative MS Data

For this compound compounds, electrospray ionization (ESI) is a common technique, which typically produces the protonated molecular ion [M+H]⁺. The fragmentation of the this compound cation is characterized by the loss of neutral molecules.

Ion m/z Description
[C₆H₁₆NO₃]⁺150.1This compound cation
[C₄H₁₀NO₂]⁺104.1Loss of C₂H₄O (ethylene oxide)
[C₂H₈NO]⁺62.1Loss of two C₂H₄O molecules

Note: The exact fragmentation pattern can be influenced by the collision energy in tandem MS experiments.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of a this compound compound using ESI-MS.

Materials:

  • This compound salt

  • Solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound salt (typically in the low µg/mL to ng/mL range) in a suitable solvent.[4] The solvent should be compatible with the ESI source.

    • Acidifying the solution slightly with formic acid can sometimes improve ionization efficiency for positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.

    • Set the mass analyzer to scan a relevant m/z range.

  • Sample Infusion:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • If structural information is desired, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 150.1) and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion and any significant fragment ions.

    • Correlate the observed fragments with the structure of the this compound cation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While triethanolamine itself does not have strong chromophores for significant absorption in the near-UV and visible regions, it exhibits absorption in the far-UV region.[5] The formation of complexes or derivatives can lead to shifts in the absorption maxima.

Quantitative UV-Vis Data
Compound λmax (nm) Solvent
Triethanolamine~200Not specified

Note: The UV-Vis spectrum of this compound salts is often dominated by the absorbance of the counter-ion if it contains a chromophore.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a this compound compound.

Materials:

  • This compound salt

  • Solvent (e.g., water, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound salt in a suitable solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse and fill a quartz cuvette with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of silver nanoparticles where triethanolamine acts as both a reducing and capping agent. This process can be monitored using the spectroscopic techniques described in this guide.

Spectroscopic_Analysis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Spectroscopic Characterization AgNO3 AgNO₃ Solution (Precursor) Mixing Mixing and Reaction AgNO3->Mixing TEA Triethanolamine (TEA) (Reducing & Capping Agent) TEA->Mixing AgNPs Silver Nanoparticles (AgNPs) Mixing->AgNPs UV_Vis UV-Vis Spectroscopy (Plasmon Resonance) AgNPs->UV_Vis Monitor formation FTIR IR Spectroscopy (Surface Capping) AgNPs->FTIR Confirm capping MS Mass Spectrometry (Confirm TEA presence) AgNPs->MS Verify composition NMR NMR Spectroscopy (Solution Stability) AgNPs->NMR Assess stability

Caption: Workflow for the synthesis and spectroscopic characterization of silver nanoparticles using triethanolamine.

References

An In-depth Technical Guide to the Thermal Decomposition of Triethanolammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of triethanolammonium chloride (TEA-HCl). Due to the limited availability of direct experimental studies on this specific salt, this document synthesizes information from analogous tertiary amine hydrochlorides and the parent compound, triethanolamine (TEA), to present a scientifically grounded analysis. This guide covers the anticipated thermal degradation pathway, potential decomposition products, and detailed experimental protocols for conducting thorough thermal analysis. Methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to enable researchers to generate precise and reproducible data. Visualizations of the proposed decomposition pathway and experimental workflows are included to facilitate a clear understanding of the process.

Introduction

This compound chloride, the hydrochloride salt of triethanolamine, is a tertiary amino compound utilized in various industrial and pharmaceutical applications. Its properties as a surfactant, pH buffer, and emulsifier make it a valuable excipient in drug formulations and a component in chemical synthesis.[1][2][3] A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safety during manufacturing, establishing appropriate storage conditions, and optimizing formulation processes where elevated temperatures may be encountered.

Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts. Therefore, a detailed analysis of this process is a crucial aspect of chemical process safety, drug development, and regulatory compliance. This guide aims to provide a foundational understanding of the thermal behavior of this compound chloride.

Physicochemical Properties of this compound Chloride

A summary of the key physicochemical properties of this compound chloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Chloride

PropertyValueReference
CAS Number 637-39-8[4]
Molecular Formula C₆H₁₆ClNO₃[1]
Molecular Weight 185.65 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 177-179 °C[5]
Solubility Soluble in water[3]

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous tertiary amine hydrochlorides and triethanolamine, a multi-stage decomposition pathway for this compound chloride is proposed. The decomposition is expected to initiate with dehydrochlorination, followed by the degradation of the resulting triethanolamine.

Stage 1: Dehydrochlorination

The initial stage of thermal decomposition is anticipated to be the loss of hydrogen chloride (HCl), liberating the free base, triethanolamine. This is a common decomposition route for amine hydrochlorides.

(HOCH₂CH₂)₃NH⁺Cl⁻(s) → (HOCH₂CH₂)₃N(l) + HCl(g)

This process is likely to be endothermic and will be observable by both TGA, as a mass loss corresponding to the mass of HCl, and DSC, as an endothermic event.

Stage 2: Decomposition of Triethanolamine

Following dehydrochlorination, the resulting triethanolamine will undergo further decomposition at higher temperatures. Studies on triethanolamine indicate it is the most thermally stable of the ethanolamines.[6] Its decomposition is complex and can proceed through various competing pathways, including dehydration, C-N bond cleavage, and C-C bond cleavage.

Potential decomposition products from this stage include:

  • Water (H₂O): From the dehydration of the ethanol side chains.

  • Ammonia (NH₃): From the cleavage of the C-N bonds.

  • Ethanolamines: Diethanolamine and monoethanolamine from the stepwise loss of hydroxyethyl groups.

  • Aldehydes: Formaldehyde and acetaldehyde from the oxidation and cleavage of the ethanol side chains.

  • Other smaller organic molecules: Resulting from further fragmentation.

  • Oxides of Carbon (CO, CO₂) and Nitrogen (NOx): Especially in the presence of an oxidizing atmosphere.[7]

The following Graphviz diagram illustrates the proposed primary decomposition pathway.

G Proposed Thermal Decomposition Pathway of this compound Chloride cluster_0 Stage 1: Dehydrochlorination cluster_1 Stage 2: Decomposition of Triethanolamine Triethanolammonium_Chloride This compound Chloride [(HOCH₂CH₂)₃NH⁺Cl⁻] Triethanolamine Triethanolamine [(HOCH₂CH₂)₃N] Triethanolammonium_Chloride->Triethanolamine Heat (Δ) - HCl Decomposition_Products Decomposition Products (H₂O, NH₃, Ethanolamines, Aldehydes, CO, CO₂, NOx) Triethanolamine->Decomposition_Products Higher Heat (Δ)

Caption: Proposed two-stage thermal decomposition pathway of this compound chloride.

Quantitative Thermal Analysis Data (Illustrative)

Table 2: Illustrative TGA-DSC Data for the Thermal Decomposition of this compound Chloride

ParameterStage 1 (Dehydrochlorination)Stage 2 (TEA Decomposition)
Temperature Range (°C) 180 - 250250 - 400
Peak Temperature (°C) (DTG/DSC) ~ 220~ 330
Mass Loss (%) ~ 19.7% (corresponding to HCl)Variable, depending on atmosphere
DSC Event EndothermicComplex (endo- and exothermic)

Detailed Experimental Protocols

To facilitate the investigation of the thermal decomposition of this compound chloride, detailed protocols for key analytical techniques are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a simultaneous TGA-DSC experiment to determine the temperature and mass loss associated with decomposition events and the corresponding thermal effects.

Experimental Workflow for TGA-DSC Analysis

G TGA-DSC Experimental Workflow Sample_Preparation Sample Preparation (5-10 mg of TEA-HCl) Instrument_Setup Instrument Setup (TGA-DSC Instrument) Sample_Preparation->Instrument_Setup Heating_Program Heating Program (e.g., 10 °C/min from 30 to 600 °C) Instrument_Setup->Heating_Program Atmosphere Atmosphere (Nitrogen or Air at 50 mL/min) Instrument_Setup->Atmosphere Data_Acquisition Data Acquisition (Mass loss, Heat flow vs. Temperature) Heating_Program->Data_Acquisition Atmosphere->Data_Acquisition Data_Analysis Data Analysis (Determine onset temperatures, peak temperatures, mass loss, and enthalpy changes) Data_Acquisition->Data_Analysis

Caption: Workflow for TGA-DSC analysis of this compound chloride.

Methodology:

  • Instrument: A calibrated simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound chloride into an appropriate crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or dry air at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Collection: Record mass loss, derivative mass loss (DTG), heat flow (DSC), and temperature.

  • Data Analysis:

    • Determine the onset and peak temperatures of decomposition from the DTG and DSC curves.

    • Quantify the percentage mass loss for each decomposition stage from the TGA curve.

    • Calculate the enthalpy changes (ΔH) for thermal events from the DSC peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound chloride.

Experimental Workflow for Py-GC-MS Analysis

G Py-GC-MS Experimental Workflow Sample_Preparation Sample Preparation (~0.1-0.5 mg of TEA-HCl) Pyrolysis Pyrolysis (e.g., 350 °C for 10 s) Sample_Preparation->Pyrolysis GC_Separation GC Separation (Capillary column with temperature programming) Pyrolysis->GC_Separation MS_Detection MS Detection (Electron Ionization, Mass range 30-500 amu) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak identification using mass spectral library) MS_Detection->Data_Analysis

Caption: Workflow for Py-GC-MS analysis of this compound chloride.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place approximately 0.1-0.5 mg of this compound chloride into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform pyrolyses at different temperatures (e.g., 250 °C, 350 °C, and 500 °C) to investigate the evolution of different products with temperature.

    • Pyrolysis Time: 10 seconds.

    • Interface Temperature: 280 °C.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 30-500 amu.

      • Source Temperature: 230 °C.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound chloride for researchers, scientists, and drug development professionals. While direct experimental data is scarce, the proposed decomposition pathway, based on analogous compounds, suggests a two-stage process initiated by dehydrochlorination. The provided experimental protocols for TGA-DSC and Py-GC-MS offer a robust framework for obtaining the necessary quantitative data to fully characterize the thermal stability and decomposition products of this compound. Such data is essential for ensuring the safety and quality of products and processes involving this compound chloride. Further experimental investigation is highly recommended to validate and refine the information presented in this guide.

References

An In-depth Technical Guide to Triethanolammonium Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation of micelles from triethanolammonium-based surfactants. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed insights into the physicochemical properties, experimental characterization, and potential applications of these versatile self-assembling systems.

Introduction to this compound Surfactants and Micellization

This compound salts are a class of cationic surfactants formed by the neutralization of a fatty acid with triethanolamine (TEA).[1][2] These amphiphilic molecules possess a hydrophilic headgroup, composed of the this compound cation, and a hydrophobic tail, typically a long-chain alkyl group from the fatty acid.[1] This dual nature is the driving force behind their self-assembly in aqueous solutions into organized structures known as micelles.[1]

Micellization is a spontaneous process that occurs above a certain surfactant concentration, known as the Critical Micelle Concentration (CMC).[3] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process is primarily driven by the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules from around the hydrophobic chains. The hydrophilic headgroups remain exposed to the aqueous environment, forming the outer corona of the micelle, while the hydrophobic tails are sequestered in the micelle's core.

Physicochemical Properties of this compound Micelles

The formation and properties of this compound micelles are influenced by several factors, including the molecular structure of the surfactant, temperature, and the composition of the aqueous medium.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that characterizes the efficiency of a surfactant in forming micelles. A lower CMC value indicates a greater tendency for the surfactant to self-assemble. For this compound-based surfactants, the CMC is primarily influenced by the length of the hydrophobic alkyl chain.

Table 1: Critical Micelle Concentration (CMC) of this compound-Based Surfactants

Surfactant NameAlkyl ChainCMC (mol/L)Temperature (°C)Method
Triethanolamine Monolaurate EsterC12~2.6 x 10-6 (0.91 µg/mL)25Surface Tension
Thermodynamics of Micellization

The spontaneity of micelle formation can be described by the change in Gibbs free energy (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the following equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many cationic surfactants, the micellization process is entropy-driven at lower temperatures, with the positive ΔS°mic arising from the hydrophobic effect.[4] The enthalpy of micellization can be endothermic or exothermic depending on the specific surfactant and temperature.[4] The thermodynamic parameters of micellization for this compound-based surfactants can be determined experimentally by measuring the CMC at different temperatures.

Table 2: Thermodynamic Parameters of Micellization for Cationic Surfactants (Illustrative)

SurfactantΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)Temperature (K)
Dodecyltrimethylammonium Bromide (DTAB)-28.5-1.227.3298
Tetradecyltrimethylammonium Bromide (TTAB)-33.1-5.427.7298
Cetyltrimethylammonium Bromide (CTAB)-37.7-9.628.1298

Note: This table provides illustrative data for common cationic surfactants to demonstrate general trends. Specific thermodynamic data for a homologous series of this compound surfactants is a subject for further experimental investigation.

Aggregation Number

The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. This parameter influences the size and solubilization capacity of the micelles. The aggregation number can be determined using techniques such as fluorescence quenching or light scattering.

Experimental Protocols for Characterization

The characterization of this compound micelle formation involves several key experimental techniques. Detailed methodologies for the most common approaches are provided below.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Once the surface is saturated, the formation of micelles in the bulk phase leads to a plateau in the surface tension versus concentration plot. The concentration at the inflection point is the CMC.

  • Methodology:

    • Prepare a stock solution of the this compound surfactant in deionized water.

    • Create a series of dilutions of the stock solution with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

3.1.2. Conductivity Measurement

  • Principle: For ionic surfactants like this compound salts, the molar conductivity of the solution changes with concentration. Below the CMC, the conductivity is primarily due to the individual surfactant and counter-ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.

  • Methodology:

    • Prepare a series of aqueous solutions of the this compound surfactant of known concentrations.

    • Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the plot occurs.

3.1.3. Fluorescence Spectroscopy using a Pyrene Probe

  • Principle: The fluorescence emission spectrum of a hydrophobic probe molecule, such as pyrene, is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the intensity ratio of certain vibronic bands in its fluorescence spectrum (the I1/I3 ratio).

  • Methodology:

    • Prepare a series of surfactant solutions of varying concentrations.

    • Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each surfactant solution. The final pyrene concentration should be very low (e.g., 10-6 M) to avoid excimer formation.

    • Allow the solvent to evaporate.

    • Record the fluorescence emission spectrum of each sample (excitation typically around 335 nm).

    • Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • A sigmoidal decrease in the I1/I3 ratio will be observed. The CMC is determined from the midpoint of this transition.

Visualizations

Molecular Structure and Micelle Formation

Caption: Molecular structure of a this compound surfactant and its self-assembly into a micelle.

Experimental Workflow for CMC Determination by Tensiometry

G start Start prep_stock Prepare Stock Solution of this compound Surfactant start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc end End determine_cmc->end

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Logical Relationship of Factors Affecting Micellization

G cluster_factors Influencing Factors micellization Micelle Formation alkyl_chain Hydrophobic Alkyl Chain Length alkyl_chain->micellization Longer chain ↓ CMC temp Temperature temp->micellization Complex Effect (U-shaped CMC curve) additives Additives (e.g., Salts) additives->micellization ↓ Repulsion ↓ CMC headgroup Hydrophilic Headgroup Structure headgroup->micellization Bulky group ↑ CMC

Caption: Key factors influencing the critical micelle concentration (CMC) of this compound surfactants.

Applications in Drug Development

The unique properties of this compound micelles make them attractive for various applications in drug development and formulation. Their ability to encapsulate poorly water-soluble drugs within their hydrophobic core can significantly enhance drug solubility and bioavailability. Furthermore, the nanosized nature of these micelles can lead to improved drug delivery to target tissues through mechanisms such as the enhanced permeability and retention (EPR) effect in cancer therapy. The surface of these micelles can also be functionalized with targeting ligands to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.

Conclusion

This technical guide has provided a detailed overview of the formation and characterization of this compound micelles. Understanding the fundamental principles of micellization, the factors influencing their properties, and the experimental techniques for their analysis is crucial for the rational design and development of novel drug delivery systems. The versatility and favorable physicochemical properties of this compound-based surfactants position them as promising candidates for a wide range of pharmaceutical applications. Further research into the specific properties of homologous series of these surfactants will undoubtedly expand their utility in the field of drug development.

References

Methodological & Application

Application Notes and Protocols: Triethanolammonium Salts as Versatile Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of triethanolammonium-based catalysts in various organic transformations. These catalysts, often utilized as ionic liquids or in conjunction with other reagents, offer green, efficient, and cost-effective alternatives to traditional catalytic systems. The following sections detail their application in palladium-catalyzed cross-coupling reactions, multicomponent reactions for the synthesis of heterocyclic scaffolds, and esterification reactions.

Palladium-Catalyzed Heck Reaction using this compound Acetate

This compound acetate ([TEA][OAc]) serves as a multifunctional ionic liquid in the palladium-catalyzed Heck reaction, acting as the reaction medium, base, and a ligand for the palladium catalyst. This approach offers a greener alternative to traditional methods that often employ volatile organic solvents and phosphine ligands.

Data Presentation

Table 1: Palladium-Catalyzed Heck Reaction of Aryl Halides with Alkenes using this compound Acetate. [1]

EntryAryl HalideAlkeneReaction Time (h)Yield (%)
1IodobenzeneMethyl acrylate1293
2BromobenzeneMethyl acrylate1490
3IodobenzeneEthyl acrylate1293
4BromobenzeneEthyl acrylate1491
5IodobenzeneButyl acrylate1293
6BromobenzeneButyl acrylate1490

Reaction Conditions: Aryl halide (1 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), this compound acetate (2 mL), 100 °C.

Experimental Protocol: General Procedure for the Heck Reaction
  • To a round-bottom flask, add palladium(II) acetate (0.02 mmol), the aryl halide (1 mmol), the alkene (1.5 mmol), and this compound acetate (2 mL).

  • The reaction mixture is stirred at 100 °C under a nitrogen atmosphere for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Logical Relationship Diagram

Heck_Reaction_Workflow Reactants Aryl Halide + Alkene + Pd(OAc)₂ + [TEA][OAc] Reaction Stir at 100 °C under N₂ Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to RT Extract with Diethyl Ether Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: Workflow for the Heck Reaction.

Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) is an efficient catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. This method is characterized by its operational simplicity, high yields, and solvent-free conditions.

Data Presentation

Table 2: Synthesis of Fused Pyridine Derivatives using [Et₃NH][HSO₄].

EntryAldehydeAcyl AcetonitrileAmino HeterocycleProductTime (min)Yield (%)
14-Cl-C₆H₄CHOPhCOCH₂CN3-methyl-1-phenyl-1H-pyrazol-5-amine4a3094
24-MeO-C₆H₄CHOPhCOCH₂CN3-methyl-1-phenyl-1H-pyrazol-5-amine4b3592
34-NO₂-C₆H₄CHOPhCOCH₂CN3-methyl-1-phenyl-1H-pyrazol-5-amine4c4090
44-Cl-C₆H₄CHOMeCOCH₂CN3-methyl-1-phenyl-1H-pyrazol-5-amine4d3093
54-Cl-C₆H₄CHOPhCOCH₂CN6-amino-1,3-dimethyluracil4e3595
64-MeO-C₆H₄CHOPhCOCH₂CN6-amino-1,3-dimethyluracil4f4093
Experimental Protocol: General Procedure for the Synthesis of Fused Pyridine Derivatives
  • In a round-bottom flask, combine the aldehyde (1 mmol), acyl acetonitrile (1 mmol), and triethylammonium hydrogen sulfate (1 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the amino heterocycle (1 mmol) to the reaction mixture.

  • Heat the mixture with stirring at 60 °C for the time specified in Table 2.

  • As the reaction proceeds, the mixture will solidify.

  • After cooling to room temperature, wash the solid product with water and then ethanol to obtain the pure product.

Signaling Pathway Diagram

MCR_Pathway cluster_reactants Reactants Aldehyde Aldehyde Intermediate1 Knoevenagel Condensation Product Aldehyde->Intermediate1 Acyl_Acetonitrile Acyl Acetonitrile Acyl_Acetonitrile->Intermediate1 Amino_Heterocycle Amino Heterocycle Intermediate2 Michael Adduct Amino_Heterocycle->Intermediate2 Catalyst [Et₃NH][HSO₄] Catalyst->Intermediate1 Intermediate1->Intermediate2 Product Pyrido[2,3-d]pyrimidine or Pyrazolo[3,4-b]pyridine Intermediate2->Product Cyclization

Caption: Proposed reaction pathway.

One-Pot Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones

Triethanolamine is an effective and environmentally friendly catalyst for the one-pot, three-component synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones in water under ultrasound irradiation.[2] This method offers high yields and a simple work-up procedure.

Data Presentation

Table 3: Triethanolamine-Catalyzed Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones. [2]

EntryAromatic AldehydeTime (min)Yield (%)
1C₆H₅CHO1095
24-Cl-C₆H₄CHO1296
34-MeO-C₆H₄CHO1592
44-NO₂-C₆H₄CHO1098
53-NO₂-C₆H₄CHO1297
62-Cl-C₆H₄CHO1593

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), maleic hydrazide (1 mmol), triethanolamine (10 mol%), water (5 mL), ultrasound irradiation.

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones
  • In a flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), maleic hydrazide (1 mmol), and triethanolamine (0.1 mmol) in water (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature for the time indicated in Table 3.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product is collected by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure product.

Experimental Workflow Diagram

Pyrazolo_Synthesis_Workflow Reactants Aldehyde + Malononitrile + Maleic Hydrazide + Triethanolamine in Water Reaction Ultrasound Irradiation at Room Temperature Reactants->Reaction Filtration Collect Solid by Filtration Reaction->Filtration Purification Wash with Cold Water Recrystallize from Ethanol Filtration->Purification Product Pure 1H-Pyrazolo[1,2-a]pyridazine-5,8-dione Purification->Product

Caption: Synthesis workflow.

Fischer Esterification using Triethylammonium Hydrogen Sulfate

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) can be used as an effective and recyclable ionic liquid catalyst for the Fischer esterification of various carboxylic acids with alcohols.[3] This method avoids the use of corrosive mineral acids and simplifies product isolation.

Data Presentation

Table 4: Fischer Esterification Catalyzed by [Et₃NH][HSO₄]. [3]

EntryCarboxylic AcidAlcoholTime (h)Yield (%)
1Acetic acid1-Butanol497
2Acetic acid1-Octanol498
3Acetic acid1-Dodecanol499
4Butyric acid1-Butanol499
5Octanoic acid1-Butanol494
6Benzoic acid1-Butanol456

Reaction Conditions: Carboxylic acid (10 mmol), alcohol (20 mmol), [Et₃NH][HSO₄] (1 g), 90 °C, under nitrogen.

Experimental Protocol: General Procedure for Fischer Esterification
  • In a round-bottom flask, mix the carboxylic acid (10 mmol), alcohol (20 mmol), and triethylammonium hydrogen sulfate (1 g).

  • Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 4 hours.

  • After cooling to room temperature, the ester phase separates from the ionic liquid phase.

  • Decant the upper ester layer.

  • The ionic liquid layer can be washed with diethyl ether and reused after drying under vacuum.

  • The crude ester can be purified by distillation if necessary.

Logical Relationship Diagram

Fischer_Esterification_Process Reactants Carboxylic Acid + Alcohol + [Et₃NH][HSO₄] Reaction Heat at 90 °C under N₂ Reactants->Reaction Phase_Separation Cool to RT Phase Separation Reaction->Phase_Separation Product_Isolation Decant Ester Layer Phase_Separation->Product_Isolation Catalyst_Recycling Wash & Dry Ionic Liquid Phase_Separation->Catalyst_Recycling Ester Ester Product Product_Isolation->Ester Recycled_Catalyst Recycled [Et₃NH][HSO₄] Catalyst_Recycling->Recycled_Catalyst

Caption: Esterification and catalyst recycling.

References

Application Notes and Protocols: Triethanolammonium Chloride in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolammonium chloride, a quaternary ammonium salt, is emerging as a versatile reagent in the synthesis of metallic and metal oxide nanoparticles. Its unique properties allow it to function as a stabilizing agent, a shape-directing agent, and a pH buffer during the formation of nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound chloride in nanoparticle synthesis, with a focus on applications in drug delivery.

This compound chloride offers several advantages in nanoparticle synthesis. The this compound cation can adsorb onto the surface of forming nanoparticles, providing electrostatic stabilization and preventing aggregation.[1][2] The presence of hydroxyl groups in its structure can further contribute to stability through steric hindrance and can also serve as sites for further functionalization. The chloride anion can influence the growth kinetics and final morphology of the nanoparticles.[3] The buffering capacity of the triethanolamine moiety helps in maintaining a stable pH, which is crucial for controlling the size and shape of the nanoparticles.[4]

Mechanism of Action

In nanoparticle synthesis, this compound chloride primarily acts as a capping and stabilizing agent. The positively charged this compound ions electrostatically interact with the negatively charged surface of the nascent nanoparticles, forming a protective layer that prevents agglomeration.[2] The hydroxyl groups of the this compound cation can also coordinate with the nanoparticle surface, providing additional stability.[1] The chloride ions can influence the crystalline growth of the nanoparticles, potentially leading to specific shapes and sizes.

Applications in Nanoparticle Synthesis

This compound chloride can be employed in the synthesis of a variety of nanoparticles, including:

  • Gold Nanoparticles (AuNPs): It can be used as a stabilizing agent in the reduction of gold salts to form stable, monodispersed AuNPs.[1]

  • Silver Nanoparticles (AgNPs): It can control the size and prevent aggregation of AgNPs, which are known for their antimicrobial properties.[5][6]

  • Titanium Dioxide Nanoparticles (TiO₂ NPs): In the synthesis of TiO₂ NPs, it can act as a surface passivating agent to control particle size.[7]

Data Presentation

The following tables summarize typical quantitative data for nanoparticles synthesized using trialkanolammonium compounds or in the presence of quaternary ammonium salts. This data is representative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of Nanoparticles Synthesized with Trialkanolammonium Compounds or Quaternary Ammonium Salts

Nanoparticle TypeCapping/Stabilizing AgentAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Gold (Au)Triethanolamine15 ± 2.5< 0.3-25 to -40[1]
Silver (Ag)N,N,N-trimethyl-(11-mercaptoundecyl) ammonium chloride5 - 40< 0.4+30 to +50[8]
Titanium Dioxide (TiO₂)Triethylamine~5Not ReportedNot Reported[7]
Chitosan-based2-hydroxypropyltrimethyl ammonium chloride chitosan85.6 ± 2.04Not Reported+21.06 ± 0.96[9]

Table 2: Drug Loading and Release Characteristics of Nanoparticles for Drug Delivery

Nanoparticle-Drug ConjugateDrug Loading Capacity (%)Encapsulation Efficiency (%)Release ProfileReference
Adriamycin-loaded Chitosan NPs~15~80Biphasic: Initial burst followed by sustained release[9]
Doxorubicin-loaded PLGA NPs1-570-90Sustained release over several days[10]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles using this compound Chloride as a Stabilizer

This protocol describes a method for synthesizing gold nanoparticles where this compound chloride is used as a stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • This compound chloride

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • In a separate flask, prepare a 1% (w/v) solution of sodium citrate.

  • Prepare a 10 mM solution of this compound chloride in deionized water.

  • In a clean round-bottom flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

  • To the boiling solution, rapidly add 5 mL of the sodium citrate solution. The solution color will change from pale yellow to deep red.

  • Continue heating and stirring for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Add 1 mL of the 10 mM this compound chloride solution to the gold nanoparticle solution with gentle stirring for 1 hour. This will stabilize the nanoparticles.

  • Characterize the synthesized nanoparticles using UV-Vis spectroscopy, Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology.

Protocol 2: Synthesis of Silver Nanoparticles with this compound Chloride

This protocol outlines the synthesis of silver nanoparticles using this compound chloride as a size-controlling and stabilizing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound chloride

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 2 mM solution of NaBH₄ in ice-cold deionized water. This solution should be freshly prepared before use.

  • Prepare a 5 mM solution of this compound chloride in deionized water.

  • In a flask, mix 50 mL of the AgNO₃ solution with 10 mL of the this compound chloride solution under vigorous stirring.

  • Slowly add 10 mL of the ice-cold NaBH₄ solution dropwise to the mixture.

  • A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Continue stirring the solution for 1 hour at room temperature.

  • Purify the nanoparticles by centrifugation and resuspension in deionized water.

  • Characterize the nanoparticles for their size, stability, and morphology using DLS and TEM.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

nanoparticle_synthesis_workflow cluster_preparation Reagent Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_metal Prepare Metal Precursor Solution mixing Mixing of Precursor and This compound Chloride prep_metal->mixing prep_reducing Prepare Reducing Agent Solution reduction Addition of Reducing Agent prep_reducing->reduction prep_stabilizer Prepare this compound Chloride Solution prep_stabilizer->mixing mixing->reduction formation Nanoparticle Nucleation and Growth reduction->formation uv_vis UV-Vis Spectroscopy formation->uv_vis dls DLS (Size, PDI, Zeta Potential) formation->dls tem TEM (Morphology) formation->tem

Caption: Experimental workflow for nanoparticle synthesis.

drug_delivery_pathway cluster_delivery Drug Delivery Process np_drug Nanoparticle-Drug Conjugate circulation Systemic Circulation np_drug->circulation targeting Target Cell Recognition (e.g., Tumor Cell) circulation->targeting uptake Cellular Uptake (Endocytosis) targeting->uptake release Intracellular Drug Release uptake->release effect Therapeutic Effect release->effect

References

Application of Triethanolammonium in Cement Grinding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolammonium (TEA), commonly referred to as Triethanolamine in the cement industry, is a versatile alkanolamine utilized as a grinding aid and a cement hydration modifier. Its application in cement manufacturing enhances grinding efficiency, leading to energy savings and increased cement fineness. Furthermore, TEA influences the hydration kinetics of cement, impacting setting time and strength development. This document provides detailed application notes on the use of TEA in cement grinding, experimental protocols for its evaluation, and a summary of its quantitative effects on cement properties.

Introduction

The grinding of cement clinker is an energy-intensive process, consuming a significant portion of the total electrical energy in cement production.[1] Grinding aids are chemical additives that increase the efficiency of this process by reducing the agglomeration of fine cement particles.[1][2] this compound (TEA) is a widely used grinding aid that also functions as a chemical additive, modifying the hydration properties of cement.[3][4] Its dual functionality makes it a subject of extensive research to optimize its use and understand its complex mechanisms of action.

Mechanism of Action

The role of TEA in cement grinding and hydration is multifaceted, involving both physical and chemical interactions.

As a Grinding Aid

During the comminution process, freshly fractured surfaces of cement particles possess high surface energy, leading to re-agglomeration.[5] TEA, being a polar organic molecule, adsorbs onto these surfaces.[3] This adsorption neutralizes surface charges and creates a steric hindrance effect, preventing particles from re-agglomerating.[6] The result is a more efficient grinding process, yielding a finer cement with a higher specific surface area for the same energy input.[3]

As a Hydration Modifier

TEA's influence on cement hydration is complex and dose-dependent.[7] It primarily affects the hydration of the main clinker phases: tricalcium silicate (C₃S) and tricalcium aluminate (C₃A).[3][8]

  • Effect on C₃A Hydration: TEA is known to accelerate the hydration of C₃A, promoting the formation of ettringite (AFt).[7][8] This is often attributed to the chelation of aluminum (Al³⁺) and iron (Fe³⁺) ions by TEA, which facilitates their dissolution.[3]

  • Effect on C₃S Hydration: Conversely, TEA generally retards the initial hydration of C₃S, which is the primary contributor to the early strength of cement.[3][8]

  • Dose-Dependent Setting Time: The interplay between the acceleration of C₃A hydration and the retardation of C₃S hydration leads to a unique effect on setting time. At low and very high dosages, TEA can act as a setting accelerator, while at intermediate dosages, it may act as a retarder.[1][9]

Quantitative Effects of this compound on Cement Properties

The following tables summarize the quantitative effects of TEA on key cement properties as reported in various research studies.

Table 1: Effect of TEA on Grinding Efficiency

TEA Dosage (% by weight of clinker)Grinding Mill TypeIncrease in Blaine Specific Surface Area (%)Reference
0.06Ball Mill16[1][10]
0.06Vibrating Disk Mill7.6[1][10]
0.03 (Salinized TEA)Planetary Ball MillIncrease of 45 m²/kg[5][11]

Table 2: Effect of TEA on Cement Compressive Strength

TEA Dosage (% by weight of cement)Cement Type3-day Strength Change7-day Strength Change28-day Strength ChangeReference
0.04Fly Ash Cement+16.7%+9.3%+15.7%[12][13]
0.04Slag CementSignificant ImprovementSignificant ImprovementNot Obvious[12][13]
0.03 (Salinized TEA)Portland Cement+4.9 MPa+5.0 MPa+3.5 MPa[5][11]
0.06Portland CementDecreaseDecreaseDecrease[1]

Table 3: Effect of TEA on Cement Setting Time

TEA Dosage (% by weight of cement)Effect on Initial Setting TimeEffect on Final Setting TimeReference
0.02Accelerator-[1]
0.06IncreaseIncrease[1]
0.25Mild Retarder-[1]
0.5Severe Retarder-[1]
1.0Strong Accelerator-[1]
0.04 (in Slag Cement)ExtendsNo Change[12][13]

Experimental Protocols

Protocol for Evaluating the Effectiveness of TEA as a Grinding Aid

Objective: To determine the effect of TEA on the grinding efficiency of cement clinker.

Materials and Equipment:

  • Cement clinker

  • Gypsum

  • This compound (TEA)

  • Laboratory ball mill

  • Sieves for particle size analysis

  • Blaine air permeability apparatus for specific surface area measurement

  • Precision balance

Procedure:

  • Sample Preparation: Prepare two identical batches of material for grinding. Each batch should consist of a predetermined mass of cement clinker and gypsum (e.g., 95% clinker, 5% gypsum).[5]

  • Control Run: Grind the first batch (without TEA) in the laboratory ball mill for a specific duration (e.g., 20 minutes).[5]

  • Treated Run: For the second batch, add a specified dosage of TEA (e.g., 0.03% by weight of clinker) by evenly spraying it onto the clinker before grinding.[3] Grind for the same duration as the control run.

  • Sieve Analysis: After grinding, perform a sieve analysis on both the control and TEA-treated cement samples to determine the particle size distribution. A 45 µm sieve is commonly used.[5]

  • Specific Surface Area Measurement: Determine the Blaine specific surface area of both samples according to ASTM C204 standard.[1]

  • Data Analysis: Compare the sieve residue and specific surface area of the control and TEA-treated samples to quantify the improvement in grinding efficiency.

Protocol for Assessing the Impact of TEA on Cement Setting Time

Objective: To measure the effect of different dosages of TEA on the initial and final setting times of cement paste.

Materials and Equipment:

  • Cement (produced with or without TEA as a grinding aid)

  • This compound (TEA)

  • Vicat apparatus (according to ASTM C191)

  • Mixing equipment (as per ASTM C305)

  • Graduated cylinders and beakers

  • Timer

Procedure:

  • Sample Preparation: Prepare several cement paste mixes. All mixes should have the same water-to-cement (w/c) ratio.[3]

    • Control: Cement paste with no added TEA.

    • Treated Samples: Cement pastes with varying dosages of TEA (e.g., 0.01%, 0.05%, 0.1% by weight of cement). The TEA should be mixed with the water before adding it to the cement.[3]

  • Mixing: Mix the cement paste according to the procedure described in ASTM C305.

  • Setting Time Measurement (Vicat Test):

    • Immediately after mixing, place the freshly prepared paste into the Vicat mold.

    • Determine the initial setting time by allowing the Vicat needle to penetrate the paste at regular intervals. The initial set is defined as the time when the needle penetrates to a point 25 mm from the bottom.

    • Determine the final setting time as the time when the needle no longer leaves a complete circular impression on the paste surface.

  • Data Analysis: Plot the initial and final setting times as a function of the TEA dosage.

Protocol for Evaluating the Effect of TEA on Cement Compressive Strength

Objective: To determine the influence of TEA on the compressive strength development of cement mortar.

Materials and Equipment:

  • Cement

  • Standard sand (as per ASTM C778)

  • This compound (TEA)

  • Molds for cubic or prismatic mortar specimens (e.g., 50 mm or 2-inch cubes)

  • Compression testing machine

  • Mixing equipment

Procedure:

  • Mortar Preparation: Prepare mortar mixes according to ASTM C109/C109M.

    • Control Mix: Mortar with no TEA.

    • Treated Mixes: Mortar with varying dosages of TEA.

  • Casting Specimens: Cast the mortar into the molds and cure them under standard conditions (e.g., in a moist cabinet or water bath at a specified temperature).

  • Compressive Strength Testing:

    • Test the compressive strength of the mortar specimens at different ages (e.g., 3, 7, and 28 days).[5]

    • Test a minimum of three specimens for each mix at each age.

  • Data Analysis: Calculate the average compressive strength for each mix at each testing age and compare the results of the TEA-treated mixes to the control mix.

Visualizations

TEA_Grinding_Mechanism cluster_grinding Cement Grinding Process Clinker Clinker Grinding Grinding Clinker->Grinding Cement_Particles Fractured Cement Particles Grinding->Cement_Particles Agglomeration Re-agglomeration Cement_Particles->Agglomeration High Surface Energy TEA_Adsorption TEA Adsorption on Particle Surfaces Cement_Particles->TEA_Adsorption TEA_Addition Addition of TEA TEA_Addition->TEA_Adsorption Reduced_Agglomeration Reduced Agglomeration TEA_Adsorption->Reduced_Agglomeration Efficient_Grinding Increased Grinding Efficiency Reduced_Agglomeration->Efficient_Grinding TEA_Hydration_Pathway cluster_hydration Effect of TEA on Cement Hydration TEA TEA Hydration_C3A Accelerated Hydration TEA->Hydration_C3A Hydration_C3S Retarded Initial Hydration TEA->Hydration_C3S C3A Tricalcium Aluminate (C₃A) C3A->Hydration_C3A C3S Tricalcium Silicate (C₃S) C3S->Hydration_C3S Ettringite Ettringite (AFt) Formation Hydration_C3A->Ettringite Setting_Time Modified Setting Time Hydration_C3A->Setting_Time Early_Strength Early Strength Development Hydration_C3S->Early_Strength Hydration_C3S->Setting_Time Experimental_Workflow cluster_workflow Experimental Workflow for TEA Evaluation Start Start Sample_Prep Sample Preparation (Clinker, Gypsum, TEA) Start->Sample_Prep Grinding_Eval Grinding Evaluation Protocol 4.1 Sample_Prep->Grinding_Eval Setting_Time_Eval Setting Time Evaluation Protocol 4.2 Grinding_Eval->Setting_Time_Eval Strength_Eval Compressive Strength Evaluation Protocol 4.3 Setting_Time_Eval->Strength_Eval Data_Analysis Data Analysis and Comparison Strength_Eval->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols: Triethanolammonium Salts for Corrosion Inhibition in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of metals, particularly in acidic environments, is a significant challenge across various industries, including chemical processing, oil and gas, and metal treatment.[1][2] Acidic solutions are frequently used for cleaning, pickling, and descaling, which can lead to severe degradation of metallic materials.[1][2] The use of corrosion inhibitors is a primary strategy to mitigate this damage.[1][2] Triethanolammonium salts, derived from the neutralization of triethanolamine (TEA) with various acids, have emerged as effective, low-cost, and environmentally friendly corrosion inhibitors.[3][4]

This document provides detailed application notes and protocols for utilizing this compound salts as corrosion inhibitors in acidic media, with a focus on mild steel. It outlines the mechanism of action, experimental procedures for evaluation, and quantitative data on their performance.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound salts in acidic media is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.[5][6] This film acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6]

The adsorption process is facilitated by the presence of polar functional groups in the this compound cation and the associated anion.[1][6] The nitrogen and oxygen atoms in the triethanolamine moiety possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[1] Additionally, the protonated amine group in the acidic solution can be electrostatically attracted to the negatively charged metal surface. This combination of physisorption and chemisorption leads to the formation of a stable inhibitor layer.[1]

dot

Caption: Corrosion inhibition mechanism of this compound salts.

Synthesis of this compound Salts

This compound salts can be synthesized through a simple acid-base neutralization reaction.

Example: Synthesis of Triethylammonium 4-(cyclohexylamino)-4-oxobut-2-enoate [1]

  • Amic Acid Preparation: React cyclohexylamine with an acid anhydride (e.g., maleic anhydride) to form the corresponding amic acid.

  • Acid-Base Reaction: React the amic acid with triethylamine in an appropriate solvent. The triethylammonium salt is then isolated.[1]

Experimental Protocols for Performance Evaluation

The effectiveness of this compound salts as corrosion inhibitors is typically evaluated using weight loss measurements and electrochemical techniques.

Weight Loss Method

This is a straightforward method to determine the corrosion rate and inhibitor efficiency.

Protocol:

  • Coupon Preparation:

    • Cut mild steel coupons into specific dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).

    • Abrade the coupons sequentially with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Accurately weigh the cleaned coupons using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) with and without various concentrations of the this compound salt inhibitor.

    • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.[1][2]

  • Post-Immersion Analysis:

    • After the immersion period, retrieve the coupons.

    • Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), wash with distilled water and acetone, and dry.

    • Reweigh the coupons to determine the weight loss.

  • Calculations:

    • Corrosion Rate (CR): CR (g/cm²h) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

dot

WeightLossWorkflow start Start prep Prepare & Weigh Mild Steel Coupons start->prep immerse Immerse Coupons in Test Solutions (with/without inhibitor) prep->immerse wait Incubate for Specified Time & Temp immerse->wait clean Clean & Dry Coupons wait->clean reweigh Reweigh Coupons clean->reweigh calculate Calculate Corrosion Rate & Inhibition Efficiency reweigh->calculate end End calculate->end

Caption: Workflow for the weight loss method.

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode setup is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[5]

4.2.1. Potentiodynamic Polarization

This technique determines the corrosion current density (Icorr) and the type of inhibition (anodic, cathodic, or mixed).[5]

Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode as described for the weight loss method, leaving a defined surface area exposed.

  • Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the test solution (with and without inhibitor).

  • OCP Stabilization: Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[5]

  • Data Analysis:

    • Plot the potentiodynamic polarization curve (log |current density| vs. potential).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the formation of the protective inhibitor film and the corrosion resistance of the metal.[5][7]

Protocol:

  • Electrode and Cell Setup: Use the same setup as for potentiodynamic polarization.

  • OCP Stabilization: Allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[5][7]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • A higher Rct value indicates better corrosion protection.

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[5]

dot

ElectrochemicalWorkflow cluster_common Common Steps cluster_pdp Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy start Start prep_electrode Prepare Working Electrode start->prep_electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell stabilize Stabilize OCP setup_cell->stabilize scan_potential Scan Potential (e.g., -250 to +250 mV vs OCP) stabilize->scan_potential apply_ac Apply AC Signal (e.g., 100 kHz to 10 mHz) stabilize->apply_ac analyze_pdp Analyze Tafel Plot (Determine Icorr) scan_potential->analyze_pdp analyze_eis Analyze Nyquist/Bode Plots (Determine Rct) apply_ac->analyze_eis

Caption: Workflow for electrochemical methods.

Quantitative Data Presentation

The following tables summarize the performance of various this compound salts as corrosion inhibitors for mild steel in acidic media.

Table 1: Inhibition Efficiency of Triethylammonium Salts in 1 M H₂SO₄ (Weight Loss Method) [8]

InhibitorConcentration (M)Corrosion Rate (g/cm²h)Inhibition Efficiency (%)
Blank---
B10.0005-73.4
0.001-79.1
0.005-84.8
0.01-90.5
B20.0005-76.2
0.001-81.9
0.005-87.6
0.01-93.3
B30.0005-70.5
0.001-76.2
0.005-81.9
0.01-87.6

B1: triethylammonium 4-(cyclohexylamino)-4-oxobut-2-enoate, B2: triethylammonium 5-(cyclohexylamino)-5-oxopentanoate, B3: triethylammonium 4-(cyclohexylamino)-4-oxobutanoate[8]

Table 2: Electrochemical Parameters for Phosphate Tridecyl Ethoxylate Triethanolamine Salt in CO₂-O₂ Saturated 3.5 wt% NaCl [3][8][9]

Concentration (ppm)Temperature (°C)Rct (Ω cm²)Inhibition Efficiency (%)
Blank25147.9-
10251224.987.9
25251205.887.7
50251590.290.7
Blank40144.3-
1040787.381.7
25401130.487.2
5040621.976.8
Blank6072.7-
1060247.470.6
2560336.778.4
5060436.483.4

Conclusion

This compound salts are effective corrosion inhibitors for mild steel in acidic environments. Their performance can be reliably evaluated using weight loss and electrochemical methods. The detailed protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of corrosion science and materials protection. The ease of synthesis, low cost, and favorable environmental profile of these compounds make them attractive candidates for various industrial applications.

References

Application Notes and Protocols: The Role of Triethanolamine in Relation to Flue Gas Desulfurization Gypsum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flue Gas Desulfurization (FGD) gypsum, a synthetic calcium sulfate dihydrate, is a high-volume byproduct of coal-fired power plants. Its utilization in construction and agriculture is well-established, yet optimizing its properties remains a key area of research. Triethanolamine (TEA) is a versatile alkanolamine known for its roles as a grinding aid, chelating agent, and accelerator in cementitious systems. While scientific literature extensively details the downstream application of TEA to enhance the properties of FGD gypsum-based products like plasters and mortars, there is a notable absence of studies on its use as an in-process additive during the desulfurization process itself to modify the nascent gypsum crystals.

This document provides a comprehensive overview of the established role of TEA as a downstream additive to FGD gypsum composites and presents a theoretical framework and hypothetical experimental protocols for investigating its potential as an in-process crystal modifier.

Part 1: Documented Application of TEA as a Downstream Additive in FGD Gypsum-Based Products

The primary documented role of Triethanolamine (TEA) with FGD gypsum is as an additive in blended building materials, such as plaster or mortar, where FGD gypsum is combined with other components like coal fly ash (CFA) and cement.

Mechanism of Action

In these downstream applications, TEA serves multiple functions:

  • Chelating Agent: TEA is known to be an effective chelating agent for aluminum (Al³⁺) and iron (Fe³⁺) ions.[1] When FGD gypsum is blended with coal fly ash (CFA), TEA can facilitate the dissolution of aluminate and ferrite phases from the fly ash particles.[1] This increased availability of Al³⁺ and Fe³⁺ ions promotes the formation of hydration products like ettringite (AFt) and calcium silicate hydrates (C-S-H), which can enhance the strength and durability of the final product.[1][2][3]

  • Hydration Accelerator: In cementitious systems, TEA is recognized for accelerating the hydration of the aluminate phases (e.g., C₃A) in cement, leading to faster formation of ettringite.[2][3][4] This can contribute to higher early-age strength in gypsum-cement-fly ash blends.[1]

  • Improved Ion Immobilization: A significant application is the enhancement of chloride ion immobilization in FGD gypsum-based plaster. By promoting the formation of C-S-H gels and chloroaluminate salts, TEA helps to chemically bind and physically adsorb chloride ions, preventing their migration.[1] This is crucial for preventing efflorescence and corrosion in building materials. Furthermore, TEA helps optimize the pore structure within the plaster, further hindering the movement of chloride ions.[1]

Data Presentation: Effects of TEA on FGD Gypsum-Based Plaster

The following table summarizes quantitative data from a study on the effect of TEA on chloride ion immobilization in an FGD gypsum-coal fly ash plaster.

TEA Dosage (% by weight)Curing Time (days)Chloride Immobilization Ratio (%)
0.0014Not Reported (Baseline)
0.10 14 47.60 [1]
Experimental Protocol 1: Evaluation of TEA in FGD Gypsum-Fly Ash Plaster

This protocol outlines a method to assess the effect of TEA on the chloride binding capacity and mechanical properties of an FGD gypsum-based plaster.

1. Materials and Reagents:

  • Flue Gas Desulfurization (FGD) Gypsum (Characterized by XRD for purity)[5][6]
  • Class F Coal Fly Ash (CFA)
  • Portland Cement (Type I)
  • Triethanolamine (TEA), analytical grade
  • Deionized Water
  • Sodium Chloride (NaCl) solution of known concentration
  • Standard sand (for mortar specimens)

2. Sample Preparation: a. Prepare a dry mix of FGD Gypsum, CFA, and Portland Cement in a predetermined ratio (e.g., 60:30:10 by weight). b. Prepare aqueous solutions of TEA at various concentrations (e.g., 0.05%, 0.10%, 0.20% by weight of the dry mix). A control sample will use deionized water only. c. Add the TEA solution (or water for control) and a known concentration of NaCl solution to the dry mix to achieve a target water-to-binder ratio. d. Mix thoroughly in a mechanical mixer for 3-5 minutes to form a homogeneous paste. e. Cast the paste into molds for compressive strength testing (e.g., 50x50x50 mm cubes) and for chloride analysis. f. Cure the specimens in a controlled environment (e.g., 20°C and 95% relative humidity) for specified periods (e.g., 7, 14, and 28 days).

3. Analysis of Chloride Immobilization: a. After curing, crush the specimens and grind them into a fine powder. b. Determine the total chloride content by acid digestion followed by potentiometric titration or ion chromatography. c. Determine the water-soluble (free) chloride content by leaching the powder in deionized water for 24 hours, followed by analysis of the leachate. d. Calculate the chloride immobilization ratio as: [(Total Cl - Free Cl) / Total Cl] * 100%.

4. Mechanical and Microstructural Analysis: a. Measure the compressive strength of the cured cubes using a universal testing machine. b. Characterize the hydration products and microstructure of the hardened paste using:

  • X-Ray Diffraction (XRD): To identify crystalline phases such as gypsum, ettringite, and portlandite.[5][7]
  • Scanning Electron Microscopy (SEM): To observe the morphology of the hydration products and the pore structure.[7]
  • Thermogravimetric Analysis (TGA): To quantify the amount of bound water and specific hydration products.[8]

Logical Relationship Diagram

G TEA Triethanolamine (TEA) Addition Chelation Chelation of Al³⁺ & Fe³⁺ from Fly Ash TEA->Chelation Hydration Accelerated Aluminate Hydration TEA->Hydration FGD_Gypsum FGD Gypsum-Fly Ash -Cement Matrix FGD_Gypsum->Chelation FGD_Gypsum->Hydration Formation Increased Formation of C-S-H & Ettringite Chelation->Formation Hydration->Formation Pore Optimized Pore Structure Formation->Pore Immobilization Enhanced Chloride Immobilization Formation->Immobilization Strength Improved Mechanical Properties Formation->Strength Pore->Immobilization

Caption: Logical flow of TEA's action in FGD gypsum-based plaster.

Part 2: Theoretical Role and Hypothetical Investigation of TEA as an In-Process Additive

While undocumented, the known chemical properties of TEA suggest it could theoretically influence the crystallization of gypsum directly within the FGD scrubber. This section explores this potential role and proposes a protocol for its investigation.

Theoretical Mechanism of Action

In a wet FGD scrubber, gypsum precipitates from a solution supersaturated with calcium and sulfate ions. The crystal habit (shape and size) is a critical parameter affecting the dewatering and handling properties of the final gypsum product. Needle-like (acicular) crystals, for instance, trap more water and are difficult to dewater, whereas more blocky, columnar crystals are preferred.[9]

Organic molecules, particularly those with multiple carboxyl groups like citric acid, are known to act as crystal habit modifiers by selectively adsorbing onto specific crystallographic faces of the growing gypsum crystals, inhibiting growth in certain directions and promoting it in others.[10][11]

Theoretically, TEA could influence gypsum crystallization via two primary mechanisms:

  • Chelation of Calcium Ions (Ca²⁺): As a chelating agent, TEA can form complexes with Ca²⁺ ions in the scrubber slurry.[12] This complexation could reduce the concentration of free Ca²⁺ available for crystallization, thereby affecting the supersaturation level, nucleation rate, and subsequent crystal growth kinetics.[13]

  • Surface Adsorption: The polar hydroxyl (-OH) and amine (-N) groups in the TEA molecule could preferentially adsorb onto the nascent gypsum crystal surfaces. Similar to how carboxylic acids function, this selective adsorption could block growth sites on certain crystal faces, thus altering the crystal's final morphology.[10][14]

Experimental Protocol 2: Investigating In-Process Addition of TEA in a Lab-Scale Simulated FGD System

This protocol describes a method for simulating a wet FGD process to study the effect of TEA on gypsum crystallization.

1. Materials and Reagents:

  • Calcium Carbonate (CaCO₃) slurry (limestone simulant)
  • Sulfuric Acid (H₂SO₃ precursor via SO₂ gas) or Sodium Sulfite (Na₂SO₃)
  • Compressed Air (for oxidation)
  • Triethanolamine (TEA), analytical grade
  • Deionized Water
  • pH meter and controller
  • Stirred batch reactor with temperature control

2. Simulated FGD Process: a. Set up the stirred batch reactor to mimic an FGD absorber, maintaining a constant temperature (e.g., 50-60°C) and stirring rate. b. Prepare a limestone slurry (e.g., 15% solids) in the reactor. c. Control Run (No TEA): i. Bubble simulated flue gas (SO₂ in N₂/air) through the slurry or add a Na₂SO₃ solution to react with the limestone, forming calcium sulfite (CaSO₃). Maintain a constant pH (e.g., 5.5-6.0) by controlling the limestone feed rate. ii. Introduce compressed air into the slurry to oxidize the calcium sulfite to calcium sulfate (gypsum). iii. Allow the reaction to proceed for a set duration (e.g., 10-20 hours) to achieve a steady-state crystal size distribution. d. Experimental Runs (With TEA): i. Repeat the process, but add varying concentrations of TEA (e.g., 50, 100, 200 ppm) to the initial limestone slurry. e. Sampling and Analysis: i. Periodically withdraw slurry samples throughout the experiment. ii. Filter the samples to separate the gypsum crystals from the liquor. iii. Wash the crystals with deionized water and dry at a low temperature (e.g., 45°C).

3. Gypsum Characterization: a. Morphology and Size:

  • Scanning Electron Microscopy (SEM): Examine the crystal habit (e.g., acicular vs. blocky), aspect ratio, and surface characteristics.
  • Laser Diffraction Particle Size Analysis: Quantify the crystal size distribution. b. Purity and Phase:
  • X-Ray Diffraction (XRD): Confirm the crystalline phase is calcium sulfate dihydrate and identify any unreacted limestone or calcium sulfite.[5]
  • Chemical Analysis (ICP-AES/XRF): Determine the purity and quantify trace elements.[8] c. Dewatering Properties:
  • Filter Leaf Test: Measure the filtration rate and final cake moisture content to assess dewaterability.

Hypothetical Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Simulated FGD Process cluster_analysis Analysis Reactor Prepare Limestone Slurry in Reactor TEA_Add Add varying [TEA] (0, 50, 100, 200 ppm) Reactor->TEA_Add SO2_Abs SO₂ Absorption (pH Control) TEA_Add->SO2_Abs Oxidation Forced Oxidation (Air Injection) SO2_Abs->Oxidation Crystallization Gypsum Crystallization (Steady State) Oxidation->Crystallization Sampling Slurry Sampling & Filtration Crystallization->Sampling SEM SEM (Morphology, Aspect Ratio) Sampling->SEM XRD XRD (Purity, Phase ID) Sampling->XRD PSD Particle Size Analysis Sampling->PSD Dewater Dewatering Test (Filtration Rate, Moisture) Sampling->Dewater

Caption: Workflow for investigating TEA as an in-process FGD additive.

Conclusion

The role of triethanolamine in the context of FGD gypsum is currently confined to downstream applications where it functions effectively as a chelating agent and hydration modifier in composite building materials. Its addition to FGD gypsum-fly ash plasters has been quantitatively shown to improve chloride immobilization, a key performance metric for durability.

The potential for TEA to act as an in-process crystal habit modifier within the FGD scrubber remains a theoretical but intriguing possibility. Based on its chemical structure and known interactions with calcium ions, it is plausible that TEA could influence gypsum crystallization to produce more favorable morphologies for dewatering and handling. The provided hypothetical protocol offers a robust framework for researchers to investigate this unexplored area, potentially unlocking new avenues for optimizing the quality and value of FGD gypsum at the point of production.

References

Application Notes and Protocols for Triethanolammonium Chloride in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolammonium chloride (TEA-HCl) is a versatile buffering agent increasingly utilized in various protein purification workflows. As the hydrochloride salt of triethanolamine, it offers a stable pH environment within the physiologically relevant range of 7.3 to 8.3, with a pKa of 7.76 at 25°C.[1] Its properties as a tertiary amine and a triol contribute to its utility, not only in maintaining pH but also in solubilizing certain components.[1] These application notes provide detailed protocols and comparative data for the use of this compound chloride in key protein purification techniques.

Data Presentation

Physicochemical Properties and Comparison with a Standard Buffer

For researchers selecting a buffer system, understanding the fundamental properties is crucial. The following table summarizes the key characteristics of this compound chloride and provides a comparison with the commonly used buffer, Tris-HCl.

PropertyThis compound Chloride (TEA-HCl)Tris(hydroxymethyl)aminomethane-HCl (Tris-HCl)
pKa (25°C) 7.768.06
Effective Buffering Range pH 7.3 - 8.3[1]pH 7.0 - 9.0
Molecular Weight 185.65 g/mol 157.60 g/mol
Chemical Nature Tertiary amine, triolPrimary amine
Notes Can act as a complexing agent for some metal ions. Its tertiary amine nature makes it less reactive than primary amines like Tris.The primary amine can be reactive and may interfere with certain cross-linking reactions. The pH of Tris buffers is highly temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Chloride (TEA-HCl) Buffer

This protocol describes the preparation of a stock solution of this compound chloride buffer, which can be diluted to the desired concentration for various applications.

Materials:

  • Triethanolamine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • To prepare a 1 M stock solution, add approximately 800 mL of deionized water to a 1 L beaker.

  • With continuous stirring, slowly add 132.7 mL of triethanolamine to the water.

  • Carefully add concentrated HCl to adjust the pH to the desired value (e.g., 7.8). Use a calibrated pH meter to monitor the pH.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.

  • Store the buffer at room temperature.

Protocol 2: Application of TEA-HCl in Antibody Affinity Chromatography

This compound chloride can be employed in multiple steps of antibody purification, including as a coupling buffer for immobilizing antibodies to a resin and as an elution buffer.

Part A: Antibody Immobilization (Cross-linking)

This procedure details the use of TEA-HCl as a coupling buffer for covalently linking antibodies to an affinity resin.

Materials:

  • Affinity resin (e.g., Protein A-Sepharose)

  • Antibody solution

  • 0.2 M Triethanolamine-HCl, pH 8.3 (Coupling Buffer)

  • Cross-linking agent (e.g., Dimethyl pimelimidate, DMP)

  • Quenching buffer (e.g., 0.2 M ethanolamine-HCl, pH 8.2)

  • Wash buffers (e.g., PBS)

Procedure:

  • Prepare the Coupling Buffer: Mix 2.7 mL of triethanolamine (7.5 M stock) in 90 mL of deionized water. Adjust the pH to 8.3 with concentrated HCl. Add deionized water to a final volume of 100 mL.

  • Equilibrate the Resin: Wash the Protein A-Sepharose beads with 10 volumes of ice-cold 1X PBS.

  • Bind Antibody: Incubate the equilibrated resin with the antibody solution for 2-4 hours at 4°C with gentle rocking.

  • Wash: Wash the resin with PBS to remove unbound antibodies.

  • Cross-linking Reaction: Resuspend the antibody-bound resin in 0.2 M Triethanolamine-HCl, pH 8.3.

  • Immediately add the cross-linking agent (e.g., DMP to a final concentration of 20 mM).

  • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quench the Reaction: Pellet the resin by centrifugation and remove the supernatant. Add the quenching buffer to stop the cross-linking reaction and block any remaining active sites. Incubate for 2 hours at room temperature.

  • Final Wash: Wash the resin extensively with PBS to remove any residual quenching buffer and non-covalently bound antibodies. The resin is now ready for antigen purification.

Part B: High pH Elution

For certain applications, elution at a high pH can be an alternative to low pH elution to recover bound proteins.

Materials:

  • Antibody-bound affinity column

  • Binding/Wash Buffer (e.g., PBS)

  • Elution Buffer: 50-100 mM Triethanolamine, pH 11.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Equilibrate the Column: Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.

  • Load Sample: Apply the protein sample containing the target antigen to the column.

  • Wash: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute: Elute the bound antigen with the high pH Elution Buffer (50-100 mM Triethanolamine, pH 11.5). Collect fractions.

  • Neutralize: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to preserve the protein's activity.

Protocol 3: Use of TEA-HCl in Enzyme Assays

Triethanolamine buffer is a suitable choice for various enzyme assays, particularly for enzymes active in the neutral to slightly alkaline pH range.

Example: Alkaline Phosphatase Assay

Materials:

  • 1.0 M Triethanolamine Assay Buffer, pH 9.8 (at 37°C)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (0.67 M)

  • Enzyme sample (Alkaline Phosphatase)

  • Spectrophotometer

Procedure:

  • Prepare the Assay Buffer: To 900 mL of deionized water, add 132.7 mL of triethanolamine. In a 37°C water bath, adjust the pH to 9.8 with HCl. Bring the final volume to 1 L with deionized water.

  • Prepare the Reaction Mixture: In a cuvette, combine 3.0 mL of the 1.0 M Triethanolamine Assay Buffer and 0.1 mL of the pNPP solution.

  • Equilibrate: Incubate the cuvette in the spectrophotometer at 37°C.

  • Initiate the Reaction: Add the enzyme sample to the cuvette and mix quickly.

  • Measure Absorbance: Monitor the increase in absorbance at 405 nm over time.

  • Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Visualizations

Signaling Pathways and Workflows

ProteinPurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Final Product CellCulture Cell Culture/ Fermentation Harvest Cell Harvest CellCulture->Harvest Lysis Cell Lysis (with TEA-HCl Buffer) Harvest->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Chromatography Chromatography Step (e.g., Affinity or Ion-Exchange using TEA-HCl Buffer) Clarification->Chromatography Polishing Polishing Steps Chromatography->Polishing Formulation Formulation Polishing->Formulation QC Quality Control Formulation->QC

AffinityChromatography Equilibration 1. Equilibration (Binding Buffer) SampleLoading 2. Sample Loading (Crude Protein Sample) Equilibration->SampleLoading Wash 3. Wash (Remove Unbound Proteins) SampleLoading->Wash Elution 4. Elution (TEA-HCl, pH 11.5) Wash->Elution Neutralization 5. Neutralization (e.g., Tris-HCl) Elution->Neutralization PureProtein Purified Protein Neutralization->PureProtein

IEX_Principle cluster_proteins Protein Mixture in TEA-HCl Buffer (pH > pI) resin {Anion Exchange Resin|+|+|+|+|+} p1 Protein 1 (-) resin->p1 Binds p2 Protein 2 (--) resin->p2 Binds p3 Protein 3 (+) flow_through Flow-through p3->flow_through Does Not Bind

References

Application Notes and Protocols for the Preparation of Triethanolammonium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of triethanolammonium-based protic ionic liquids (PILs). This class of ionic liquids is of growing interest due to their simple preparation, biocompatibility, and tunable physicochemical properties, making them promising candidates for various applications, including as solvents, catalysts, and in drug delivery systems.

Introduction

This compound-based ionic liquids are a subclass of protic ionic liquids formed by the proton transfer reaction between triethanolamine (TEOA), a readily available and inexpensive Brønsted base, and a suitable Brønsted acid. The resulting salt consists of the this compound cation and the conjugate base of the acid as the anion. The properties of these ionic liquids, such as their melting point, viscosity, and thermal stability, can be tuned by varying the anionic counterpart. This design flexibility allows for the creation of task-specific ionic liquids for a wide range of scientific and industrial applications.

Synthesis Pathway and Experimental Workflow

The general synthesis of this compound-based PILs involves a straightforward acid-base neutralization reaction. The workflow from synthesis to characterization is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Triethanolamine (TEOA) + Brønsted Acid Reaction Stoichiometric Neutralization Reactants->Reaction 1:1 molar ratio Crude_IL Crude Ionic Liquid Reaction->Crude_IL Purification Drying under High Vacuum Crude_IL->Purification Pure_IL Purified Ionic Liquid Purification->Pure_IL Spectroscopy Spectroscopic Analysis (NMR, FT-IR) Pure_IL->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Pure_IL->Thermal Physicochemical Physicochemical Properties (Viscosity, Conductivity) Pure_IL->Physicochemical

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound-based ionic liquids.

Experimental Protocols

General Synthesis of this compound-Based PILs

This protocol describes the synthesis of this compound-based PILs via a proton transfer reaction.[1]

Materials:

  • Triethanolamine (TEOA)

  • Brønsted acid (e.g., carboxylic acid, sulfonic acid)

  • Solvent (optional, e.g., water, ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve triethanolamine in a minimal amount of solvent if necessary. The reaction can also be performed neat.

  • Cool the flask in an ice bath to manage the exothermic nature of the reaction.[2]

  • Add the Brønsted acid dropwise to the stirred triethanolamine solution in a 1:1 molar ratio.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Remove the solvent (if used) and any residual unreacted starting materials under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is the crude ionic liquid.

Purification

To remove any residual water and volatile impurities, the crude ionic liquid should be dried under high vacuum.

Procedure:

  • Place the crude ionic liquid in a suitable flask.

  • Heat the sample to approximately 50-80 °C while applying a high vacuum for several hours (e.g., 8 hours).[3]

  • The purified ionic liquid is then stored in a desiccator to prevent moisture absorption.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Used to confirm the structure of the cation and anion. The protonation of the amine is indicated by a downfield shift of the N-H proton signal.[3]

  • Procedure: Dissolve a small amount of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and acquire the spectra on an NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Used to confirm the formation of the salt. Key vibrational bands to observe include the N-H stretching of the ammonium cation and the characteristic bands of the anion.[1]

  • Procedure: Record the FT-IR spectrum of the neat ionic liquid using an FT-IR spectrometer with an ATR accessory.

Differential Scanning Calorimetry (DSC):

  • Used to determine the melting point (Tₘ) and glass transition temperature (T₉).[3]

  • Procedure: A small sample (typically 5-10 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in a DSC instrument.[4]

Thermogravimetric Analysis (TGA):

  • Used to determine the thermal stability and decomposition temperature (Tₔ) of the ionic liquid.[3]

  • Procedure: A small sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature.[5]

Physicochemical Properties of Selected this compound-Based Ionic Liquids

The properties of this compound-based PILs are highly dependent on the nature of the anion. The following table summarizes key physicochemical data for a selection of these ionic liquids from the literature.

Ionic Liquid NameAnionTₘ (°C)T₉ (°C)Tₔ (°C)Viscosity (cP at 30°C)
This compound AcetateAcetate---829[1]
This compound PentanoatePentanoate--31.67--
This compound HeptanoateHeptanoate--1.00--
This compound MethanesulfonateMethanesulfonate--~250-
This compound TrifluoromethanesulfonateTrifluoromethanesulfonate--~300-
This compound BenzenesulfonateBenzenesulfonate--~250-

Note: "-" indicates data not available in the cited sources. Data for pentanoate and heptanoate anions are from reference[4][5]. Data for sulfonate anions are from reference[6].

Structure-Property Relationships

The choice of the anion significantly influences the physicochemical properties of the resulting this compound-based ionic liquid. Understanding these relationships is crucial for designing PILs with desired characteristics.

Anion_Properties cluster_anion Anion Properties cluster_il_props Ionic Liquid Properties Anion_Size Anion Size/Structure Melting_Point Melting Point (Tm) Anion_Size->Melting_Point Affects packing efficiency Viscosity Viscosity (η) Anion_Size->Viscosity Larger anions can increase η Charge_Deloc Charge Delocalization Charge_Deloc->Melting_Point Higher delocalization lowers Tm Thermal_Stab Thermal Stability (Td) Charge_Deloc->Thermal_Stab Affects bond strength Conductivity Ionic Conductivity (σ) Charge_Deloc->Conductivity Increases σ H_Bonding Hydrogen Bonding Ability H_Bonding->Melting_Point Stronger H-bonds increase Tm H_Bonding->Viscosity Stronger H-bonds increase η

Caption: Logical relationship between anion properties and the resulting physicochemical properties of the ionic liquid.

Key Observations:

  • Hydrogen Bonding: The this compound cation has multiple hydroxyl groups capable of forming strong hydrogen bonds with the anion.[7][8] Anions that are strong hydrogen bond acceptors tend to form more viscous ionic liquids with higher melting points.

  • Anion Size and Shape: Larger and more asymmetric anions can disrupt the packing of the ions, often leading to lower melting points.[9]

  • Charge Delocalization: Anions with highly delocalized charge generally lead to weaker interionic interactions, resulting in lower melting points and viscosities, and often higher ionic conductivity.

Applications

This compound-based ionic liquids have been investigated for a variety of applications, including:

  • CO₂ Absorption: Their amine functionality makes them potential solvents for carbon dioxide capture.[5][10]

  • Biotechnology and Biocatalysis: Their potential biocompatibility and ability to be used as buffer solutions make them suitable for biological applications.[11]

  • Electrolytes: Some this compound-based PILs exhibit good ionic conductivity and wide electrochemical windows, making them candidates for electrochemical applications.[3]

  • Homogeneous Catalysis: They can serve as effective and recyclable catalysts or catalyst supports.

Safety and Handling

  • As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • The synthesis reaction is exothermic and should be performed with cooling.

  • Ionic liquids generally have negligible vapor pressure, reducing the risk of inhalation exposure. However, they should still be handled in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for the specific triethanolamine and acid used for detailed safety information.

This document provides a foundational guide for the preparation and characterization of this compound-based ionic liquids. Researchers are encouraged to consult the primary literature for more specific details and to explore the vast potential of this versatile class of compounds.

References

Application Notes and Protocols for Triethanolammonium Surfactants in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethanolammonium-based surfactants are a class of amphiphilic molecules that have demonstrated significant potential in enhanced oil recovery (EOR) applications. Their unique chemical structure, featuring a hydrophilic triethanolamine head group and a hydrophobic tail, allows them to effectively reduce the interfacial tension (IFT) between oil and water, alter the wettability of reservoir rock, and improve the mobility of trapped oil. These properties make them valuable candidates for chemical EOR (cEOR) methods, particularly in alkali-surfactant-polymer (ASP) flooding and surfactant-polymer (SP) flooding. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound surfactants in EOR.

Mechanism of Action

The primary mechanism by which this compound surfactants enhance oil recovery is through the significant reduction of interfacial tension between the crude oil and the injection fluid (water or brine). This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and displaced towards production wells.[1][2]

Additionally, these surfactants can alter the wettability of the reservoir rock. In many reservoirs, the rock surface is oil-wet, which hinders the displacement of oil by water. This compound surfactants can adsorb onto the rock surface, modifying it to a more water-wet state. This change in wettability facilitates the imbibition of water into the smaller pores and the subsequent displacement of oil.

In ASP flooding, triethanolamine can also act as an alkaline agent. It can react with acidic components present in crude oil to generate in-situ soaps, which are also surface-active and contribute to the reduction of IFT.[3] This synergistic effect can lead to ultra-low IFT values, which are highly desirable for maximizing oil recovery.

The logical relationship of the EOR mechanism is depicted in the following diagram:

EOR_Mechanism cluster_surfactant This compound Surfactant cluster_effects Primary Effects cluster_secondary_effects Secondary Effects cluster_outcome Final Outcome Surfactant This compound Surfactant IFT_Reduction Interfacial Tension (IFT) Reduction Surfactant->IFT_Reduction Lowers Wettability_Alteration Wettability Alteration (Oil-wet to Water-wet) Surfactant->Wettability_Alteration Induces Capillary_Force_Reduction Reduced Capillary Forces IFT_Reduction->Capillary_Force_Reduction Oil_Mobilization Mobilization of Trapped Oil Wettability_Alteration->Oil_Mobilization Capillary_Force_Reduction->Oil_Mobilization EOR Enhanced Oil Recovery Oil_Mobilization->EOR

Caption: Mechanism of Enhanced Oil Recovery by this compound Surfactants.

Data Presentation

The performance of this compound-based surfactants in EOR is evaluated based on several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Performance of Triethanolamine Derivative of Sodium Dodecyl Sulphate in ASP Flooding

Surfactant Concentration (wt%)Alkali (NaOH) Concentration (wt%)Polymer (PHPAM) Concentration (ppm)Additional Oil Recovery (%)Reference
0.1 (Pure SDS)0.72000~24.5[4]
0.01560.72000~30[4]
0.00780.72000~30[4]

Table 2: Performance of Ethanolamine (ETA)/Surfactant Flooding System

ETA Concentration (wt%)Surfactant Concentration (wt%)Incremental Oil Recovery (%)Reference
0.3000.065Highest[5]
> 0.3-IFT reduction to 0.8 mN/m[5]

Experimental Protocols

Synthesis of Triethanolamine Derivative of Sodium Dodecyl Sulphate

This protocol describes the synthesis of a triethanolamine-based surfactant from sodium dodecyl sulphate (SDS).[4]

Materials:

  • Triethanolamine

  • Lauryl sulfuric acid

  • Benzene

  • 2 L two-necked, round-bottomed flask

  • 1 L single-necked, round-bottomed flask

  • Condenser

  • Stirring apparatus

  • Cold water bath (~10°C)

  • Distillation apparatus

Procedure:

  • Dissolve 0.5 mole of triethanolamine in benzene and place it in the 2 L two-necked, round-bottomed flask.

  • Attach a condenser to one neck of the flask.

  • Slowly add lauryl sulfuric acid, also dissolved in benzene, through the other neck of the flask while maintaining uniform stirring.

  • Partially immerse the flask assembly in a cold water bath to maintain a temperature of approximately 10°C during the neutralization reaction.

  • Once the neutralization is complete, transfer the contents of the flask to a 1 L single-necked, round-bottomed flask.

  • Distill off the benzene using a distillation apparatus.

  • The resulting material is the triethanolamine derivative of sodium dodecyl sulphate and can be used without further purification.

The synthesis workflow is illustrated in the following diagram:

Synthesis_Workflow A Dissolve Triethanolamine in Benzene C Neutralization Reaction (~10°C) A->C B Add Lauryl Sulfuric Acid in Benzene B->C D Distill off Benzene C->D E Triethanolamine Derivative of SDS D->E

Caption: Synthesis Workflow for Triethanolamine Derivative of SDS.

Core Flooding Protocol for EOR Evaluation

This protocol outlines a general procedure for evaluating the performance of this compound surfactants in enhancing oil recovery using core samples. This is a synthesized protocol based on common practices described in the literature.[6][7]

Apparatus:

  • Core holder

  • High-pressure pump for fluid injection

  • Confining pressure pump

  • Back pressure regulator

  • Fluid reservoirs for brine, oil, and surfactant solution

  • Fraction collector or graduated cylinders for effluent collection

  • Pressure transducers

  • Temperature control system

Procedure:

  • Core Preparation:

    • Select a reservoir core sample or a standard core (e.g., Berea sandstone).

    • Clean and dry the core to a constant weight.

    • Measure the core's dimensions, dry weight, and porosity.

    • Saturate the core with brine of known salinity.

    • Measure the pore volume and absolute permeability to brine.

  • Oil Saturation (Primary Drainage):

    • Inject crude oil into the brine-saturated core at a constant rate until no more brine is produced. This establishes the initial water saturation (Swi).

    • Calculate the original oil in place (OOIP).

  • Water Flooding (Secondary Recovery):

    • Inject brine into the oil-saturated core at a constant rate to simulate conventional water flooding.

    • Continue injection until oil production ceases or reaches a predetermined water cut.

    • Measure the volume of oil recovered and calculate the residual oil saturation (Sor).

  • Surfactant Flooding (Tertiary Recovery):

    • Prepare the this compound surfactant solution at the desired concentration in brine. For ASP flooding, add the specified concentrations of alkali and polymer.

    • Inject the surfactant slug (typically 0.3 to 0.5 pore volumes) into the core.

    • Follow the surfactant slug with a polymer drive (for SP and ASP flooding) or chase water (for surfactant-only flooding) until oil production ceases.

    • Collect the effluent in fractions and measure the volume of oil and water produced.

  • Data Analysis:

    • Calculate the incremental oil recovery as a percentage of the OOIP after secondary recovery.

    • Analyze the pressure drop across the core to understand mobility control.

    • Optionally, analyze the effluent for surfactant concentration to determine surfactant retention in the core.

The experimental workflow for core flooding is shown below:

Core_Flooding_Workflow A Core Preparation (Clean, Dry, Saturate with Brine) B Oil Saturation (Establish OOIP) A->B C Water Flooding (Secondary Recovery) B->C D Surfactant Flooding (Tertiary Recovery) C->D E Data Analysis (Calculate Incremental Oil Recovery) D->E

Caption: Experimental Workflow for Core Flooding.

Conclusion

This compound surfactants represent a promising class of chemicals for enhancing oil recovery. Their ability to significantly reduce interfacial tension and alter rock wettability makes them effective in mobilizing residual oil. The provided synthesis and core flooding protocols offer a framework for researchers to evaluate and optimize the performance of these surfactants for specific reservoir conditions. The quantitative data presented demonstrates their potential to achieve substantial incremental oil recovery, highlighting their importance in the future of chemical EOR technologies. Further research should focus on tailoring the molecular structure of these surfactants to optimize their performance in diverse and challenging reservoir environments, including high-temperature and high-salinity conditions.

References

Application Notes and Protocols for pH Adjustment Using Triethanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine hydrochloride (TEA-HCl) is the salt of triethanolamine, a tertiary amine, and is widely utilized in pharmaceutical and cosmetic formulations as a pH adjusting agent and buffering agent.[1] Its ability to neutralize acidic components and maintain a stable pH is crucial for the efficacy, stability, and safety of various products.[2][3][4] With a pKa of approximately 7.8, triethanolamine provides effective buffering capacity in the physiological pH range of 7.0 to 8.5, making it suitable for a variety of applications. This document provides detailed application notes and protocols for the effective use of triethanolamine hydrochloride for pH adjustment in formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of triethanolamine and its hydrochloride salt is essential for its proper application in formulations.

PropertyValueReference
Chemical Name 2,2',2''-Nitrilotriethanol hydrochloride[5]
Synonyms Tris(2-hydroxyethyl)amine hydrochloride, Trolamine hydrochloride[5]
CAS Number 637-39-8[6]
Molecular Formula C₆H₁₆ClNO₃[5]
Molecular Weight 185.65 g/mol
pKa (25 °C) 7.8[6]
Useful pH Range 7.3 - 8.3
Appearance White crystalline powder[6]
Solubility Highly soluble in water[6]

Applications in Formulations

Triethanolamine and its hydrochloride salt are versatile excipients with several key functions in pharmaceutical and cosmetic formulations.

  • pH Adjustment: The primary application is to increase the pH of acidic formulations.[7] It is commonly used to neutralize acidic polymers in gel formulations, such as carbomers, and to adjust the pH of creams, lotions, and other emulsions.[8]

  • Buffering Agent: Within its effective pH range, it resists changes in pH, which is critical for maintaining the stability of active pharmaceutical ingredients (APIs) and the overall formulation.[4]

  • Emulsifying Agent: Triethanolamine can react with fatty acids to form soaps that act as emulsifiers, creating stable oil-in-water emulsions.[2]

  • Solubilizing Agent: It can enhance the solubility of certain poorly water-soluble active ingredients.[6]

  • Stabilizer: By maintaining a consistent pH, it contributes to the overall stability of formulations, including the efficacy of preservatives.[7]

Experimental Protocols

Preparation of Triethanolamine Hydrochloride Buffer Solutions

This protocol describes the preparation of a 1 M stock solution and subsequent dilutions to desired molarities and pH values.

Materials:

  • Triethanolamine (liquid, ≥99% purity)

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure for 1 M Triethanolamine Stock Solution (pH ~8.0):

  • In a chemical fume hood, add approximately 800 mL of deionized water to a 1 L beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Slowly add 149.19 g of triethanolamine to the water while stirring. Note: Triethanolamine is viscous; it is often easier to weigh it directly into the beaker.

  • Allow the solution to mix thoroughly.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add concentrated or 1 M HCl to the solution while continuously monitoring the pH. The reaction is exothermic, so add the acid dropwise.

  • Continue adding HCl until the pH of the solution reaches the desired value (e.g., pH 8.0).

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

  • Store the 1 M TEA-HCl stock solution at room temperature.

Preparation of Working Buffer Solutions:

To prepare a buffer of a specific molarity and pH, the Henderson-Hasselbalch equation can be used as a starting point, followed by fine adjustment with HCl or a strong base like NaOH.

Henderson-Hasselbalch Equation:

pH = pKa + log([Base]/[Acid])

Where:

  • pH is the desired buffer pH

  • pKa of triethanolamine is ~7.8

  • [Base] is the concentration of triethanolamine (the unprotonated form)

  • [Acid] is the concentration of the triethanolammonium ion (the protonated form, TEA-HCl)

Example: Preparation of 100 mL of 0.1 M TEA-HCl buffer at pH 7.6:

  • Calculate the required amounts of the acidic and basic forms.

  • Alternatively, start with a 0.1 M solution of triethanolamine and titrate with HCl to the desired pH.

  • To prepare a 0.1 M triethanolamine solution, dilute 10 mL of the 1 M stock solution to 100 mL with deionized water.

  • Place the solution on a magnetic stirrer and slowly add 1 M HCl dropwise while monitoring the pH until it reaches 7.6.

Protocol for pH Adjustment of a Topical Cream (Oil-in-Water Emulsion)

This protocol provides a general procedure for adjusting the pH of a topical cream formulation.

Materials:

  • Cream base (pre-formulated)

  • 10% (w/v) Triethanolamine solution in deionized water

  • Calibrated pH meter with a surface or flat-bottom electrode

  • Overhead stirrer or homogenizer

  • Beaker

Procedure:

  • Weigh a representative sample of the cream base into a beaker.

  • Allow the cream to equilibrate to room temperature.

  • Calibrate the pH meter.

  • Immerse the pH electrode into the cream, ensuring good contact.

  • Measure and record the initial pH of the cream.

  • If the pH is below the target range, add the 10% triethanolamine solution dropwise to the cream while mixing with an overhead stirrer at a low to moderate speed to ensure uniform distribution without excessive aeration.

  • After each addition, allow the cream to mix for a few minutes to ensure homogeneity before re-measuring the pH.

  • Continue this process until the target pH is reached.

  • Record the final pH and the total amount of triethanolamine solution added.

  • It is crucial to perform stability testing on the final formulation to ensure that the pH remains stable over time and that the adjustment has not negatively impacted other quality attributes of the cream.

Protocol for pH Adjustment of an Oral Solution

This protocol outlines the steps for adjusting the pH of a simple aqueous oral solution.

Materials:

  • Oral solution (pre-formulated)

  • 1 M Triethanolamine hydrochloride stock solution (or a more dilute, validated solution)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • Measure a specific volume of the oral solution into a beaker or flask.

  • Place the container on a magnetic stirrer and add a stir bar.

  • Calibrate the pH meter.

  • Immerse the pH electrode into the solution.

  • Measure and record the initial pH of the solution.

  • If the pH is below the desired range, add the triethanolamine hydrochloride solution dropwise while continuously stirring.

  • Allow the solution to mix thoroughly after each addition before taking a stable pH reading.

  • Continue the dropwise addition until the target pH is achieved.

  • Record the final pH and the volume of the triethanolamine hydrochloride solution used.

  • As with all formulations, conduct stability studies on the final product to ensure the pH remains within the specified range over its shelf life.

Quantitative Data

Buffering Capacity

The buffering capacity (β) of a buffer is a measure of its resistance to pH change upon the addition of an acid or base. It is at its maximum when pH = pKa. The buffering capacity of triethanolamine is concentration-dependent.

Concentration of TEA-HCl BufferApproximate Buffering Capacity at pH 7.8 (β)
0.05 M~0.029
0.1 M~0.058
0.2 M~0.115

Note: These are theoretical values calculated using the formula β ≈ 2.303 * C * Ka * [H₃O⁺] / (Ka + [H₃O⁺])², where C is the total buffer concentration. Actual values may vary based on ionic strength and temperature.

Potential Incompatibilities

While triethanolamine is compatible with a wide range of excipients, potential incompatibilities should be considered during formulation development.

  • Heavy Metals: Triethanolamine can form complexes with heavy metal ions, which may lead to discoloration or precipitation.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to degradation of triethanolamine.

  • N-Nitrosating Agents: In the presence of nitrosating agents (e.g., nitrites), triethanolamine, a secondary amine, can form N-nitrosamines, which are potential carcinogens. This is a significant consideration, especially in formulations where nitrite contamination is possible. The use of triethanolamine in combination with nitrosating agents should be avoided.[9]

  • Acidic Drugs: While used to neutralize acids, the interaction with certain acidic active pharmaceutical ingredients (APIs) should be carefully evaluated to ensure no unwanted salt formation or degradation occurs.[10]

Visualizations

Workflow for pH Adjustment of a Formulation

pH Adjustment Workflow cluster_prep Preparation cluster_adjustment Adjustment Process cluster_finalization Finalization & QC Define Target pH Range Define Target pH Range Prepare Formulation Prepare Formulation Define Target pH Range->Prepare Formulation Measure Initial pH Measure Initial pH Prepare Formulation->Measure Initial pH Prepare TEA-HCl Solution Prepare TEA-HCl Solution Add TEA-HCl Dropwise Add TEA-HCl Dropwise Prepare TEA-HCl Solution->Add TEA-HCl Dropwise Measure Initial pH->Add TEA-HCl Dropwise if pH is low Mix Thoroughly Mix Thoroughly Add TEA-HCl Dropwise->Mix Thoroughly Re-measure pH Re-measure pH Mix Thoroughly->Re-measure pH Re-measure pH->Add TEA-HCl Dropwise if pH still low Final pH Check Final pH Check Re-measure pH->Final pH Check if pH in range Stability Testing Stability Testing Final pH Check->Stability Testing Documentation Documentation Stability Testing->Documentation

Caption: Workflow for the pH adjustment of a pharmaceutical or cosmetic formulation.

Logical Relationship of Triethanolamine in a Formulation

TEA_Formulation_Relationship Triethanolamine HCl Triethanolamine HCl pH Adjustment pH Adjustment Triethanolamine HCl->pH Adjustment Buffering Buffering Triethanolamine HCl->Buffering Emulsification Emulsification Triethanolamine HCl->Emulsification Solubilization Solubilization Triethanolamine HCl->Solubilization Formulation Stability Formulation Stability pH Adjustment->Formulation Stability API Efficacy API Efficacy pH Adjustment->API Efficacy Product Safety Product Safety pH Adjustment->Product Safety Buffering->Formulation Stability Buffering->API Efficacy Emulsification->Formulation Stability Aesthetic Properties Aesthetic Properties Emulsification->Aesthetic Properties Solubilization->API Efficacy

Caption: Functional roles of Triethanolamine HCl in a formulation.

References

Application Notes and Protocols for Palladium-Catalyzed Heck Reactions Utilizing Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including a multitude of active pharmaceutical ingredients. A significant area of development within this field has been the exploration of more sustainable and cost-effective reaction conditions. The use of triethanolamine (TEOA) has emerged as a noteworthy advancement, serving multiple roles as a base, ligand, and even as the reaction medium in phosphine-free catalytic systems.[2][3] This multifaceted role of TEOA simplifies the reaction setup, reduces costs, and aligns with the principles of green chemistry.

These application notes provide a comprehensive overview and detailed protocols for conducting palladium-catalyzed Heck reactions using triethanolamine.

Advantages of Using Triethanolamine

  • Multifunctional: Triethanolamine can function as a base, a ligand for the palladium catalyst, and a solvent, thereby streamlining the reaction components.[2][4]

  • Phosphine-Free Conditions: The use of TEOA allows for the development of phosphine-free catalytic systems, avoiding the use of often toxic and expensive phosphine ligands.[2]

  • Cost-Effective and Readily Available: TEOA is an inexpensive and commercially available reagent.[2]

  • Recyclable: In systems where TEOA is used as the solvent, it can be recovered and reused for several reaction cycles without a significant loss of activity.[2]

  • High Efficiency: This methodology has been shown to provide good to excellent yields for the olefination of a variety of iodo- and bromoarenes.[2][3]

Data Presentation: Substrate Scope and Reaction Yields

The use of triethanolamine in palladium-catalyzed Heck reactions has been successfully applied to a range of aryl halides and alkenes. The following tables summarize representative quantitative data, highlighting the versatility of this methodology.

Table 1: Heck Reaction of Various Aryl Halides with Alkenes using Triethanolamine

EntryAryl HalideAlkeneCatalystConditionsYield (%)
1IodobenzeneStyrenePd(OAc)₂TEOA, 100°C, 10 h95
24-IodotolueneStyrenePd(OAc)₂TEOA, 100°C, 10 h92
34-IodoanisoleStyrenePd(OAc)₂TEOA, 100°C, 10 h90
44-IodonitrobenzeneStyrenePd(OAc)₂TEOA, 100°C, 10 h85
5BromobenzeneStyrenePd(OAc)₂TEOA, 100°C, 10 h88
64-BromotolueneStyrenePd(OAc)₂TEOA, 100°C, 10 h85
7Iodobenzenen-Butyl acrylatePd(OAc)₂TEOA, 100°C, 10 h98
84-Iodotoluenen-Butyl acrylatePd(OAc)₂TEOA, 100°C, 10 h96
94-Iodoanisolen-Butyl acrylatePd(OAc)₂TEOA, 100°C, 10 h94
10Bromobenzenen-Butyl acrylatePd(OAc)₂TEOA, 100°C, 10 h92

Note: The data presented in this table is a compilation of representative yields from cited literature and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

The following protocols provide detailed methodologies for conducting palladium-catalyzed Heck reactions using triethanolamine.

Protocol 1: General Procedure for the Heck Reaction in Triethanolamine as Solvent

This protocol is adapted from the general method described by Li and Wang for phosphine-free Heck reactions.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Triethanolamine (TEOA)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Addition of Reactants: Add the aryl halide (1.0 mmol) and the alkene (1.2 mmol) to the flask.

  • Addition of Triethanolamine: Add triethanolamine (3 mL) to the reaction mixture.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed (typically 10-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Protocol 2: Heck Reaction with Triethanolamine as a Base in an Organic Solvent

This protocol outlines a procedure where TEOA is used as a base in a conventional organic solvent.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide

  • Alkene

  • Triethanolamine (TEOA)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Schlenk flask

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Addition of Solvent and Reagents: Add the anhydrous solvent (5 mL), followed by the aryl halide (1.0 mmol), the alkene (1.5 mmol), and triethanolamine (1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitoring and Workup: Follow steps 6-8 as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. In the context of the triethanolamine-mediated reaction, TEOA acts as the base in the final step to regenerate the Pd(0) catalyst and also as a potential ligand (L) coordinating to the palladium center throughout the cycle.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)-X(L)₂ oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion (syn-addition) pd_alkene_complex->migratory_insertion pd_alkyl R-Pd(II)-X(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination (syn-elimination) pd_alkyl->beta_hydride_elimination pd_hydride_complex H-Pd(II)-X(L)₂(alkene) beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination (+ TEOA) pd_hydride_complex->reductive_elimination Product reductive_elimination->pd0 TEOA·HX

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up, running, and working up a Heck reaction using triethanolamine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Pd(OAc)₂, Aryl Halide, and Alkene to a dry Schlenk flask add_teoa 2. Add Triethanolamine setup->add_teoa inert 3. Evacuate and backfill with inert gas (3x) add_teoa->inert react 4. Heat to 100°C with vigorous stirring inert->react monitor 5. Monitor reaction progress by TLC or GC react->monitor cool 6. Cool to room temperature monitor->cool extract 7. Dilute with water and extract with organic solvent cool->extract dry 8. Dry organic layer and concentrate extract->dry purify 9. Purify by column chromatography dry->purify

Caption: General experimental workflow for the Heck reaction.

Conclusion

The utilization of triethanolamine in palladium-catalyzed Heck reactions represents a significant step towards more economical and environmentally benign synthetic methodologies. Its ability to act as a base, ligand, and solvent simplifies experimental procedures while maintaining high reaction efficiency for a variety of substrates. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the adoption of this versatile and sustainable approach to C-C bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triethanolammonium Concentration for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using triethanolammonium compounds as catalysts in various chemical reactions.

Troubleshooting Guide

This section provides practical guidance for common issues encountered during experiments involving this compound catalysis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Catalyst Concentration: The concentration of the this compound catalyst may be too low to effectively drive the reaction forward.Optimize Catalyst Loading: Systematically vary the concentration of the this compound catalyst (e.g., in increments of 0.1 mol%) to identify the optimal loading for your specific reaction. Monitor the reaction progress by TLC or LC-MS to determine the effect of concentration on the reaction rate and yield.
Catalyst Degradation: Triethanolamine can degrade under harsh conditions, such as high temperatures or the presence of strong oxidizing agents, leading to a loss of catalytic activity.[1][2]Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.[3] Inert Atmosphere: If the reaction is sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the triethanolamine.
Incorrect pH: The catalytic activity of triethanolamine is pH-dependent. The tertiary amine's basicity is crucial for its catalytic function in many reactions.[4]pH Adjustment: Ensure the reaction medium has a pH that favors the desired catalytic activity. For reactions where triethanolamine acts as a base catalyst, a neutral to basic pH is generally preferred.[3]
Formation of Unexpected Byproducts Side Reactions of Triethanolamine: The hydroxyl groups of triethanolamine can participate in side reactions, such as O-acylation, competing with the desired N-acylation of a substrate.[3]Modify Order of Addition: Add the triethanolamine to the primary or secondary amine substrate before introducing the acylating agent. This can help deprotonate the substrate amine, increasing its nucleophilicity for the desired reaction.[3] Choice of Reagents: Consider using a less reactive acylating agent to improve selectivity.
Oxidation of Triethanolamine: In the presence of oxidizing agents or aerobic conditions, triethanolamine can be oxidized to various byproducts, which may appear as impurities.[3]Use of Antioxidants: If compatible with the reaction, consider adding a small amount of an antioxidant. Degas Solvents: Use degassed solvents to minimize the presence of dissolved oxygen.
Formation of N-nitrosodiethanolamine (NDELA): A significant concern, especially in acidic conditions and in the presence of nitrosating agents (e.g., nitrites), is the formation of the potential carcinogen NDELA.[3]High-Purity Reagents: Use high-purity triethanolamine with low levels of diethanolamine impurity.[3] Avoid Nitrosating Agents: Rigorously exclude nitrosating agents and their precursors from the reaction. pH Control: Maintain a neutral or basic pH to inhibit the formation of nitrosating species.[3]
Reaction Mixture Color Change (e.g., turning brown) Oxidative Degradation: The browning of the reaction mixture often indicates the oxidation of triethanolamine, leading to a complex mixture of degradation products.[1][3]Run Under Inert Atmosphere: As mentioned previously, using an inert atmosphere can prevent oxidation. Lower Reaction Temperature: Higher temperatures can accelerate oxidation.[3]
Difficulty in Product Purification Catalyst Residue: Triethanolamine and its salts can sometimes be difficult to remove from the final product.Aqueous Wash: Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate the triethanolamine and extract it into the aqueous phase. Silica Gel Chromatography: Triethanolamine is polar and can often be separated from less polar products by column chromatography.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary role of this compound in catalysis? A1: this compound salts, and triethanolamine (TEA) itself, can act in several catalytic capacities. The tertiary amine functionality allows it to function as a base catalyst or a nucleophilic catalyst.[4] The hydroxyl groups can also participate in catalysis, and the entire molecule can act as a chelating agent for metal ions.[4] In some reactions, like the conversion of CO2 with epoxides, triethanolamine has a dual function, activating both reactants.[5]

Q2: How does the concentration of this compound affect reaction kinetics? A2: The concentration of the this compound catalyst can significantly impact reaction rates. In many cases, an increase in catalyst concentration leads to a faster reaction rate, up to a certain point. However, at very high concentrations, issues such as catalyst aggregation or side reactions may become more prevalent, potentially leading to a decrease in the overall reaction efficiency.[6] It is crucial to perform a concentration study to determine the optimal catalyst loading for a specific reaction.[4]

Q3: What are the typical concentration ranges for this compound catalysts? A3: The optimal concentration can vary widely depending on the specific reaction. For some organic syntheses, it might be used in catalytic amounts (e.g., 1-10 mol%). In other applications, such as when it's used as a base or a buffer, it may be used in stoichiometric amounts or even as the solvent.[7][8] For instance, in the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones, triethanolamine is used in a catalytic amount.[7]

Technical Questions

Q4: How can I monitor the concentration of triethanolamine during my reaction? A4: Several analytical methods can be used to determine the concentration of triethanolamine in a reaction mixture. These include Gas Chromatography (GC) with a Flame Ionization Detector (FID) and High-Performance Liquid Chromatography (HPLC).[9][10][11] For accurate quantification, it is advisable to create a calibration curve with standards of known concentrations.

Q5: Are there any known safety concerns when working with triethanolamine? A5: Yes, while generally considered safe for many applications, triethanolamine can cause skin and eye irritation.[8][12] A more significant concern is the potential formation of N-nitrosodiethanolamine (NDELA), a suspected carcinogen, when triethanolamine reacts with nitrosating agents.[3] Therefore, it is crucial to avoid these conditions and use high-purity reagents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of triethanolamine concentration on reaction outcomes.

Table 1: Lipase-Catalyzed Synthesis of Triethanolamine-Based Esterquat [13][14]

Enzyme Amount (wt%)Substrate Molar Ratio (Oleic Acid:TEA)Reaction Time (hours)Reaction Temperature (°C)Conversion (%)
1.001:185535.12
1.001:2166042.87
1.001:3246539.98
3.251:1166545.12
3.251:2245549.94
3.251:386044.54
5.501:1246047.12
5.501:286548.11
5.501:3165546.54

Table 2: Synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones using Triethanolamine as a Catalyst [7]

CatalystCatalyst Amount (mol%)Time (min)Yield (%)
No Catalyst-180Trace
Triethanolamine1010-1590-96
DABCO104085
DBU106070
Piperidine1012060

Experimental Protocols

Protocol 1: General Procedure for Optimizing Triethanolamine Concentration in a Catalytic Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (if necessary), combine the substrate(s) and the solvent.

  • Catalyst Addition: Prepare a series of reactions with varying concentrations of triethanolamine (e.g., 0.5, 1, 2, 5, and 10 mol%).

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Analysis: Once the reactions are complete, quench them and perform a standard work-up procedure. Analyze the crude product mixture to determine the yield and purity for each catalyst concentration.

  • Optimization: Plot the yield versus catalyst concentration to identify the optimal loading for your specific transformation.

Protocol 2: Selective N-Acylation of an Amino Alcohol using Triethanolamine[3]
  • Reactant Preparation: Dissolve the amino alcohol (1.0 equivalent) and triethanolamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Maintain the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.

Visualizations

Troubleshooting_Workflow start Low Product Yield or Unexpected Byproducts check_conc Is Catalyst Concentration Optimized? start->check_conc optimize_conc Vary Catalyst Concentration (e.g., 0.5-10 mol%) check_conc->optimize_conc No check_temp Is Reaction Temperature Appropriate? check_conc->check_temp Yes optimize_conc->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_atmosphere Is Reaction Sensitive to Oxidation? check_temp->check_atmosphere Yes lower_temp->check_atmosphere use_inert Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Yes check_reagents Are Byproducts from Catalyst Side Reactions? check_atmosphere->check_reagents No use_inert->check_reagents modify_protocol Modify Order of Addition or Change Acylating Agent check_reagents->modify_protocol Yes analyze_product Analyze Product and Purity check_reagents->analyze_product No modify_protocol->analyze_product

Caption: Troubleshooting workflow for optimizing reactions catalyzed by this compound.

N_Acylation_Pathway cluster_0 Desired N-Acylation cluster_1 Competing O-Acylation Amino_Alcohol R-NH-R'-OH Desired_Product R-N(COR'')-R'-OH Amino_Alcohol->Desired_Product Acylation at N Acyl_Chloride R''-COCl Acyl_Chloride->Desired_Product TEA_Base TEA TEA_Base->Desired_Product Base Undesired_Product R-NH-R'-OCOR'' Amino_Alcohol_2 R-NH-R'-OH Amino_Alcohol_2->Undesired_Product Acylation at O Acyl_Chloride_2 R''-COCl Acyl_Chloride_2->Undesired_Product

Caption: Competing N-acylation and O-acylation pathways in the presence of triethanolamine.

References

Technical Support Center: Triethanolamine-Based Esterquat Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triethanolamine-based esterquats.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The final esterquat product is dark brown or yellow, not the desired light-yellow color.

  • Question: My esterquat product has a very dark color. What are the potential causes and how can I fix this?

  • Answer: Product discoloration is a common issue in esterquat synthesis and can be attributed to several factors, often related to oxidation and side reactions at high temperatures.

    Potential Causes:

    • High Reaction Temperature: The esterification reaction often requires elevated temperatures, which can lead to the degradation of raw materials and the formation of colored by-products.[1][2]

    • Presence of Oxygen: Air in the reaction vessel can cause oxidation of the fatty acids and triethanolamine, leading to color formation.[2]

    • Impurities in Raw Materials: The purity of the fatty acids and triethanolamine can significantly impact the color of the final product. Metal impurities in particular can catalyze oxidation reactions.[1][3]

    • Catalyst Choice: While catalysts are necessary, some can contribute to color formation.

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Aim for the lowest effective temperature for the esterification step. For many fatty acids, a temperature of around 170°C is a good starting point, but this should be optimized for your specific reactants.[2]

    • Inert Atmosphere: Before heating, purge the reaction vessel with an inert gas like nitrogen to remove oxygen. Maintain a nitrogen blanket throughout the reaction.[2]

    • Use High-Purity Reactants: Ensure the fatty acids and triethanolamine are of high purity and low in metal content.

    • Catalyst Selection: Consider using a catalyst known for producing lighter-colored products, such as hypophosphorous acid.[4]

    • Post-Treatment: In some cases, a bleaching step with a small amount of hydrogen peroxide (e.g., 1%) after the esterification can help lighten the product color.[2] However, this should be done cautiously as it can potentially affect the final product's stability.

Issue 2: The reaction is incomplete, resulting in low yield or high residual fatty acid content.

  • Question: My esterquat synthesis is not going to completion, and I have a high amount of unreacted fatty acid. How can I improve the conversion?

  • Answer: Incomplete esterification is a frequent challenge. The key is to drive the equilibrium of this reversible reaction towards the product side.

    Potential Causes:

    • Inefficient Water Removal: The esterification of triethanolamine with fatty acids produces water as a byproduct. If this water is not effectively removed, it can hydrolyze the ester back to the starting materials, thus limiting the reaction conversion.

    • Suboptimal Molar Ratio: The stoichiometry of the reactants plays a crucial role. An inappropriate molar ratio of fatty acid to triethanolamine can lead to incomplete conversion of the limiting reagent.

    • Insufficient Catalyst: The catalyst concentration might be too low to achieve a reasonable reaction rate.

    • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to reach completion.

    Troubleshooting Steps:

    • Efficient Water Removal: Apply a vacuum during the reaction to continuously remove the water of condensation.[5] This will shift the equilibrium towards the formation of the ester.

    • Optimize Molar Ratio: The molar ratio of fatty acid to triethanolamine influences the distribution of mono-, di-, and tri-esters.[4] For a typical fabric softener application, a molar ratio in the range of 1.5:1 to 1.9:1 (fatty acid:triethanolamine) is often used.[4] Experiment within this range to find the optimal ratio for your specific fatty acid.

    • Adjust Catalyst Concentration: If using a catalyst like hypophosphorous acid, ensure it is used at an effective concentration, typically between 0.01% and 0.5% by weight of the reactants.[5]

    • Monitor Reaction Progress: Track the reaction progress by measuring the acid value of the reaction mixture over time. The reaction is considered complete when the acid value stabilizes at a low level (typically below 5 mg KOH/g).[6]

Issue 3: The final product shows signs of hydrolysis and has poor stability.

  • Question: My aqueous dispersion of the esterquat is not stable and seems to be hydrolyzing over time. What can I do to improve its stability?

  • Answer: Esterquats contain ester bonds that are susceptible to hydrolysis, especially in aqueous environments and at non-neutral pH.[1][7]

    Potential Causes:

    • pH of the Formulation: Esterquats are most stable in acidic conditions. Hydrolysis rates increase significantly in neutral and, particularly, in alkaline (basic) conditions.[8]

    • Presence of Water: As a reversible reaction, the presence of excess water can drive the hydrolysis of the esterquat.

    • Storage Temperature: Higher storage temperatures can accelerate the rate of hydrolysis.

    • Impurities: Certain impurities can catalyze the hydrolysis reaction.

    Troubleshooting Steps:

    • Control the pH: Adjust the pH of the final aqueous formulation to the acidic range (typically pH 3-4) to minimize hydrolysis.

    • Minimize Water Content in Concentrate: If preparing a concentrated product, ensure the water content is as low as possible.

    • Optimize Storage Conditions: Store the final product at room temperature or below, if possible.

    • Use Stabilizers: The addition of certain metal salts, such as zinc sulfate or aluminum chloride, has been shown to prevent hydrolysis and improve the storage stability of aqueous esterquat compositions.[9][10]

Issue 4: The quaternization step is inefficient, leading to a low cationic content.

  • Question: The cationic content of my final product is lower than expected. How can I improve the efficiency of the quaternization step?

  • Answer: Incomplete quaternization of the intermediate esteramine is a common problem that results in a product with poor performance characteristics.

    Potential Causes:

    • Suboptimal Molar Ratio of Alkylating Agent: An insufficient amount of the quaternizing agent (e.g., dimethyl sulfate) will lead to incomplete reaction.

    • Reaction Temperature and Time: The quaternization reaction requires specific temperature control. If the temperature is too low, the reaction will be slow; if it's too high, it can lead to side reactions and degradation.

    • Presence of Impurities: Water or other nucleophilic impurities can react with the alkylating agent, reducing its availability for the desired reaction.

    Troubleshooting Steps:

    • Optimize Molar Ratio: The molar ratio of the esteramine to the quaternizing agent (e.g., dimethyl sulfate) should be optimized. A slight excess of the alkylating agent is often used to drive the reaction to completion. Ratios of ester to dimethyl sulfate of 1:1.5 have been shown to yield high cationic content.[11]

    • Control Reaction Temperature: The quaternization is typically carried out at a moderate temperature, for example, around 65°C.[12] Monitor the temperature closely as the reaction can be exothermic.

    • Ensure Anhydrous Conditions: The esteramine intermediate should be as dry as possible before the addition of the quaternizing agent.

    • Use a Solvent: The quaternization is often performed in a polar solvent like isopropyl alcohol to ensure good mixing and to help control the reaction temperature.[13]

Issue 5: The viscosity of the final product is too high or too low.

  • Question: The viscosity of my esterquat formulation is not within the desired range. How can I adjust it?

  • Answer: The viscosity of esterquat dispersions is a critical parameter for many applications and can be influenced by several factors.

    Potential Causes:

    • Concentration: Higher concentrations of the esterquat will generally lead to higher viscosity.[14]

    • Composition of Esterquat: The ratio of mono-, di-, and tri-esters in the product can affect the rheological properties.

    • Additives: The presence of electrolytes (salts) or other additives can significantly alter the viscosity.

    • Processing Conditions: The temperature and shear forces applied during the formulation process can impact the final viscosity.

    Troubleshooting Steps:

    • Adjust Concentration: The most straightforward way to modify viscosity is to adjust the concentration of the esterquat in the final formulation.

    • Incorporate Viscosity Modifiers: The addition of inorganic salts, such as calcium chloride, can be used to decrease the viscosity of concentrated esterquat systems.[14]

    • Optimize the Esterification Ratio: Experiment with the fatty acid to triethanolamine molar ratio during synthesis to alter the final ester distribution, which in turn can influence viscosity.

    • Control Processing Temperature: Lowering the processing temperature during the dispersion of the esterquat in water can lead to higher viscosity in the final product.[15]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Triethanolamine-Based Esterquat

ParameterOptimized ValueReference
Enzyme Amount4.77 w/w%[1][16][17][18]
Reaction Time24 hours[1][16][17][18]
Reaction Temperature61.9 °C[1][16][17][18]
Substrate Molar Ratio (Oleic Acid:Triethanolamine)1:1[1][16][17][18]
Agitation Speed480 rpm[1][16][17][18]

Table 2: Typical Molar Ratios for Chemical Synthesis

ReactantsMolar RatioPurposeReference
Fatty Acid : Triethanolamine1.1:1 to 3:1To produce quaternized esters[4]
Fatty Acid : Triethanolamine1.5:1 to 1.9:1Preferred for good performance properties[4][12]
Esteramine : Dimethyl Sulfate1:1.5To achieve maximum cationic content[11]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Triethanolamine-Based Esterquat

This protocol describes a general procedure for the synthesis of a triethanolamine-based esterquat via a two-step process: esterification followed by quaternization.

Materials:

  • Fatty acid (e.g., stearic acid, oleic acid)

  • Triethanolamine (TEA)

  • Catalyst (e.g., hypophosphorous acid)

  • Quaternizing agent (e.g., dimethyl sulfate, DMS)

  • Solvent (e.g., isopropyl alcohol)

  • Nitrogen gas supply

Procedure:

Step 1: Esterification

  • Charge a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal with the desired molar ratio of fatty acid and triethanolamine (e.g., 1.8:1).

  • Add the catalyst (e.g., 0.1% by weight of the total reactants).

  • Purge the reactor with nitrogen for at least 15 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 160-180°C).

  • Apply a vacuum to facilitate the removal of water produced during the reaction.

  • Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value is below 5 mg KOH/g.

  • Once the reaction is complete, cool the mixture to below 100°C.

Step 2: Quaternization

  • Transfer the crude fatty acid triethanolamine ester to a suitable reaction vessel.

  • Add a solvent, such as isopropyl alcohol, to dissolve the ester.

  • While stirring, slowly add the quaternizing agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature at around 65°C. This reaction is exothermic, so cooling may be necessary.

  • After the addition is complete, continue stirring at the same temperature for a few hours to ensure the reaction goes to completion.

  • The final product is the triethanolamine-based esterquat.

Protocol 2: Analysis of Cationic Content

The cationic content of the synthesized esterquat can be determined by titration.

Materials:

  • Esterquat sample

  • Standardized anionic surfactant solution (e.g., sodium lauryl sulfate)

  • Indicator solution (e.g., a mixed indicator of methylene blue and dimidium bromide)

  • Chloroform

  • Water

Procedure:

  • Accurately weigh a known amount of the esterquat sample and dissolve it in a mixture of chloroform and water.

  • Add a few drops of the indicator solution. The chloroform layer should be blue.

  • Titrate the solution with the standardized anionic surfactant solution with vigorous shaking.

  • The endpoint is reached when the chloroform layer turns from blue to grey/pink.

  • Calculate the cationic content based on the volume of the titrant used.

Visualizations

Esterquat_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_quaternization Step 2: Quaternization Reactants Fatty Acid + Triethanolamine ReactionVessel Reaction Vessel (Inert Atmosphere) Reactants->ReactionVessel Catalyst Catalyst (e.g., Hypophosphorous Acid) Catalyst->ReactionVessel Heating Heating (160-180°C) ReactionVessel->Heating Vacuum Vacuum Application Heating->Vacuum Esteramine Esteramine Intermediate Heating->Esteramine WaterRemoval Water Removal Vacuum->WaterRemoval QuatReaction Quaternization Reaction (~65°C) Esteramine->QuatReaction Solvent Solvent (e.g., Isopropyl Alcohol) Solvent->QuatReaction QuatAgent Quaternizing Agent (e.g., DMS) QuatAgent->QuatReaction EsterquatProduct Final Esterquat Product QuatReaction->EsterquatProduct

Caption: Workflow for the two-step synthesis of triethanolamine-based esterquats.

Troubleshooting_Decision_Tree Start Problem Encountered DarkColor Dark Product Color? Start->DarkColor IncompleteReaction Incomplete Reaction? Start->IncompleteReaction PoorStability Poor Stability? Start->PoorStability TempHigh High Temperature? DarkColor->TempHigh Yes WaterRemoval Inefficient Water Removal? IncompleteReaction->WaterRemoval Yes pHNeutral pH Neutral/Alkaline? PoorStability->pHNeutral Yes OxygenPresent Oxygen Present? TempHigh->OxygenPresent No ReduceTemp Reduce Temperature TempHigh->ReduceTemp Yes UseInert Use Inert Atmosphere OxygenPresent->UseInert Yes WrongRatio Incorrect Molar Ratio? WaterRemoval->WrongRatio No ApplyVacuum Apply/Improve Vacuum WaterRemoval->ApplyVacuum Yes OptimizeRatio Optimize Molar Ratio WrongRatio->OptimizeRatio Yes AdjustpH Adjust pH to Acidic Range pHNeutral->AdjustpH Yes AddStabilizer Consider Adding Stabilizers pHNeutral->AddStabilizer No

Caption: Troubleshooting decision tree for common issues in esterquat synthesis.

References

Technical Support Center: Stability of Triethanolammonium Salts in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of triethanolammonium salts.

Frequently Asked Questions (FAQs)

Q1: What are this compound salts and why is their stability in aqueous solutions important?

A1: this compound salts are ionic compounds formed from the neutralization of the weak base triethanolamine (TEA) with an acid.[1] These salts are used in a variety of applications, including as emulsifiers, pH buffers, and surfactants in cosmetic, pharmaceutical, and industrial formulations.[1] The stability of these salts in aqueous solutions is critical for ensuring product efficacy, safety, and shelf-life, as degradation can lead to loss of the active ingredient, formation of potentially harmful impurities, and changes in the physicochemical properties of the formulation.

Q2: What are the primary factors that can affect the stability of this compound salts in aqueous solutions?

A2: The stability of this compound salts in aqueous solutions can be influenced by several factors, including:

  • pH: Alkanolamines, the class of compounds to which triethanolamine belongs, can be unstable and degrade at low pH.[2] The pH of the solution will also influence the equilibrium between the this compound cation and free triethanolamine.

  • Temperature: Elevated temperatures can accelerate degradation reactions. The thermal decomposition of a this compound salt (octanoic acid triethanolamine salt) has been observed to start at approximately 185°C in the solid state.[3]

  • Light Exposure: Photodegradation can occur, especially under UV irradiation, leading to the breakdown of the triethanolamine moiety.[4][5]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidative degradation of the triethanolamine cation.[3][6]

  • Presence of Microorganisms: Triethanolamine and its derivatives can be susceptible to microbial degradation.[7]

Q3: What are the likely degradation products of this compound salts in an aqueous solution?

A3: While specific degradation pathways for every this compound salt are not extensively documented, the degradation is expected to primarily involve the this compound cation. Based on studies of triethanolamine, likely degradation products include:

  • Diethanolamine (DEA): Formed through the cleavage of one of the 2-hydroxyethyl chains.[3]

  • Formaldehyde and Ammonia: Resulting from the further breakdown of the molecule upon oxidation.[4]

  • Glyceraldehyde: An oxidation product of the triethanolamine structure.[3]

  • The corresponding acid from the salt: Hydrolysis of the salt can release the free acid, which will exist in equilibrium with its conjugate base depending on the solution's pH.

Troubleshooting Guides

Issue 1: My aqueous solution of a this compound salt has changed color (e.g., turned yellow/brown) and/or developed an unusual odor over time.
  • Potential Cause 1: Oxidative Degradation. The triethanolamine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts and compounds with different odors. This can be accelerated by exposure to air (oxygen), heat, or the presence of metal ions which can catalyze oxidation.

  • Troubleshooting Steps:

    • Protect from Air: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use Antioxidants: Consider the addition of a suitable antioxidant to the formulation, if compatible with your application.

    • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent (e.g., EDTA) may help to improve stability.

    • Storage Temperature: Store the solution at a lower temperature, as recommended, to slow down the rate of degradation.

  • Potential Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce degradation of the triethanolamine portion of the salt, potentially leading to colored products.

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in amber or opaque containers to block out light.

    • Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.

Issue 2: I am observing new peaks in my HPLC chromatogram after storing my this compound salt solution.
  • Potential Cause 1: Hydrolysis. this compound salts are formed from a weak base (triethanolamine) and an acid. In aqueous solution, these salts can undergo hydrolysis, leading to an equilibrium between the salt and its constituent acid and base.[8][9][10] Depending on the nature of the acid, further degradation of the triethanolamine or the acid moiety may occur.

  • Troubleshooting Steps:

    • pH Control: The pH of the solution is a critical factor. For analytical purposes, alkanolamines have been noted to be more stable in alkaline solutions (e.g., 150 mM sodium hydroxide).[2] Buffering the solution to an optimal pH may be necessary to maintain stability.

    • Identify the Peaks: The new peaks could correspond to diethanolamine, the free acid from the salt, or other degradation products. It is advisable to perform forced degradation studies (see Experimental Protocols section) to intentionally generate these degradation products and confirm their retention times.

  • Potential Cause 2: Oxidative or Photolytic Degradation. As mentioned previously, these degradation pathways will lead to the formation of new chemical entities that will likely appear as new peaks in an HPLC analysis.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution was protected from light and oxygen.

    • Forced Degradation Studies: Conduct forced degradation studies under oxidative (e.g., with H₂O₂) and photolytic conditions to identify the potential degradation products.[11][12][13]

Issue 3: The pH of my this compound salt solution has changed over time.
  • Potential Cause 1: Hydrolysis and Equilibration. The hydrolysis of the salt will establish an equilibrium in solution.[8][9][10] The final pH will depend on the relative strengths of the acid and triethanolamine. Any subsequent degradation of the triethanolamine or the acid can further alter the pH. For example, if the degradation of triethanolamine (a base) is significant, the pH of the solution may decrease.

  • Troubleshooting Steps:

    • Use a Buffer: If a stable pH is critical for your application, consider preparing the solution in a suitable buffer system.

    • Monitor pH: Regularly monitor the pH of the solution to track any changes.

    • Investigate Degradation: A changing pH is a strong indicator of chemical instability. Use analytical techniques like HPLC to investigate the appearance of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Stability Testing

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursHydrolysis of the salt, potential for further degradation of the triethanolamine moiety at low pH.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursHydrolysis of the salt. Triethanolamine is generally more stable at higher pH.
Oxidation 3% - 30% H₂O₂, room temperature or slightly elevated, for up to several daysOxidation of the ethanol side chains and the nitrogen atom.
Thermal Degradation Elevated temperature (e.g., 60-80°C) in solutionAcceleration of hydrolysis and oxidation.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage of C-N and C-C bonds.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Salt

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound salt in a suitable solvent (e.g., water or a water/organic solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours), with sampling at intermediate time points.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period, with regular sampling.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples (stressed and control) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

    • The method should be capable of separating the parent this compound salt from all degradation products.

Visualizations

G Diagram 1: Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, new HPLC peaks, pH shift) check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Correct Storage Conditions (Protect from light, heat, air) improper_storage->correct_storage analyze_degradation Analyze for Degradation Products (HPLC, LC-MS) proper_storage->analyze_degradation end Stable Solution correct_storage->end hydrolysis Potential Hydrolysis analyze_degradation->hydrolysis oxidation Potential Oxidation analyze_degradation->oxidation photodegradation Potential Photodegradation analyze_degradation->photodegradation control_ph Control pH with Buffer hydrolysis->control_ph pH dependent inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Oxygen sensitive protect_from_light Use Amber Containers photodegradation->protect_from_light Light sensitive control_ph->end inert_atmosphere->end protect_from_light->end

Caption: Diagram 1: Troubleshooting Workflow for Solution Instability.

G Diagram 2: Forced Degradation Study Workflow start Prepare Stock Solution of This compound Salt stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (e.g., 60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples (e.g., Stability-Indicating HPLC) sampling->analysis data_analysis Identify Degradation Products and Pathways analysis->data_analysis end Stability Profile Established data_analysis->end

Caption: Diagram 2: Forced Degradation Study Workflow.

References

preventing side reactions with triethanolamine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions associated with the use of triethanolamine (TEOA) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of triethanolamine that make it useful in synthesis?

A1: Triethanolamine (C₆H₁₅NO₃) is a versatile organic compound that functions as both a tertiary amine and a triol (a molecule with three alcohol groups).[1] Its utility in synthesis stems from its ability to act as a base, a nucleophile, a pH buffer, an emulsifier, and a complexing agent.[1][2][3] A 1% solution of TEOA in water has a pH of approximately 10.[4]

Q2: What are the most common side reactions observed when using triethanolamine?

A2: The most frequently encountered side reactions include:

  • Oxidation and Discoloration: TEOA is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of colored byproducts and a yellowing or browning of the reaction mixture.[5]

  • N-Nitrosodiethanolamine (NDELA) Formation: A significant concern is the reaction of TEOA with nitrosating agents (like nitrites or nitrogen oxides) under acidic conditions to form N-nitrosodiethanolamine, a potential carcinogen.[3][6] Commercial grades of TEOA may also contain diethanolamine (DEA) as an impurity, which can also be nitrosated.[6]

  • Competing N-Acylation and O-Acylation: In reactions with acylating agents, both the nitrogen atom and the oxygen atoms of the hydroxyl groups can be acylated, leading to a mixture of products.

  • Hofmann Elimination: Under certain conditions, quaternized TEOA derivatives can undergo Hofmann elimination, resulting in the formation of alkenes.

Q3: How can I minimize the discoloration of my reaction mixture when using triethanolamine?

A3: Discoloration is primarily due to oxidation. To minimize this, you should:

  • Work under an inert atmosphere: Conducting the reaction under nitrogen or argon can significantly reduce oxidation.

  • Control the temperature: Use the lowest effective temperature for your reaction, as higher temperatures accelerate oxidation.

  • Use purified triethanolamine: Impurities in TEOA can contribute to discoloration.

  • Consider using stabilizers: Additives like sodium borohydride can improve the color stability of TEOA.[7]

Q4: Is it necessary to purify commercial triethanolamine before use?

A4: For many applications, commercial grades of TEOA are suitable. However, for reactions that are sensitive to impurities, such as those that are prone to discoloration or where the presence of diethanolamine could lead to unwanted side products, purification is recommended.[6] Purification by vacuum distillation can remove non-volatile impurities and colored degradation products.

Q5: Are there any alternatives to triethanolamine if side reactions are a major concern?

A5: Yes, depending on the specific requirements of your reaction, you can consider alternatives. For instance, if you require a non-nucleophilic base, sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be used. If TEOA's role is primarily as a pH buffer, other buffer systems can be employed. The choice of an alternative should be guided by the specific reaction conditions and desired outcome.

Troubleshooting Guides

Issue 1: Reaction Mixture Turns Yellow or Brown

Symptoms: The reaction mixture, which was initially colorless or pale yellow, develops a distinct yellow or brown color upon addition of triethanolamine or during the course of the reaction.

Possible Causes:

  • Oxidation of Triethanolamine: TEOA is prone to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen.[5]

  • Impure Triethanolamine: Commercial grades of TEOA can contain impurities that are more susceptible to degradation and color formation.[6]

  • Reaction with Air-Sensitive Reagents: Some reagents may react with air to form colored species, a process that can be exacerbated by the basic nature of TEOA.

Solutions:

  • Conduct the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere to minimize contact with oxygen. (See Experimental Protocols section for a detailed procedure).

  • Purify the Triethanolamine: If you suspect impurities are the cause, purify the TEOA by vacuum distillation. (See Experimental Protocols section for a detailed procedure).

  • Lower the Reaction Temperature: If the reaction kinetics allow, perform the synthesis at a lower temperature to reduce the rate of oxidation.

  • Use a Stabilizer: Consider adding a small amount of a color stabilizer, such as sodium borohydride, to the TEOA before use.[7][8]

Issue 2: Low Yield in Esterification or Acylation Reactions

Symptoms: The yield of the desired ester or amide product is significantly lower than expected.

Possible Causes:

  • Competing O-acylation: The hydroxyl groups of TEOA can compete with the desired nucleophile (e.g., an alcohol or another amine) for the acylating agent, leading to the formation of TEOA esters as byproducts.

  • Hydrolysis of the Acylating Agent: Water present in the TEOA or other reagents can hydrolyze the acylating agent, reducing its availability for the desired reaction.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst concentration.

Solutions:

  • Purify and Dry Triethanolamine: Use freshly distilled and dry TEOA to minimize side reactions from impurities and water.

  • Optimize the Order of Addition: Add the TEOA to the primary nucleophile before introducing the acylating agent. This can help to deprotonate the nucleophile and increase its reactivity towards the acylating agent.

  • Control the Temperature: Lowering the reaction temperature may favor the desired N-acylation over O-acylation in some cases.

  • Use a Milder Acylating Agent: If possible, use a less reactive acylating agent or a coupling reagent to improve selectivity.

  • Increase the Excess of the Desired Nucleophile: Using a larger excess of the alcohol or amine reactant can help to outcompete the TEOA for the acylating agent.

Data Presentation

Table 1: Effect of Stabilizers on the Color Stability of Triethanolamine

The following table summarizes the effect of an aqueous solution of sodium borohydride and sodium hydroxide on the Platinum-Cobalt (Pt-Co) color value of triethanolamine over time.[7]

TimePt-Co Color Value (Initial)Pt-Co Color Value (After Treatment)Storage Conditions
0 hours235Room Temperature (20-25°C)
2 years23< 15Room Temperature (20-25°C)

Data sourced from patent WO2017115256A1. The treatment involved adding an aqueous solution of 12% sodium borohydride and 40% sodium hydroxide to the triethanolamine.[7]

Experimental Protocols

Protocol 1: Purification of Triethanolamine by Vacuum Distillation

This protocol describes the purification of commercial triethanolamine to remove colored impurities and other non-volatile substances.

Materials:

  • Commercial grade triethanolamine

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or a magnetic stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram for vacuum distillation. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.

  • Charging the Flask: Add the commercial triethanolamine to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the vacuum pump to the distillation apparatus. Slowly and carefully apply the vacuum. You may observe some initial bubbling as dissolved gases and volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the flask gently using the heating mantle. If using a stir bar, ensure it is stirring smoothly.

  • Distillation: The triethanolamine will begin to boil at a reduced temperature. The boiling point of triethanolamine at atmospheric pressure is approximately 335 °C, but under a vacuum of ~1 mmHg, it will boil at around 179-180 °C. Collect the colorless, distilled triethanolamine in the receiving flask.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to fluctuate, indicating the presence of higher-boiling impurities.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified triethanolamine in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

Protocol 2: Conducting a Reaction Under an Inert Atmosphere

This protocol provides a general procedure for setting up a reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with oxygen-sensitive reagents like triethanolamine.[9][10][11]

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Rubber septa

  • Inert gas source (nitrogen or argon) with a regulator and bubbler

  • Needles and tubing for gas inlet and outlet

  • Syringes for liquid transfer

  • Glassware for the reaction (e.g., condenser, dropping funnel)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or assembled hot under a stream of inert gas.

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., flask, condenser). Seal all openings with rubber septa.

  • Inerting the System: Connect the flask to the inert gas line via a needle through one of the septa. Use another needle as an outlet, typically connected to a bubbler to monitor gas flow.

  • Purging: Flush the system with the inert gas for several minutes to displace any air. A gentle, steady flow of gas (a few bubbles per second in the bubbler) is sufficient.

  • Adding Reagents:

    • Liquids: Use a dry, nitrogen-flushed syringe to transfer liquid reagents, including the triethanolamine, through a septum into the reaction flask.

    • Solids: If adding a solid reagent, you can do so under a positive flow of inert gas by quickly removing a septum, adding the solid via a powder funnel, and then replacing the septum.

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of the inert gas throughout the reaction. This is indicated by a slow, continuous bubbling in the outlet bubbler.

  • Work-up: After the reaction is complete, it can be quenched and worked up under normal atmospheric conditions unless the products are also air-sensitive.

Visualizations

Troubleshooting Workflow for Discoloration

G start Reaction Mixture Discolors (Yellow/Brown) check_temp Is the reaction run at elevated temperature? start->check_temp check_air Is the reaction open to air? check_temp->check_air No solution_temp Lower reaction temperature check_temp->solution_temp Yes check_tea Is the TEOA purified? check_air->check_tea No solution_air Run under inert atmosphere (N2/Ar) check_air->solution_air Yes solution_purify Purify TEOA by vacuum distillation check_tea->solution_purify No solution_stabilizer Consider adding a stabilizer (e.g., NaBH4) check_tea->solution_stabilizer Yes end_good Problem Resolved solution_temp->end_good solution_air->end_good solution_purify->end_good solution_stabilizer->end_good

Caption: Troubleshooting workflow for discolored reaction mixtures.

Competing Acylation Reactions of Triethanolamine

G cluster_TEOA_reactions TEOA Side Reactions TEOA Triethanolamine (TEOA) N(CH₂CH₂OH)₃ NAcylation N-Acylated Product TEOA->NAcylation N-Acylation (competes with desired reaction) OAcylation O-Acylated Product TEOA->OAcylation O-Acylation (competes with desired reaction) AcylatingAgent Acylating Agent (R-CO-X) DesiredProduct Desired Ester/Amide DesiredNucleophile Desired Nucleophile (e.g., R'-OH or R'-NH₂) DesiredNucleophile->DesiredProduct Desired Acylation

References

Technical Support Center: Purification of Triethanolammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of triethanolammonium compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound compounds?

A1: Common impurities often originate from the synthesis of triethanolamine, the starting material for many this compound salts. These include monoethanolamine (MEA) and diethanolamine (DEA).[1] Water can also be a significant impurity. For this compound salts, unreacted starting materials (the corresponding acid and free triethanolamine) are also potential impurities.

Q2: Which purification techniques are most effective for this compound compounds?

A2: The choice of purification technique depends on the specific this compound salt, its properties, and the nature of the impurities. The most common methods include:

  • Recrystallization: Highly effective for crystalline salts.

  • Chromatography: Useful for separating mixtures with similar polarities. Techniques include flash chromatography, High-Performance Liquid Chromatography (HPLC), and ion-exchange chromatography.

  • Extraction: Acid-base extraction can be used to remove non-ionic impurities.

Q3: How can I assess the purity of my this compound compound?

A3: Several analytical methods can be used to determine the purity of this compound compounds:

  • Non-aqueous Titration: This method determines the total basicity of a sample, which can be used to calculate the percentage of the this compound salt.[1][2]

  • Gas Chromatography (GC): Suitable for quantifying volatile impurities like MEA and DEA.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both the main compound and impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the desired compound.[3]

Troubleshooting Guides

Recrystallization

Problem 1: The this compound salt does not dissolve in the chosen solvent, even when heated.

  • Cause: The solvent is not polar enough to dissolve the ionic salt.

  • Solution:

    • Switch to a more polar solvent. For polar compounds like this compound salts, polar protic solvents like ethanol, methanol, or even water are often good choices.[4]

    • Use a mixed solvent system. Dissolve the salt in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., water or methanol) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble, e.g., acetone or isopropanol) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]

Problem 2: No crystals form upon cooling, even after a prolonged time.

  • Cause A: Too much solvent was used. If the solution is not saturated, crystals will not form.

    • Solution: Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[5]

  • Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.

    • Solution:

      • Induce nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution.[5]

      • Add a seed crystal: If available, add a tiny crystal of the pure compound to the solution.[5]

Problem 3: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of the solution as a liquid because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Re-heat and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the saturation and allow it to cool slowly.

    • Lower the cooling temperature: Try cooling the solution to a lower temperature in an ice-salt bath or freezer.

    • Change solvents: Select a solvent with a lower boiling point.

Chromatography

Problem 1: The this compound compound streaks badly on a silica gel column and shows poor separation.

  • Cause: Strong ionic interactions between the positively charged this compound cation and the acidic silanol groups on the silica gel surface cause irreversible adsorption and tailing.

  • Solution:

    • Use a different stationary phase:

      • Alumina (basic or neutral): This can be a better choice for basic compounds.

      • Deactivated silica gel: Reduce the acidity of the silica gel.

    • Modify the mobile phase: Add a competitive base to the eluent to saturate the active sites on the silica gel. Common additives include:

      • Triethylamine (0.1-1%)

      • Ammonia (often as a solution in methanol)

Problem 2: The compound is very polar and does not move from the baseline in common solvent systems.

  • Cause: The mobile phase is not polar enough to elute the highly polar this compound salt.

  • Solution:

    • Increase the polarity of the mobile phase: For normal-phase chromatography, increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol mixture).

    • Use reverse-phase chromatography: For highly polar and water-soluble compounds, reverse-phase chromatography (e.g., with a C18 column) using a polar mobile phase (like water/acetonitrile or water/methanol with a suitable buffer or ion-pairing agent) is often more effective.

Data Presentation

Table 1: Solubility of Triethanolamine and its Salts in Various Solvents
CompoundSolvent ClassSolvent NameSolubilityTemperature (°C)Reference
TriethanolamineAlcoholsMethanolMiscible25[4]
TriethanolamineAlcoholsEthanolMiscible25[4]
TriethanolamineKetonesAcetoneMiscible25[4]
TriethanolamineEthersDiethyl Ether1.6% (w/w)25[4]
TriethanolamineAromatic HydrocarbonsBenzene4.2% (w/w)25[4]
TriethanolamineHalogenated HydrocarbonsCarbon TetrachlorideSlightly Soluble25[4]
TriethanolamineAliphatic Hydrocarbonsn-HeptaneVery Slightly Soluble25[4]
Octanoic acid triethanolamine saltPolar ProticMethanolExpected to be highly soluble-[6]
Octanoic acid triethanolamine saltPolar ProticEthanolExpected to be highly soluble-[6]
Octanoic acid triethanolamine saltPolar AproticAcetoneExpected to be highly soluble-[6]
2,4,6-trichlorophenol this compound saltPolar ProticEthanol, MethanolExpected to be highly soluble-[7]
2,4,6-trichlorophenol this compound saltPolar AproticAcetone, DMSOExpected to be highly soluble-[7]
2,4,6-trichlorophenol this compound saltNonpolarToluene, HexaneExpected to have low solubility-[7]

Note: The solubility of specific this compound salts can vary significantly based on the counter-ion and should be experimentally determined.

Table 2: Performance of Analytical Methods for Triethanolamine and Related Impurities
Performance MetricLC-MS/MS Method (New)HPLC-ELSD Method (Established)GC-FID Method (Established)
Limit of Detection (LOD) 0.49 ppb (ng/g)2 mg/L (ppm)10 µg per sample
Limit of Quantitation (LOQ) 1.96 ppb (ng/g)Not Reported42.0 µg (420 µg/m³)
Linearity (Correlation Coefficient) > 0.990.9995Not Reported
Accuracy (% Recovery) 92.92% - 101.15%98.97% - 100.07%95.7% (extraction efficiency)
Precision (%RSD) < 9.38%0.8% - 1.81%Not Reported

Data adapted from a validation study for a new analytical method for Triethanolamine detection.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Salt (General Procedure)
  • Solvent Selection:

    • Place a small amount of the crude salt in several test tubes.

    • Add a small amount of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tubes with undissolved solid. A good solvent will dissolve the salt when hot.

    • Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of crystals.

    • If no single solvent is suitable, select a miscible solvent pair (one in which the salt is soluble and one in which it is insoluble).

  • Dissolution:

    • Place the crude this compound salt in an Erlenmeyer flask.

    • Add the chosen solvent and a boiling chip or magnetic stir bar.

    • Heat the mixture to boiling while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by Non-Aqueous Titration
  • Apparatus: Automatic titrator or a burette and pH meter with a suitable electrode.

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

    • Glacial acetic acid.

    • Crystal violet indicator (or use potentiometric endpoint detection).

  • Procedure:

    • Accurately weigh a sample of the this compound compound into a clean, dry beaker.

    • Dissolve the sample in a sufficient volume of glacial acetic acid.

    • If using an indicator, add a few drops of crystal violet solution.

    • Titrate the solution with the standardized 0.1 N perchloric acid to the endpoint (a color change from violet to blue-green for the indicator, or the inflection point on the titration curve for potentiometric detection).[1]

    • Calculate the purity based on the volume of titrant used.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis & Final Product Crude_Product Crude this compound Compound Purification_Method Apply Purification Method (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Isolate from reaction mixture Purity_Analysis Assess Purity (HPLC, GC, Titration) Purification_Method->Purity_Analysis Collect purified fraction Purity_Analysis->Purification_Method Repurify if needed Pure_Product Pure this compound Compound Purity_Analysis->Pure_Product Purity meets specifications

Caption: A general workflow for the purification and analysis of this compound compounds.

Purification_Decision_Tree Start Start with Crude This compound Compound Is_Crystalline Is the compound crystalline? Start->Is_Crystalline Recrystallize Attempt Recrystallization Is_Crystalline->Recrystallize Yes Polarity_Difference Significant polarity difference between compound and impurities? Is_Crystalline->Polarity_Difference No / Oily Recrystallization_Success Successful? Recrystallize->Recrystallization_Success Recrystallization_Success->Polarity_Difference No Final_Product Pure Product Recrystallization_Success->Final_Product Yes Flash_Chromatography Use Flash Chromatography (Silica, Alumina, or RP) Polarity_Difference->Flash_Chromatography Yes HPLC_Purification Use Preparative HPLC Polarity_Difference->HPLC_Purification No / Difficult Separation Flash_Chromatography->Final_Product HPLC_Purification->Final_Product

Caption: A decision tree to guide the selection of a suitable purification technique.

References

Technical Support Center: Managing the Hygroscopic Nature of Triethanolammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triethanolammonium chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of this compound. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and reliability of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride and why is it hygroscopic?

This compound chloride, also known as triethanolamine hydrochloride, is the hydrochloride salt formed from the reaction of triethanolamine and hydrogen chloride[1][2][3]. Its hygroscopic nature, meaning its tendency to readily absorb moisture from the atmosphere, is attributed to its salt structure and the presence of polar hydroxyl (-OH) groups that attract water molecules[4][5]. The compound is a colorless, odorless, and hygroscopic powder[1].

Q2: What are the common problems associated with the hygroscopic nature of this compound chloride in experiments?

Moisture absorption can lead to several experimental issues:

  • Physical Changes: The powder can clump together, cake, or in severe cases, dissolve completely by absorbing so much water that it forms a puddle (deliquescence)[4][5].

  • Inaccurate Measurements: Absorbed water adds to the mass of the compound, leading to significant errors in weighing and the preparation of solutions with incorrect concentrations[6].

  • Altered Chemical Properties: The presence of water can affect the compound's chemical properties and stability, potentially impacting reaction kinetics, yields, and side-product formation[4][7][8].

  • Degradation: Moisture can mediate chemical reactions and lead to the degradation of the compound or other components in a formulation, shortening its shelf life[7][8][9].

Q3: How should I properly store this compound chloride?

Proper storage is critical to minimize moisture absorption. The compound should be kept in a cool, dry place in a tightly sealed, airtight container[4][10]. For enhanced protection, consider the following:

  • Use of Desiccants: Store the container inside a desiccator containing a drying agent like silica gel or calcium chloride to maintain a low-humidity environment[5][11].

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., in a nitrogen or argon-filled drybox) is recommended[5].

  • Secondary Containment: Placing the primary container in a sealed bag with desiccant pouches can provide an additional barrier against moisture, especially after the container has been opened[12].

Q4: What is the best way to handle and weigh this compound chloride in the lab?

To prevent moisture uptake during handling and weighing, the following practices are recommended:

  • Minimize Exposure: Open the container for the shortest time possible and reseal it tightly immediately after use[4].

  • Controlled Environment: If possible, handle the compound in a low-humidity environment, such as a glove box or a balance chamber with a desiccant[6][11].

  • Rapid Weighing: Measure out the required amount quickly to limit its exposure to ambient air[4].

  • Pre-Drying: If the material is not thermally sensitive, it can be dried in an oven and cooled in a desiccator before weighing[6].

Q5: My this compound chloride has clumped together. Can I still use it?

If the compound has only clumped, it may still be usable after proper treatment. You can break up the clumps with a spatula[4]. However, this clumping is a clear indication of water absorption, which means the material's mass is no longer accurate for preparing solutions of a specific molarity. For quantitative applications, it is crucial to either dry the material to a constant weight or determine its water content accurately before use[6].

Q6: How can I dry this compound chloride that has absorbed moisture?

Several methods can be used to dry hygroscopic salts. According to one source, this compound chloride can be crystallized from ethanol and dried at 80°C[2]. A general and effective method is using a vacuum oven, which removes moisture at a lower temperature, reducing the risk of thermal decomposition[13]. Gentle heating in a standard laboratory oven is also an option, but care must be taken not to overheat the compound, which could cause it to decompose[4]. Always consult the material's safety data sheet (SDS) for specific temperature stability information[14].

Q7: How does moisture absorption affect the stability and reactivity of this compound chloride?

Absorbed water can act as a plasticizer, leading to changes in the physical properties of the solid[7]. Chemically, water can participate in or catalyze degradation reactions, such as hydrolysis, especially if other reactive species are present in a formulation[7][8]. This can affect the compound's performance as a buffering agent, emulsifier, or surfactant[2][3].

Q8: What analytical methods can I use to determine the water content of my sample?

Several techniques are available to quantify moisture content:

  • Karl Fischer (KF) Titration: This is considered one of the most accurate and specific methods for determining water content. It measures the total water in a sample, including both surface-adsorbed and bound water[15].

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as it is heated[6][]. The weight loss at temperatures corresponding to water evaporation indicates the moisture content.

  • Loss on Drying (LOD): This method involves heating the sample in an oven and measuring the mass difference before and after drying[15]. While simpler than TGA, it is less specific as any volatile component will be lost.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Inconsistent Experimental Results Variable water content in the this compound chloride is altering its effective concentration and reactivity.1. Implement a strict drying protocol before each use (see Protocol 1). 2. Determine the water content using an analytical method like Karl Fischer titration (see Protocol 2) and adjust the mass accordingly. 3. Ensure storage conditions are optimal (airtight containers, desiccator).
Compound has turned into a liquid or viscous puddle The compound has deliquesced due to excessive moisture absorption from prolonged exposure to high humidity.The compound is heavily contaminated with water. It is not recommended for use in quantitative experiments. Discard the compromised material and obtain a fresh, properly stored batch. Review and improve storage procedures immediately[5].
Difficulty achieving a constant weight during measurement The compound is actively absorbing moisture from the air while on the analytical balance.1. Weigh the sample in a controlled environment, such as a glove box with low humidity[11]. 2. If a glove box is unavailable, weigh the sample as quickly as possible. 3. Use a sealed container for weighing; pre-weigh the container, add the sample quickly, seal it, and then take the final weight[6].
Data Presentation: Comparison of Common Laboratory Desiccants

Choosing the right desiccant is crucial for protecting hygroscopic materials. The table below summarizes the properties of common desiccants used for storage.

DesiccantAbsorption Capacity (% of own weight)Absorption SpeedRegenerationIndicatorsNotes
Silica Gel 30-40%ModerateYes (120°C)Yes (Cobalt chloride: blue to pink; other colorimetric agents available)Inert, non-toxic, and widely used. Good for general-purpose drying[17].
Calcium Chloride (CaCl₂) Up to 300%FastNo (Impractical)NoHighly efficient and fast-acting, especially in high humidity. Forms a corrosive brine upon absorption, requiring careful containment[17][18][19].
Bentonite Clay 30-40%ModerateNoNoNatural, non-toxic, and inexpensive. Effective in standard package conditions but can be overwhelmed by high humidity[17][19].
Activated Alumina ~20%ModerateYes (175-315°C)NoVery effective at higher temperatures and for drying gases[17].
Key Experimental Protocols
Protocol 1: Drying this compound Chloride Using a Vacuum Oven

This protocol is designed to remove absorbed water from this compound chloride while minimizing the risk of thermal decomposition.

  • Preparation: Place a thin layer of the clumped this compound chloride powder in a clean, dry, and pre-weighed glass dish.

  • Placement: Put the dish into a vacuum oven.

  • Drying Conditions: Heat the oven to a temperature of 80°C[2]. Once the temperature has stabilized, apply a vacuum.

  • Drying to Constant Weight: Dry the material under vacuum for several hours (e.g., 4-6 hours).

  • Cooling: Release the vacuum using an inert gas like nitrogen or argon, if possible. Immediately transfer the hot dish to a desiccator to cool to room temperature. This prevents moisture reabsorption during cooling.

  • Weighing: Once cooled, weigh the dish.

  • Repeat: Return the dish to the vacuum oven and repeat the drying cycle for 1-2 hour intervals until the weight is constant (i.e., the difference between consecutive weighings is negligible).

  • Storage: Immediately transfer the dry powder to an airtight container and store it in a desiccator.

Protocol 2: Determining Water Content using Karl Fischer Titration

This protocol provides a highly accurate measurement of water content.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and free of ambient moisture.

  • Sample Preparation: Accurately weigh a suitable amount of this compound chloride in a sealed container. The required mass will depend on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Start the titration process. The instrument will automatically titrate the sample with the KF reagent until all the water has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 3: Handling and Weighing in a Controlled Atmosphere (Glove Box)

This protocol is for handling highly sensitive experiments where any moisture absorption must be prevented.

  • Environment Preparation: Ensure the glove box has a low relative humidity (typically <1% RH), maintained by a dry inert gas (e.g., nitrogen or argon).

  • Material Transfer: Transfer all necessary materials, including the this compound chloride container, spatulas, and weighing boats, into the glove box via the antechamber.

  • Equilibration: Allow the container of this compound chloride to equilibrate to the glove box atmosphere before opening to prevent condensation.

  • Weighing: Place the analytical balance inside the glove box. Tare the weighing boat. Carefully dispense the required amount of this compound chloride into the boat and record the weight.

  • Sealing: Tightly reseal the main container of this compound chloride inside the glove box.

  • Use: Use the weighed sample for your experiment within the controlled atmosphere of the glove box.

Visualizations

Troubleshooting_Hygroscopic_Compound start Start: Retrieve this compound Chloride from storage check_appearance Visually inspect the powder. Is it a free-flowing solid? start->check_appearance is_clumped Is it clumped but still a solid? check_appearance->is_clumped No use_directly Proceed with experiment. Handle quickly to minimize exposure. check_appearance->use_directly Yes is_liquid Has it turned into a liquid or paste? is_clumped->is_liquid No dry_compound Dry the compound to a constant weight (e.g., vacuum oven at 80°C). See Protocol 1. is_clumped->dry_compound Yes discard Material is deliquesced. Discard and use a new batch. Review storage procedures. is_liquid->discard Yes is_liquid->discard No (Unusual state, treat as compromised) check_again Re-inspect after drying. Is it a free-flowing powder? dry_compound->check_again check_again->use_directly Yes check_again->discard No (Decomposition likely)

Caption: Troubleshooting flowchart for a compromised sample.

Experimental_Workflow cluster_storage Storage Area (Desiccator) cluster_weighing Weighing Area (Low Humidity) cluster_reaction Experimental Setup storage 1. Airtight container in desiccator weigh 2. Transfer container to balance area (e.g., glove box) storage->weigh measure 3. Quickly weigh required amount into a temporary sealed container weigh->measure reseal 4. Tightly reseal primary container measure->reseal dissolve 5. Immediately add weighed solid to reaction vessel or solvent measure->dissolve store_again 6. Return primary container to desiccator reseal->store_again

Caption: Experimental workflow for handling hygroscopic reagents.

Moisture_Impact cluster_impacts Consequences of Moisture Absorption compound This compound Chloride (Dry, Free-Flowing Powder) physical Physical Changes: - Clumping & Caking - Deliquescence (Liquefaction) compound->physical chemical Chemical Changes: - Altered pH/Buffering Capacity - Potential Degradation/Hydrolysis compound->chemical measurement Measurement Errors: - Inaccurate Mass - Incorrect Concentration compound->measurement moisture Atmospheric Moisture (H₂O) moisture->compound absorbs outcome Compromised Experimental Integrity: Inconsistent and Unreliable Results physical->outcome chemical->outcome measurement->outcome

Caption: Impact of moisture on this compound chloride.

References

Technical Support Center: Optimizing Triethanolammonium Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields in reactions catalyzed by triethanolammonium salts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during this compound catalyzed reactions and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or Impure Catalyst: Triethanolamine (TEA) can degrade over time or contain impurities like diethanolamine (DEA) that can negatively affect the reaction.[1][2][3]- Purify the Catalyst: Use high-purity TEA. Commercial grades can be purified by distillation. - Verify Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. An insufficient amount may lead to incomplete conversion.
Inappropriate Solvent: The solvent may not effectively dissolve reactants or may interfere with the reaction mechanism.- Solvent Screening: Test a range of solvents with varying polarities. Protic solvents like ethanol or aprotic polar solvents like DMF can be effective depending on the specific reaction.[4] - Ensure Solubility: Confirm that all reactants are soluble in the chosen solvent at the reaction temperature.
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to reactant or product decomposition.[5]- Temperature Optimization: Systematically vary the reaction temperature to find the optimal condition. Monitor reaction progress at different temperatures using techniques like TLC.
Formation of Side Products Self-Condensation of Carbonyl Compounds: The basicity of the catalyst can promote the self-condensation of aldehydes or ketones.- Use of a Weaker Base: If self-condensation is a significant issue, consider using a milder amine salt. - Control Stoichiometry: A 1:1 molar ratio of the carbonyl compound and the active methylene compound is often optimal.
Formation of N-nitrosodiethanolamine (NDELA): This is a critical side reaction from a safety perspective, occurring when TEA reacts with nitrosating agents.- Exclude Nitrosating Agents: Rigorously avoid nitrosating agents and their precursors in the reaction system. - Control pH: Maintain a neutral or basic pH to reduce the formation of active nitrosating species.
Difficult Product Purification Catalyst Residue: As a homogeneous catalyst, this compound salts can be challenging to separate from the reaction mixture.- Consider Heterogeneous Catalysts: For easier separation, explore the use of a solid-supported amine catalyst if applicable to your reaction. - Aqueous Workup: Utilize an aqueous workup to remove the water-soluble this compound salt.
Reaction Mixture Color Change Oxidation of Triethanolamine: TEA can be susceptible to oxidation, leading to a colored reaction mixture and potentially impacting the reaction.- Use an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. - Lower Reaction Temperature: Higher temperatures can accelerate oxidation. Conduct the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound salts in catalysis?

A1: this compound salts are formed from the tertiary amine, triethanolamine (TEA).[6] In reactions, TEA acts as a base to deprotonate a substrate, forming the catalytically active species. For example, in a Knoevenagel condensation, TEA deprotonates the active methylene compound to form a reactive enolate ion.[7][8] The resulting this compound cation then acts as a counter-ion.

Q2: How does the purity of triethanolamine affect my reaction yield?

A2: The purity of triethanolamine is crucial for optimal reaction outcomes. Impurities, such as diethanolamine (DEA), can lead to the formation of unwanted side products, including toxic nitrosamines.[1][2] Furthermore, degraded TEA may have reduced catalytic activity, leading to lower yields.[3][9] Using high-purity, freshly distilled TEA is recommended.

Q3: Can I use triethylamine (TEA) and triethanolamine (TEA) interchangeably?

A3: While both are tertiary amine bases, they have different properties that can affect a reaction. Triethanolamine has three hydroxyl groups, making it more polar and capable of hydrogen bonding, which can influence solvent choice and reaction mechanism. Triethylamine is less polar and more volatile.[7][10] The choice between them depends on the specific requirements of the reaction, including desired solubility and basicity.

Q4: My peptide synthesis is showing low yield when using triethanolamine as a base. What could be the problem?

A4: In solid-phase peptide synthesis (SPPS), triethanolamine is used as a non-nucleophilic base for neutralization after Fmoc deprotection.[11][12] Low yield could be due to several factors:

  • Incomplete Neutralization: Insufficient TEA or reaction time may lead to incomplete neutralization of the protonated amine on the resin, preventing efficient coupling of the next amino acid.

  • Base-Catalyzed Side Reactions: Prolonged exposure to the base can cause side reactions like aspartimide formation, especially with sensitive amino acid residues.[11]

  • Impure Base: Impurities in the TEA can interfere with the coupling reaction. Always use high-purity TEA for peptide synthesis.[13]

Q5: How does solvent choice impact the yield of this compound catalyzed reactions?

A5: The solvent plays a critical role in reaction kinetics and equilibrium.[4] For this compound catalyzed reactions, the solvent must be able to dissolve the reactants and the catalyst. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and yield. For instance, in Knoevenagel condensations, polar aprotic solvents like DMF have shown good results, while in other cases, protic solvents like ethanol are effective.[4] It is often necessary to screen several solvents to find the optimal one for a specific reaction.

Quantitative Data Presentation

The following table summarizes the yield of cyanoacrylate products from the Knoevenagel condensation of various substituted aromatic aldehydes with ethyl cyanoacetate. While this data is for a triethylamine-catalyzed reaction, it serves as a representative example of the yields achievable with tertiary amine bases in this type of transformation. The reaction was carried out in hexane at reflux temperature with 10 mol% of the catalyst.

EntryAldehyde SubstituentProductYield (%)
14-HEthyl-2-cyano-3-phenylacrylate91
24-ClEthyl-2-cyano-3-(4-chlorophenyl)acrylate94
34-NO₂Ethyl-2-cyano-3-(4-nitrophenyl)acrylate93
44-OMeEthyl-2-cyano-3-(4-methoxyphenyl)acrylate96
54-MeEthyl-2-cyano-3-(p-tolyl)acrylate92
62-FurylEthyl-2-cyano-3-(furan-2-yl)acrylate90

Experimental Protocols

Protocol 1: General Procedure for this compound Acetate Catalyzed Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using this compound acetate as the catalyst.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.05 eq)

  • Triethanolamine (0.1 eq)

  • Acetic acid (0.1 eq)

  • Solvent (e.g., ethanol or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and the active methylene compound in the chosen solvent.

  • Add triethanolamine and acetic acid to the mixture to form this compound acetate in situ.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Fmoc Deprotection and Neutralization in Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of Fmoc deprotection and neutralization using triethanolamine on a resin-bound peptide.

Materials:

  • Fmoc-protected peptide on resin

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 10% Triethanolamine in Dichloromethane (DCM) (v/v)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the resin for 20-30 minutes to ensure complete Fmoc deprotection.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • To neutralize the resulting piperidinium salt of the N-terminal amine, add the 10% triethanolamine in DCM solution to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

Visualizations

Reaction_Mechanism A Active Methylene Compound TEA Triethanolamine (Base) Enolate Enolate (Nucleophile) A->Enolate Deprotonation TEAH This compound (Conjugate Acid) TEA->TEAH Enolate_node Enolate TEAH_node This compound Aldehyde Aldehyde (Electrophile) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Intermediate_node Alkoxide Intermediate Enolate_node->Intermediate C-C Bond Formation Aldol β-Hydroxy Carbonyl (Aldol Adduct) Intermediate_node->Aldol Protonation TEA_regen Triethanolamine (Catalyst Regenerated) TEAH_node->TEA_regen Aldol_node β-Hydroxy Carbonyl Product α,β-Unsaturated Product Aldol_node->Product Elimination H2O Water Aldol_node->H2O

Caption: Mechanism of a triethanolamine-catalyzed aldol-type reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the catalyst pure and active? Start->Check_Catalyst Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Action_Catalyst Purify or use fresh catalyst. Optimize catalyst loading. Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Action_Solvent Screen different solvents. Ensure reactant solubility. Check_Solvent->Action_Solvent No Check_Stoichiometry Is stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Action_Temp Vary temperature and monitor. Check for decomposition. Check_Temp->Action_Temp No Action_Stoichiometry Adjust reactant ratios. Check_Stoichiometry->Action_Stoichiometry No End Yield Improved Check_Stoichiometry->End Yes Action_Catalyst->Check_Solvent Action_Solvent->Check_Temp Action_Temp->Check_Stoichiometry Action_Stoichiometry->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with Triethanolammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with triethanolammonium salts.

Frequently Asked Questions (FAQs)

Q1: What are this compound salts and why are they used in formulations?

A1: this compound salts are formed through an acid-base reaction between a weakly acidic active pharmaceutical ingredient (API) and triethanolamine (TEA), a weak base.[1] This salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs.[2][3] TEA is widely used in pharmaceutical formulations as a pH adjuster, emulsifier, and solubilizing agent.[4] The conversion of an API into its this compound salt can significantly alter its physicochemical properties, often leading to improved bioavailability.[1][2]

Q2: What are the primary factors that influence the solubility of this compound salts?

A2: The solubility of this compound salts is governed by several factors:

  • pH: As these are salts of a weak acid and a weak base, their solubility is highly dependent on the pH of the medium. A shift in pH can cause the salt to dissociate back into the less soluble free acid form, leading to precipitation.[5]

  • Temperature: For most solid solutes, solubility increases with temperature, as higher temperatures provide more kinetic energy to overcome the crystal lattice energy.[5] However, the effect is compound-specific, and for some salts, solubility can decrease with increasing temperature.

  • Solvent System: The polarity of the solvent system is crucial. This compound salts, being more polar than their parent API, generally exhibit better solubility in polar solvents like water, ethanol, and methanol.[1][6] The use of co-solvents can either enhance or decrease solubility depending on the specific interactions.[6][7]

  • Common Ion Effect: The presence of another electrolyte in the solution that shares a common ion with the this compound salt can decrease its solubility, potentially causing precipitation.[8]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same salt can have different solubilities and stabilities. A change in polymorphic form during storage or processing can lead to unexpected crystallization.[9]

Q3: How does pH adjustment affect the stability and solubility of my this compound salt formulation?

A3: Adjusting the pH is a critical step in formulating with this compound salts, but it must be done carefully. The salt exists in equilibrium with its corresponding free acid and triethanolamine. If the pH of the solution is lowered (becomes more acidic), the equilibrium will shift, favoring the formation of the often poorly soluble free acid, which can then precipitate out of the solution.[5][9] Conversely, in a sufficiently alkaline environment, the this compound cation can be deprotonated to neutral triethanolamine. Therefore, maintaining an optimal pH range is essential for the stability of the formulation. For parenteral formulations, the acceptable pH range is generally between 3.5 and 9.0 to minimize tissue irritation.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound salts.

Problem 1: My this compound salt, which was dissolved, has precipitated out of solution.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the cause and find a solution.

G start Precipitation Observed check_ph Measure pH of the solution start->check_ph ph_drift Has the pH shifted to a more acidic value? check_ph->ph_drift adjust_ph ACTION: Slowly add a dilute solution of a suitable base (e.g., NaOH) while stirring to raise the pH. Monitor pH closely. ph_drift->adjust_ph Yes check_temp Check Storage/Experimental Temperature ph_drift->check_temp No temp_low Was the solution stored at a lower temperature than when it was prepared? check_temp->temp_low warm_solution ACTION: Gently warm the solution while stirring to redissolve the precipitate. Consider storing at a controlled room temperature. temp_low->warm_solution Yes check_dilution Was the solution recently diluted? temp_low->check_dilution No dilution_issue Dilution with a non-polar solvent or a buffer of a different pH can cause precipitation due to 'salting out' or pH shift. check_dilution->dilution_issue Yes check_common_ion Were other salts added to the formulation? check_dilution->check_common_ion No dilution_solution ACTION: - Use a compatible dilution solvent. - Add the concentrated solution to the diluent slowly with vigorous stirring. - Consider an intermediate, miscible solvent. dilution_issue->dilution_solution common_ion_issue The 'Common Ion Effect' can decrease the solubility of your salt. check_common_ion->common_ion_issue Yes common_ion_solution ACTION: Reformulate to avoid electrolytes with common ions if possible. If unavoidable, you may need to reduce the concentration of your this compound salt. common_ion_issue->common_ion_solution

Figure 1. Troubleshooting workflow for precipitation issues.

Problem 2: The dissolution rate of my this compound salt formulation is too slow.

A slow dissolution rate can negatively impact bioavailability. Here are some strategies to improve it.

  • Particle Size Reduction: Decreasing the particle size of the salt increases the surface area available for dissolution. Techniques like micronization can be employed.

  • Inclusion of Surfactants: Adding a suitable surfactant to the formulation can improve the wettability of the salt particles and enhance the dissolution rate.[11]

  • Optimize Agitation: During dissolution testing and manufacturing, the degree of agitation can significantly impact the dissolution rate. Ensure your stirring speed is adequate (e.g., 50-100 rpm for USP Apparatus 2).[12]

  • Formulation as a Solid Dispersion: Creating a solid dispersion of the this compound salt in a hydrophilic carrier can improve the dissolution rate by presenting the drug in a higher energy, more readily dissolvable state.[13]

Problem 3: My parenteral formulation containing a this compound salt shows crystal growth upon storage or dilution.

Preventing crystallization in parenteral formulations is critical to ensure safety and efficacy.

  • Co-solvent Systems: The use of co-solvents is common in parenteral formulations to increase the solubility of the drug. However, dilution with an aqueous vehicle (like saline or dextrose solution) can lead to supersaturation and subsequent precipitation because the co-solvent's solubilizing capacity is diminished.[1][14]

    • Solution: It is crucial to determine the solubility of the salt in various co-solvent/water mixtures to identify a stable concentration range. The use of a ternary solvent system can sometimes offer better stability upon dilution.[15]

  • pH Control: As with any this compound salt formulation, maintaining the correct pH is vital. The addition of buffers to the formulation can help prevent drastic pH shifts upon dilution.

  • Use of Crystal Growth Inhibitors: Certain excipients, such as polymers (e.g., PVP, HPMC) or surfactants, can act as crystal growth inhibitors, preventing the formation and growth of crystals from a supersaturated solution.[9]

Data Presentation: Solubility of this compound Salts

Direct quantitative solubility data for many specific this compound salts is not always readily available in the public literature.[1] However, we can infer solubility characteristics and present available data for analogous compounds.

Table 1: Qualitative and Quantitative Solubility of Triethanolamine (TEA)

Solvent ClassSolvent NameChemical FormulaSolubilityTemperature (°C)
AlcoholsMethanolCH₃OHMiscible25
EthanolC₂H₅OHMiscible25
KetonesAcetoneCH₃COCH₃Miscible25
WaterWaterH₂OMiscible20
EthersDiethyl Ether(C₂H₅)₂O1.6% (w/w)25
Aromatic HydrocarbonsBenzeneC₆H₆4.2% (w/w)25
Halogenated HydrocarbonsCarbon TetrachlorideCCl₄0.4% (w/w)25

Data compiled from various sources.

Table 2: Solubility of a this compound Salt of Ibuprofen in various media

MediumpHSolubility (mg/mL)
Phosphate Buffered Saline (PBS)7.4~5-10 times higher than in PBS pH 6.0
Phosphate Buffered Saline (PBS)6.0~7-8 times higher than in PBS pH 4.0
Phosphate Buffered Saline (PBS)4.0Base solubility

This table illustrates the significant impact of pH on the solubility of a this compound salt of a weak acid like ibuprofen, with solubility increasing dramatically at higher pH values.[16]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Flask Method - adapted from OECD 105)

This method is suitable for determining the equilibrium solubility of a this compound salt in a specific aqueous buffer.[4]

Objective: To determine the saturation concentration of a this compound salt in a buffered aqueous medium at a constant temperature.

Materials:

  • This compound salt of the API

  • Aqueous buffer of desired pH (e.g., phosphate buffer pH 7.4)

  • Shaking incubator or water bath with agitation

  • Centrifuge and/or syringe filters (e.g., 0.22 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the this compound salt to a flask containing a known volume of the selected buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation, followed by filtration of the supernatant through a syringe filter to ensure no solid particles are carried over.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the salt under the tested conditions. Perform the experiment in triplicate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification a Add excess salt to a known volume of buffer b Seal and agitate at constant temperature (e.g., 24-48h) a->b c Allow to settle b->c d Centrifuge and/or filter the supernatant c->d e Dilute clear filtrate d->e f Analyze concentration (e.g., by HPLC) e->f g g f->g Calculate Solubility

Figure 2. Workflow for the Flask Method of solubility determination.

Protocol 2: Troubleshooting Precipitation Upon pH Shift

Objective: To identify the pH at which precipitation occurs and to establish a stable pH range for the formulation.

Materials:

  • A clear, dissolved solution of the this compound salt.

  • Dilute acidic solution (e.g., 0.1 M HCl).

  • Dilute basic solution (e.g., 0.1 M NaOH).

  • pH meter.

  • Magnetic stirrer and stir bar.

  • Turbidity meter (optional).

Procedure:

  • Place a known volume of the clear this compound salt solution in a beaker with a magnetic stir bar.

  • Immerse a calibrated pH probe into the solution.

  • Slowly titrate the solution by adding the dilute acidic solution dropwise while continuously monitoring the pH and visually inspecting for any signs of turbidity or precipitation.

  • Record the pH at which the first sign of precipitation is observed. This is the upper boundary of the precipitation zone when lowering the pH.

  • If desired, repeat the experiment with a fresh sample, this time titrating with the dilute basic solution to identify if precipitation occurs at high pH values.

  • The pH range where the solution remains clear is the stable pH range for that concentration of the salt.

G start Start with clear salt solution setup Place solution on stir plate with calibrated pH probe start->setup titrate Slowly add dilute acid dropwise setup->titrate monitor Continuously monitor pH and visually inspect for turbidity titrate->monitor precip Precipitation observed? monitor->precip precip->monitor No record Record the pH of precipitation precip->record Yes end Determine stable pH range record->end

Figure 3. Logic for determining the stable pH range of a formulation.

References

Technical Support Center: Analysis of Impurities in Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in triethanolamine (TEA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in triethanolamine?

A1: The most prevalent impurities in commercial grades of triethanolamine include monoethanolamine (MEA) and diethanolamine (DEA).[1][2] Water is also a common impurity.[2][3] Additionally, N-nitrosodiethanolamine (NDELA) can be a critical impurity, particularly in products where TEA may come into contact with nitrosating agents.[2][4]

Q2: Which analytical techniques are most suitable for detecting impurities in triethanolamine?

A2: Several techniques are employed for the analysis of impurities in TEA, each with its specific advantages. The most common methods are:

  • Gas Chromatography (GC): This is the preferred method for separating and quantifying volatile impurities like MEA and DEA.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for the detection of non-volatile impurities.[1] Due to TEA's lack of a strong UV chromophore, detectors such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are often used.[1][5]

  • Ion Chromatography (IC): IC is particularly useful for the separation of alkanolamines and can be enhanced with detectors like pulsed amperometric detection (PAD) for improved sensitivity.[6][7]

  • Non-Aqueous Titration: This method is widely used to determine the total basicity of the sample, which allows for the calculation of the overall percentage of triethanolamine.[1]

Q3: Are there official pharmacopeial methods for triethanolamine impurity analysis?

A3: Yes, pharmacopeias such as the United States Pharmacopeia (USP) provide monographs for trolamine (triethanolamine) that include tests for impurities.[8][9][10] These monographs often specify limits for impurities like MEA and DEA and may include methods for their determination.[10]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem: Poor peak shape or tailing for ethanolamines.

  • Possible Cause: Active sites in the injector liner or on the column can interact with the polar amine and hydroxyl groups of the analytes.

  • Solution:

    • Use a deactivated injector liner, such as one with Siltek® treatment.[11]

    • Employ a column specifically designed for amine analysis (e.g., a wax or amine-specific column).[1]

    • Ensure proper column conditioning according to the manufacturer's instructions.

    • Consider derivatization of the analytes to reduce their polarity.

Problem: Inconsistent retention times.

  • Possible Cause: Fluctuations in carrier gas flow rate, oven temperature, or sample matrix effects.

  • Solution:

    • Check the carrier gas supply and ensure a stable flow rate.

    • Verify the accuracy and stability of the GC oven temperature program.[1]

    • Prepare standards in a matrix that closely matches the sample matrix to account for any potential interactions.

    • Ensure the sample preparation procedure is consistent, including dilution solvents and concentrations.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Low detector response or sensitivity.

  • Possible Cause: Triethanolamine and its related impurities lack a strong UV chromophore, leading to poor response with UV detectors.

  • Solution:

    • Utilize a more suitable detector such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[1][5]

    • Consider derivatization of the analytes with a UV-active agent, although this adds complexity to the sample preparation.[6]

Problem: Co-elution of impurities with the main triethanolamine peak.

  • Possible Cause: Inadequate chromatographic separation.

  • Solution:

    • Optimize the mobile phase composition. For mixed-mode or ion-exchange chromatography, adjust the buffer concentration, pH, or organic modifier content.[1]

    • Experiment with different column chemistries. A mixed-mode or ion-exchange column is often effective for separating ethanolamines.[1][12]

    • Adjust the column temperature to improve separation efficiency.

Quantitative Data Summary

The following table summarizes typical specifications for impurities in commercial triethanolamine.

ImpurityTypical Specification LimitReference
Monoethanolamine (MEA)≤ 0.1%[1]
Diethanolamine (DEA)≤ 0.5%[10]
Water≤ 0.5%[8][10]
N-Nitrosodiethanolamine (NDELA)≤ 24 ppb[1]

Experimental Protocols

Determination of MEA and DEA by Gas Chromatography (GC)

This protocol outlines a general procedure for the quantification of monoethanolamine and diethanolamine in triethanolamine using gas chromatography with a flame ionization detector (FID).

1. Apparatus:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Capillary column suitable for amine analysis (e.g., polar wax or amine-specific column).[1]

2. Reagents:

  • High-purity carrier gas (e.g., Helium or Nitrogen).[1]

  • High-purity hydrogen and air for the FID.[1]

  • Certified reference standards of Triethanolamine, Monoethanolamine, and Diethanolamine.[1]

  • Suitable solvent for sample dilution (e.g., Methanol or Isopropanol).[1]

3. Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C[1]

  • Detector Temperature (FID): 275 °C[1]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas Flow Rate: 1 mL/min[1]

  • Injection Volume: 1 µL[1]

4. Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of TEA, MEA, and DEA in the chosen solvent.[1]

  • Sample Preparation: Accurately weigh the triethanolamine sample and dilute it with the chosen solvent to a suitable concentration.

  • Analysis: Inject the standard solutions to generate a calibration curve for each impurity. Then, inject the prepared sample solution.[1]

  • Quantification: Identify the peaks of MEA and DEA in the sample chromatogram based on their retention times compared to the standards. Quantify the amount of each impurity using the calibration curve.[1]

Assay of Triethanolamine by Non-Aqueous Titration

This method determines the total basicity of the sample, which is then used to calculate the percentage of triethanolamine.[1]

1. Apparatus:

  • Burette or automatic titrator.

  • Potentiometer with a suitable electrode (e.g., glass and calomel electrodes) or a visual indicator.[1]

  • Magnetic stirrer.

2. Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid (standardized).[1]

  • Glacial acetic acid.[1]

  • Crystal violet indicator (for visual titration).[1]

3. Procedure:

  • Accurately weigh a quantity of the TEA sample into a clean, dry beaker.

  • Dissolve the sample in a sufficient volume of glacial acetic acid.[1]

  • If using a visual indicator, add a few drops of crystal violet solution. The solution will appear violet.[1]

  • Titrate the solution with standardized 0.1 N perchloric acid. The endpoint is indicated by a color change from violet to blue-green with the crystal violet indicator, or by the inflection point in the potentiometric titration curve.[1]

  • Perform a blank titration with the same volume of glacial acetic acid.[1]

  • Calculate the percentage of triethanolamine.

Visualizations

Experimental_Workflow_GC cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->GC_Injection Data_Acquisition Data Acquisition GC_Injection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Impurity Quantification Peak_Identification->Quantification Calibration_Curve->Quantification

Caption: Workflow for GC Analysis of Impurities in Triethanolamine.

Troubleshooting_Logic Problem Poor Peak Shape (Tailing) Cause1 Active Sites in System Problem->Cause1 Cause2 Inappropriate Column Problem->Cause2 Solution1 Use Deactivated Liner Cause1->Solution1 Solution3 Derivatize Sample Cause1->Solution3 Solution2 Use Amine-Specific Column Cause2->Solution2 Cause2->Solution3

Caption: Troubleshooting Logic for Poor GC Peak Shape.

References

Technical Support Center: Optimizing Triethanolammonium Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triethanolammonium (TEA) buffer systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH of TEA buffers and to offer solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH buffering range for a this compound (TEA) buffer?

A1: The effective buffering range for a TEA buffer is typically between pH 7.0 and 8.5.[1][2] This is centered around the pKa of triethanolamine, which is approximately 7.76 at 25°C.[2][3][4] A buffer is most effective within about ±1 pH unit of its pKa.

Q2: In what applications is a TEA buffer commonly used?

A2: TEA buffers are versatile and used in a variety of biochemical and pharmaceutical applications, including:

  • Protein purification and research, such as in HPLC and FPLC, to maintain a stable pH during biomolecule separation.[1]

  • Enzyme kinetics assays.[2]

  • Downstream processing of biomolecules and in liquid formulations in the pharmaceutical industry.[5]

  • Capillary zone electrophoresis for the analysis of molecules in cell culture media.

  • As a component in hydrogel formulations for drug delivery systems.

  • Studies of peptide self-assembly and molecular interactions.

Q3: What are the key advantages of using a TEA buffer?

A3: TEA buffers offer several advantages:

  • Physiological pH Range: Its buffering range is well-suited for many biological experiments that require a near-neutral pH.[6]

  • Solubilizing Properties: As both an alcohol and an amine, it can act as an emulsifying agent, helping to solubilize oils and fatty acids.[1]

  • Good Water Solubility: Its three hydroxyl groups contribute to its high water solubility.[6]

  • MS Compatibility: Triethanolamine is considered compatible with mass spectrometry (MS), making it useful for applications like LC-MS.[7]

Q4: How does temperature affect the pH of a TEA buffer?

A4: The pH of amine-based buffers like TEA is temperature-dependent. For triethanolamine, the change in pKa with temperature (ΔpKa/°C) is approximately -0.016.[8] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

Quantitative Data Summary

For easy reference, the key quantitative properties of this compound buffers are summarized below.

PropertyValueSource(s)
pKa (at 25°C)7.76[2][3][4]
Effective Buffering RangepH 7.0 - 8.5[1][2]
ΔpKa/°C-0.016[8]
Molecular Weight149.19 g/mol

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of TEA buffer systems.

Q5: My TEA buffer's pH is unstable and drifts over time. What is the cause and how can I fix it?

A5: pH instability in TEA buffers is a common issue.

  • Cause: The primary reason for a downward pH shift is the absorption of atmospheric carbon dioxide (CO₂).[7][9] Being an alkaline buffer, TEA readily reacts with CO₂, forming carbonic acid, which lowers the pH.[9]

  • Solution:

    • Prepare the buffer fresh daily if possible.[7]

    • Store the buffer in a tightly sealed container to minimize air exposure.

    • For long-term storage, consider using a CO₂ trap in the vent of your storage bottle.[7]

    • Degassing the water used for buffer preparation can help, but avoid degassing the final buffer solution as it can lead to the loss of volatile components.[7]

Q6: I observed two phases or a blurry solution when preparing a TEA-phosphate buffer. Why is this happening?

A6: This can occur due to the solubility of triethanolamine.

  • Cause: Triethanolamine is a weak base and may not be fully soluble in water, especially at higher concentrations, leading to phase separation.[10] Protonation of TEA with a strong enough acid is required to form the more soluble this compound salt.[10] Phosphoric acid has multiple pKa values, and may not provide sufficient protons for complete protonation of the TEA.[10]

  • Solution:

    • Slowly add a strong acid like hydrochloric acid (HCl) while stirring to protonate the TEA and aid dissolution.

    • Consider using triethanolamine hydrochloride salt for easier dissolution.

    • Ensure the concentration of TEA is not too high for the volume of water used.

Q7: My prepared TEA buffer has a yellow or brownish tint. Is it still usable?

A7: Discoloration can be a sign of degradation.

  • Cause: Exposure to light (especially UV) or elevated temperatures can cause oxidative degradation of TEA, leading to a change in color.[9]

  • Solution:

    • Store the buffer in an opaque or amber bottle to protect it from light.

    • Store at room temperature or refrigerated (2-8°C) as recommended.[9]

    • If discoloration is significant, it is best to discard the buffer and prepare a fresh solution to ensure the integrity of your experiment.

Q8: I "overshot" the target pH while adjusting my TEA buffer. Can I just add acid/base to correct it?

A8: While it is possible to readjust the pH, it is not ideal.

  • Cause: Adding significant amounts of both acid and base to correct the pH will alter the ionic strength of the buffer.[11]

  • Solution:

    • Add the acid or base titrant slowly and in small increments, especially as you approach the target pH.

    • If a precise ionic strength is critical for your experiment, it is recommended to discard the overshot buffer and prepare it again carefully.[11]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Triethanolamine Buffer, pH 7.6

This protocol describes the preparation of 1 liter of a 0.1 M TEA buffer at a pH of 7.6.

Materials:

  • Triethanolamine (liquid)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • 1 L volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Add approximately 800 mL of deionized water to a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • With continuous stirring, add 13.3 mL (approximately 14.9 g) of triethanolamine to the water.

  • Allow the triethanolamine to dissolve completely.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the buffer solution.

  • Slowly add 1 M HCl to the solution while monitoring the pH. Add the acid dropwise as you approach the target pH of 7.6.

  • Once the pH is stable at 7.6, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store in a tightly sealed container at room temperature.

Visualizations

pH Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the pH of a this compound buffer system for a specific application.

G start Define Experimental Requirements (Target pH, Ionic Strength, Temperature) prepare Prepare Stock Solutions (e.g., 1M TEA, 1M HCl/NaOH) start->prepare Inputs initial_mix Initial Buffer Preparation (Mix TEA stock with water) prepare->initial_mix ph_adjust Coarse pH Adjustment (Add acid/base to near target pH) initial_mix->ph_adjust temp_equilibrate Temperature Equilibration (Bring buffer to experimental temperature) ph_adjust->temp_equilibrate fine_adjust Fine pH Adjustment (Titrate to final target pH) temp_equilibrate->fine_adjust validate Validate Buffer Performance (Test with experimental sample) fine_adjust->validate decision Optimal Performance? validate->decision end Final Buffer Protocol Established decision->end Yes troubleshoot Troubleshoot (Check for precipitation, instability, etc.) decision->troubleshoot No troubleshoot->start Re-evaluate

Caption: Workflow for pH optimization of a TEA buffer system.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for troubleshooting common issues with TEA buffers.

G start Issue Encountered with TEA Buffer issue_type What is the nature of the issue? start->issue_type ph_drift pH Drifting Downward issue_type->ph_drift pH Instability precipitation Precipitation or Cloudiness issue_type->precipitation Appearance discoloration Buffer is Discolored issue_type->discoloration Color Change check_storage Is the buffer stored in a sealed container? ph_drift->check_storage check_solubility Was a strong acid used for pH adjustment? precipitation->check_solubility check_light Is the buffer protected from light? discoloration->check_light sol_fresh Solution: Prepare fresh buffer and store properly. check_storage->sol_fresh Yes no_storage No check_storage->no_storage sol_acid Solution: Use HCl for protonation or use TEA-HCl salt. check_solubility->sol_acid Yes no_acid No check_solubility->no_acid sol_storage Solution: Store in an opaque container. check_light->sol_storage Yes no_light No check_light->no_light no_storage->sol_fresh no_acid->sol_acid no_light->sol_storage

References

Validation & Comparative

comparative study of triethanolammonium vs. quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Triethanolammonium and Quaternary Ammonium Salts for Pharmaceutical Applications

This guide provides a detailed comparison of this compound salts and quaternary ammonium salts, offering insights into their respective properties, performance, and applications in research and drug development. The information is intended for researchers, scientists, and pharmaceutical professionals to aid in the selection of appropriate compounds for their specific needs.

Chemical Structure and Physicochemical Properties

This compound salts are formed from the tertiary amine, triethanolamine, and an acid. Quaternary ammonium (quat) salts feature a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge, independent of pH.[1] This fundamental structural difference dictates their physicochemical properties and applications.

Diagram: Generalized Chemical Structures

G cluster_TEA This compound Salt cluster_QAC Quaternary Ammonium Salt TEA_N N⁺-H TEA_R1 (CH₂CH₂OH)₃ TEA_N->TEA_R1 TEA_X X⁻ TEA_N->TEA_X Ionic Bond QAC_N N⁺ QAC_R1 QAC_N->QAC_R1 QAC_R2 QAC_N->QAC_R2 QAC_R3 QAC_N->QAC_R3 QAC_R4 R⁴ QAC_N->QAC_R4 QAC_X X⁻ QAC_N->QAC_X Ionic Bond

Caption: Generalized structures of this compound and Quaternary Ammonium Salts.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound SaltsQuaternary Ammonium Salts (QAS)
Charge pH-dependent positive chargePermanent positive charge, independent of pH[1]
Formation Reaction of triethanolamine (a weak base) with an acid[2][3]Alkylation of a tertiary amine[1]
Solubility Generally soluble in water and polar solvents like ethanol[3][4]Varies with alkyl chain length; shorter chains are more water-soluble[5]. Miscible with water or lower alcohols[5].
Surfactant Nature Cationic surfactant properties[4][6]Strong cationic surfactants[1]
Stability Can be less stable, especially in high humidity and temperature conditions[2]Generally stable, though some with ester linkages (esterquats) are designed for biodegradability[7][8]

Performance and Applications

The primary differences in performance stem from the robust antimicrobial nature of quaternary ammonium salts versus the primary role of this compound salts as pH adjusters and emulsifiers.

Table 2: Performance and Application Comparison

ParameterThis compound SaltsQuaternary Ammonium Salts (QAS)
Antimicrobial Efficacy Limited intrinsic antimicrobial activity, though some formulations show activity[6]Potent, broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses[1][9][10]. Mechanism involves disrupting the cell membrane[1].
Toxicity Profile Generally considered safe for topical use; used in cosmetics and pharmaceuticals[3][11].Toxicity varies with structure. Can be skin and eye irritants at high concentrations[12][13]. Concerns exist regarding reproductive effects in lab animals and potential for antimicrobial resistance[1][14][15].
Biodegradability Information not widely available, but parent compound triethanolamine is biodegradable.Varies greatly. Traditional QAS are often persistent. Newer "esterquats" are designed for enhanced biodegradability[7][8].
Primary Applications pH adjuster, emulsifier, solubilizer, and surfactant in topical and oral drug formulations[3][6]. Used to improve skin penetration of acidic drugs[6].Active pharmaceutical ingredients (APIs) as antiseptics and disinfectants (e.g., benzalkonium chloride)[5][9]. Used in spermicidal products and as preservatives[5].
Formulation Compatibility Excellent emulsifying agent, compatible with many acidic compounds[3][6].Activity can be neutralized by anionic detergents or soaps[5].

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound salt, Quaternary ammonium salt)

  • Microbial strains (e.g., S. aureus ATCC 6538, E. coli ATCC 25922)

  • 96-well microplates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (microplate reader)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in the 96-well plate using the broth medium. Concentrations can range from 0.0625 to 64 µg/mL[16].

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm with a microplate reader. The MIC is the lowest concentration well with no visible growth.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cell line (e.g., HepG2 human hepatic cells[17], HK-2 renal cells[18])

  • 96-well cell culture plates

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment[18].

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 24-48 hours)[18][19].

  • Controls: Include wells with cells in medium only (negative control) and medium only (blank).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals. Gently shake the plate for 15 minutes[18].

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader[18].

  • Calculation: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Visualizing Mechanisms and Workflows

Mechanism of Action for Quaternary Ammonium Salts

Quaternary ammonium salts primarily act by disrupting the integrity of the microbial cell membrane.

G cluster_workflow QAS Antimicrobial Mechanism QAS Quaternary Ammonium Salt (QAS) (Cationic Head + Lipophilic Tail) Membrane Bacterial Cell Membrane (Negatively Charged) QAS->Membrane Attraction Adsorption Electrostatic Adsorption of QAS to Membrane Membrane->Adsorption Insertion Insertion of Lipophilic Tail into Bilayer Adsorption->Insertion Disruption Membrane Disruption & Permeability Increase Insertion->Disruption Leakage Leakage of Cytoplasmic Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of antimicrobial action for Quaternary Ammonium Salts (QAS).

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_workflow MIC Determination Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe for Microbial Growth (Visual or Spectrophotometric) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Standard experimental workflow for MIC (Minimum Inhibitory Concentration) testing.

Conclusion

This compound salts and quaternary ammonium salts serve distinct purposes in pharmaceutical and research settings.

  • This compound salts are primarily valuable as formulation excipients, acting as effective emulsifiers, pH modifiers, and solubilizing agents to enhance the stability and delivery of active pharmaceutical ingredients[3][6]. Their intrinsic antimicrobial activity is limited.

  • Quaternary ammonium salts are potent, broad-spectrum antimicrobial agents used as active ingredients in disinfectants and antiseptics[1][5]. Their permanent cationic charge is key to their membrane-disrupting mechanism of action[1]. While highly effective, their formulation requires careful consideration to avoid inactivation by anionic compounds, and their potential for toxicity and environmental persistence necessitates careful evaluation[5][14].

The choice between these two classes of compounds should be guided by the intended application: this compound salts for formulation optimization and QAS for applications requiring robust antimicrobial activity.

References

A Comparative Analysis of Triethanolammonium Lauryl Sulfate, Sodium Lauryl Sulfate, and Cocamidopropyl Betaine as Surfactants in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact the stability, efficacy, and tolerability of a formulation. This guide provides an objective comparison of the performance of Triethanolamine Lauryl Sulfate (TLS), a salt of triethanolamine, against two other commonly used surfactants: the anionic Sodium Lauryl Sulfate (SLS) and the amphoteric Cocamidopropyl Betaine (CAPB). The following analysis is based on key performance indicators, including Critical Micelle Concentration (CMC), surface tension, emulsifying and foaming properties, and skin irritation potential, supported by experimental data and detailed protocols.

Executive Summary

Triethanolamine Lauryl Sulfate (TLS) is often positioned as a milder alternative to Sodium Lauryl Sulfate (SLS), offering good foaming and emulsifying properties.[1] SLS is a well-established and highly effective anionic surfactant known for its strong cleansing and foaming capabilities, but also for its potential to cause skin irritation.[2][3] Cocamidopropyl Betaine (CAPB) is an amphoteric surfactant valued for its mildness, foam-boosting, and viscosity-enhancing properties, often used in combination with other surfactants to improve the overall formulation's gentleness.[4][5][6] This guide will delve into the quantitative data to validate these claims and provide a comprehensive comparison to aid in formulation decisions.

Performance Data Comparison

The efficiency of a surfactant is determined by several key parameters. The following tables summarize the available quantitative data for TLS, SLS, and CAPB. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data has been compiled from various sources.

SurfactantCritical Micelle Concentration (CMC)Source(s)
Triethanolamine Lauryl Sulfate (TLS) ~4.0 x 10⁻³ M[7]
Sodium Lauryl Sulfate (SLS) 8.2 mM (in pure water at 25°C)[8]
Cocamidopropyl Betaine (CAPB) ~0.974 mmol/L[9]

Table 1: Comparative Critical Micelle Concentration (CMC)

SurfactantSurface TensionConditionsSource(s)
Triethanolamine Lauryl Sulfate (TLS) Data not available in direct comparison-
Sodium Lauryl Sulfate (SLS) 39.5 dyn/cmat 25°C[10]
Cocamidopropyl Betaine (CAPB) Data not available in direct comparison-

Table 2: Comparative Surface Tension

SurfactantEmulsifying PropertiesFoaming PropertiesSource(s)
Triethanolamine Lauryl Sulfate (TLS) Good emulsifier, helps to blend oil and water components in creams and ointments.[11]Good foaming and viscosity qualities, resulting in thick foam.[12][11][12]
Sodium Lauryl Sulfate (SLS) Effectively stabilizes oil-in-water emulsions.[3]Produces a rich, stable lather.[3][3]
Cocamidopropyl Betaine (CAPB) Acts as an effective emulsifying agent, helping to blend oil and water components.[13]Produces a rich and stable lather, acts as a foam booster.[5][5][13]

Table 3: Comparative Emulsifying and Foaming Properties (Qualitative)

Skin Irritation Potential

A significant factor in surfactant selection for drug development, particularly for topical formulations, is its potential to cause skin irritation.

  • Triethanolamine Lauryl Sulfate (TLS): Generally considered a non-irritating surfactant, especially at lower concentrations.[12] Shampoos containing 10.5% TLS caused no irritation under semi-occluded conditions in clinical studies.[7] However, diluted shampoos with 0.15-7.5% of TLS showed reactions ranging from no irritation to moderate irritation.[7]

  • Sodium Lauryl Sulfate (SLS): A known skin irritant, with the severity of irritation increasing with concentration.[2] It can be harsh and potentially irritating to sensitive skin.[2]

  • Cocamidopropyl Betaine (CAPB): Considered a mild surfactant that does not strip away natural oils and moisture from the hair and skin.[4] It is often used to reduce the irritation potential of harsher surfactants like SLS.[4] It has been observed to induce mild skin irritation and sensitization.[5]

Mechanism of Surfactant-Induced Skin Irritation

Surfactants can induce skin irritation through a complex series of interactions with the stratum corneum, the outermost layer of the skin. The primary mechanism involves the disruption of the skin's lipid barrier and the denaturation of keratin proteins. This can lead to increased transepidermal water loss (TEWL), allowing for the penetration of irritants and the subsequent release of pro-inflammatory mediators by keratinocytes.

Surfactant_Irritation_Pathway Surfactant Surfactant Monomers StratumCorneum Stratum Corneum Surfactant->StratumCorneum Interaction LipidDisruption Disruption of Intercellular Lipids StratumCorneum->LipidDisruption ProteinDenaturation Denaturation of Keratin StratumCorneum->ProteinDenaturation BarrierDysfunction Skin Barrier Dysfunction (Increased TEWL) LipidDisruption->BarrierDysfunction ProteinDenaturation->BarrierDysfunction Penetration Penetration of Surfactant and Other Irritants BarrierDysfunction->Penetration Keratinocytes Keratinocytes Penetration->Keratinocytes MediatorRelease Release of Pro-inflammatory Mediators (e.g., Cytokines) Keratinocytes->MediatorRelease Activation Inflammation Inflammation (Erythema, Edema) MediatorRelease->Inflammation

Mechanism of Surfactant-Induced Skin Irritation

Experimental Protocols

To ensure accurate and reproducible data for surfactant efficiency, standardized experimental protocols are essential.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, indicating the concentration at which surfactant molecules begin to form micelles.

Methodology: Surface Tension Measurement

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Instrumentation: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

  • Measurement: For each concentration, measure the surface tension at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau region).

CMC_Determination_Workflow A Prepare Surfactant Solutions of Varying Concentrations B Measure Surface Tension of Each Solution (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Intersection of Two Linear Regions C->D E Determine CMC D->E

Workflow for CMC Determination via Surface Tension

Evaluation of Emulsion Stability

Emulsion stability is crucial for many pharmaceutical formulations.

Methodology: Turbidimetric Analysis

  • Emulsion Preparation: Prepare an oil-in-water emulsion using a standardized procedure, including the surfactant at a defined concentration.

  • Instrumentation: Use a turbidimeter or a specialized instrument like a Turbiscan, which measures the backscattering and transmission of light through the emulsion over time.

  • Measurement: Place the emulsion in the instrument and monitor the changes in backscattering and transmission profiles along the height of the sample at regular intervals.

  • Data Analysis: Analyze the data for signs of destabilization phenomena such as creaming (migration of droplets), sedimentation, flocculation, and coalescence (changes in droplet size). The Turbiscan Stability Index (TSI) can be calculated to provide a quantitative measure of instability.

Emulsion_Stability_Workflow Prep Prepare Oil-in-Water Emulsion with Surfactant Measure Monitor Backscattering & Transmission Over Time (e.g., Turbiscan) Prep->Measure Analyze Analyze Data for: - Creaming - Sedimentation - Flocculation - Coalescence Measure->Analyze Quantify Calculate Turbiscan Stability Index (TSI) Analyze->Quantify

Workflow for Emulsion Stability Assessment

Conclusion

The choice between Triethanolamine Lauryl Sulfate, Sodium Lauryl Sulfate, and Cocamidopropyl Betaine depends heavily on the specific requirements of the formulation. While SLS offers high efficiency in terms of cleansing and foaming, its higher irritation potential is a significant drawback for many pharmaceutical applications. TLS presents a compelling alternative, providing good surfactant properties with a reportedly milder profile, although more direct comparative quantitative data is needed to fully substantiate this. CAPB stands out for its mildness and is an excellent co-surfactant to enhance the gentleness and sensory experience of formulations. For drug development professionals, a thorough evaluation of these surfactants based on the experimental protocols outlined in this guide is recommended to select the optimal candidate that balances efficacy, stability, and patient safety.

References

A Comparative Analysis of Triethanolamine and Diethanolamine in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Triethanolamine (TEA) and diethanolamine (DEA) are versatile alkanolamines widely employed across a multitude of industrial sectors. Their utility stems from a unique combination of properties, including their ability to act as weak bases, surfactants, corrosion inhibitors, and chemical intermediates. This guide provides an objective comparison of their performance in key industrial applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate amine for their specific needs.

Performance Comparison

The selection between TEA and DEA often depends on the specific requirements of the application, such as the desired pH, the nature of the system they are being introduced to, and the performance metrics of interest. Below is a summary of their comparative performance in several key industrial domains.

Corrosion Inhibition

Both TEA and DEA are effective corrosion inhibitors for various metals, particularly in aqueous and acidic environments. They function by adsorbing onto the metal surface and forming a protective film.

Application Metal Corrosive Medium Inhibitor Concentration Inhibition Efficiency (%)
Acid CleaningZinc0.01 N HNO₃ + 0.01 N H₃PO₄Triethanolamine1%93[1]
Acid CleaningZinc0.01 N HNO₃ + 0.01 N H₃PO₄Diethanolamine1%94[1]
Industrial CleaningMild Steel0.5 M H₂SO₄Diethanolamine10⁻³ M88.7
Gas Treating (Acid Gas Removal)

In the oil and gas industry, alkanolamines are used to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas streams, a process known as "gas sweetening."

Parameter Triethanolamine (TEA) Diethanolamine (DEA)
Heat of Absorption (-ΔH, kJ/mol CO₂)44.72[2]70.44[2]

A lower heat of absorption is generally desirable as it indicates that less energy is required to regenerate the amine solution, making the overall process more energy-efficient.

Cement and Concrete Production

Alkanolamines are utilized as grinding aids in the production of cement to increase efficiency and as additives in concrete formulations.

Grinding Aid Dosage (% by weight) Effect on Cement Fineness (Blaine, cm²/g)
Triethanolamine (TEA)0.05-
Diethanolamine Isopropanolamine (DEIPA) and TEA mixture (GAA088)0.25Significantly improves particle size distribution compared to TEA alone[3][4][5]

One study found that a grinding aid containing a combination of diethanolamine isopropanolamine (DEIPA) and TEA (in the product GAA088) at a concentration of 0.25% yielded the best results in improving particle size distribution compared to using TEA alone.[3][4][5]

Surfactants and Emulsifiers

TEA and DEA are precursors in the production of surfactants and are used as emulsifiers in a variety of products, including cosmetics, detergents, and industrial formulations.[6][7][8][9] They react with fatty acids to form amine soaps, which act as emulsifying agents.[10]

A key parameter for selecting an emulsifier is the Hydrophilic-Lipophilic Balance (HLB), which indicates the water or oil solubility of the surfactant.[1][11][12][13][14] Emulsifiers with an HLB value between 8 and 16 are typically used for oil-in-water (O/W) emulsions.[12] While specific experimental data directly comparing the emulsifying performance of TEA and DEA soaps is limited, their HLB values can be calculated to provide a theoretical comparison.

Metalworking Fluids

In metalworking fluids, both TEA and DEA serve multiple functions, including pH buffering to prevent corrosion, and as emulsifiers to create stable oil-in-water emulsions.[7][15][16] They also contribute to the lubricity of the fluid.[7] Triethanolamine, when reacted with oleic acid, forms triethanolamine oleate, a water-soluble oiliness agent that provides lubrication.[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical performance. Below are summaries of key experimental protocols relevant to the applications discussed.

Corrosion Inhibition Efficiency Measurement

The effectiveness of TEA and DEA as corrosion inhibitors is typically determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods.

Experimental Workflow for Corrosion Inhibition Measurement

cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Analysis Metal_Coupon Metal Coupon (e.g., Mild Steel) Immersion Immerse Coupon in Solution Metal_Coupon->Immersion Corrosive_Medium Corrosive Medium (e.g., 0.5 M H2SO4) Corrosive_Medium->Immersion Inhibitor_Solution Inhibitor Solution (TEA or DEA) Inhibitor_Solution->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical Calculate_IE Calculate Inhibition Efficiency (%) Weight_Loss->Calculate_IE Electrochemical->Calculate_IE

Workflow for determining corrosion inhibition efficiency.
CO2 Absorption Capacity Measurement

The performance of amines for CO₂ capture is evaluated by measuring their absorption capacity and the heat of absorption.

Experimental Setup for CO2 Absorption

Gas_Source CO2/N2 Mixture Mass Flow Controllers Reactor Stirred Reactor Amine Solution (TEA or DEA) Temperature Control Gas_Source->Reactor Inlet Gas Analyzer Gas Analyzer Measures Outlet CO2 Concentration Reactor->Analyzer Outlet Gas Calorimeter Differential Reaction Calorimeter (DRC) Measures Heat of Absorption Reactor->Calorimeter Heat Measurement

Experimental setup for CO2 absorption studies.
Evaluation of Emulsifier Performance

The effectiveness of an emulsifier is assessed by preparing an emulsion and evaluating its stability over time and under stress conditions.

Logical Steps in Emulsifier Performance Evaluation

A Prepare Oil and Aqueous Phases B Add Emulsifier (TEA or DEA soap) A->B C Homogenize to Form Emulsion B->C D Evaluate Stability (Visual, Particle Size) C->D E Stress Tests (Temperature, Centrifugation) D->E F Re-evaluate Stability E->F

Process for evaluating the performance of an emulsifier.
Assessment of Metalworking Fluid Lubricity

The lubricity of a metalworking fluid, a critical performance parameter, can be evaluated using a tapping torque test. This test measures the torque required to tap threads into a standardized workpiece. A lower torque indicates better lubricity.

Tapping Torque Test Workflow

Start Start Prepare_Workpiece Prepare Standardized Workpiece Start->Prepare_Workpiece Apply_MWF Apply Metalworking Fluid (containing TEA or DEA) Prepare_Workpiece->Apply_MWF Perform_Tapping Perform Tapping Operation with Torque Measurement Apply_MWF->Perform_Tapping Record_Torque Record Tapping Torque Perform_Tapping->Record_Torque Analyze_Data Analyze and Compare Torque Values Record_Torque->Analyze_Data End End Analyze_Data->End

Workflow of a tapping torque test for lubricity.

Conclusion

Both triethanolamine and diethanolamine are highly effective in a range of industrial applications. The choice between them is often nuanced and dependent on the specific performance requirements of the intended use. For applications requiring lower energy for regeneration in gas treating, TEA may be preferred due to its lower heat of absorption. In corrosion inhibition, DEA has shown slightly higher efficiency in some acidic environments. For applications as surfactants and in metalworking fluids, the performance is highly formulation-dependent. The experimental protocols outlined provide a framework for conducting direct comparative studies to determine the optimal choice for a given application.

References

Ecotoxicity of Triethanolammonium-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the ecotoxicity of triethanolammonium-based compounds against common alternatives. The information presented is collated from various scientific studies and standardized testing guidelines to aid in the selection of environmentally conscious materials in research and product development.

Comparative Ecotoxicity Data

The following table summarizes the acute ecotoxicity data for this compound compounds and their alternatives across different trophic levels. The data is presented as the concentration of the substance that causes a 50% effect (EC50 or LC50) on the test organisms over a specified period. Lower values indicate higher toxicity.

CompoundTest OrganismTrophic LevelEndpoint (Duration)EC50/LC50 (mg/L)Reference
Triethanolamine (TEA) Pimephales promelas (Fathead minnow)FishLC50 (96h)11800[1]
Daphnia magna (Water flea)InvertebrateEC50 (24h)1390[1]
Scenedesmus subspicatus (Green algae)AlgaeEC50 (96h)169[1]
This compound Lauryl Sulfate Data not available[2]
This compound Amino Acid Salts Lepidium sativum L. (Garden cress)PlantGermination InhibitionVaries by amino acid[3]
Monoethanolamine (MEA) Phaeodactylum tricornutum (Diatom)AlgaeEC50>10 - <=100[4]
Crassostrea gigas (Pacific oyster)InvertebrateEC50>10 - <=100[4]
Diethanolamine (DEA) Phaeodactylum tricornutum (Diatom)AlgaeEC50>10 - <=100[4]
Crassostrea gigas (Pacific oyster)InvertebrateEC50>10 - <=100[4]
Sodium Lauryl Sulfate (SLS) Data not available[5]
Sodium Laureth Sulfate (SLES) Data not available[6]

Note: Direct comparative studies under identical conditions are limited. The toxicity of this compound salts can be influenced by the counter-ion. For instance, this compound salts of amino acids show varying levels of phytotoxicity depending on the specific amino acid.[3]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are widely accepted for assessing the environmental hazards of chemicals.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.[4][7][8][9]

  • Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over 72 hours.

  • Endpoint: Inhibition of growth, measured as a reduction in biomass or growth rate, is determined by comparing the test cultures to control cultures. The EC50, the concentration causing a 50% reduction in growth, is calculated.

  • Test Conditions:

    • Temperature: 21-24°C.[7]

    • Light: Continuous, uniform illumination.[7]

    • pH: Maintained between 6.0 and 9.0, with variation not exceeding 1.5 units during the test.[7]

    • Culture Medium: A nutrient-rich medium, such as the OECD standard algal medium.[7]

    • Test Duration: 72 hours.[7]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.[2]

  • Test Organism: Daphnia magna (water flea).

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Endpoint: Immobilisation, defined as the inability to swim after gentle agitation, is recorded. The EC50, the concentration causing immobilisation in 50% of the daphnids, is determined.

  • Test Conditions:

    • Temperature: 18-22°C.

    • Light: A 16-hour light and 8-hour dark cycle.

    • Medium: A defined synthetic freshwater.

    • Test Duration: 48 hours.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[2]

  • Test Organism: Various freshwater fish species, such as zebrafish (Danio rerio) or fathead minnow (Pimephales promelas).

  • Principle: Fish are exposed to different concentrations of the test substance in a static or semi-static system for 96 hours.

  • Endpoint: Mortality is observed at 24, 48, 72, and 96 hours. The LC50, the concentration that is lethal to 50% of the fish, is calculated.

  • Test Conditions:

    • Temperature: Species-specific, e.g., 21-25°C for zebrafish.

    • Light: A 16-hour light and 8-hour dark cycle.

    • Water: Reconstituted or dechlorinated tap water with controlled hardness and pH.

    • Test Duration: 96 hours.

Visualizations

Signaling Pathway: Amine-Induced Oxidative Stress in Aquatic Organisms

The following diagram illustrates a potential signaling pathway for oxidative stress induced by amine compounds in aquatic organisms. Exposure to certain amines can lead to the generation of reactive oxygen species (ROS), which in turn can cause cellular damage if not neutralized by the organism's antioxidant defense system.[10][11][12][13]

Amine_Oxidative_Stress cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_outcomes Potential Outcomes Amine Compound Amine Compound Increased ROS Production Increased ROS Production Amine Compound->Increased ROS Production Induces Antioxidant Defense Antioxidant Defense Increased ROS Production->Antioxidant Defense Activates Oxidative Damage Oxidative Damage Increased ROS Production->Oxidative Damage Causes Antioxidant Defense->Increased ROS Production Neutralizes Cellular Dysfunction Cellular Dysfunction Oxidative Damage->Cellular Dysfunction Apoptosis Apoptosis Oxidative Damage->Apoptosis

Caption: Amine-induced oxidative stress pathway in aquatic organisms.

Experimental Workflow: Aquatic Ecotoxicity Testing

This diagram outlines a typical workflow for assessing the aquatic ecotoxicity of a chemical substance according to OECD guidelines.

Ecotoxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Test Execution cluster_analysis Phase 3: Data Analysis & Reporting A Substance Characterization (Solubility, Stability) B Test Organism Selection (Algae, Daphnia, Fish) A->B C Preparation of Test Solutions B->C D Exposure of Organisms (OECD 201, 202, 203) C->D E Data Collection (Growth Inhibition, Immobilisation, Mortality) D->E F Statistical Analysis (EC50/LC50 Calculation) E->F G Hazard Classification F->G H Final Report Generation G->H

Caption: A generalized workflow for aquatic ecotoxicity testing.

References

A Comparative Analysis of Triethanolammonium Surfactants: The Impact of Alkyl Chain Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-property relationships of triethanolammonium-based cationic surfactants.

This compound surfactants, a class of quaternary ammonium compounds, are integral components in a myriad of pharmaceutical and research applications, serving as emulsifiers, solubilizing agents, and drug delivery vehicles.[1][2] Their efficacy is intrinsically linked to their molecular architecture, particularly the length of their hydrophobic alkyl chains. This guide provides a comparative analysis of this compound surfactants with varying alkyl chain lengths (typically C12 to C18), summarizing key performance indicators based on established principles and available experimental data from related cationic surfactant systems.

Performance Comparison: Key Physicochemical and Biological Properties

The performance of this compound surfactants is dictated by a delicate balance between their hydrophilic this compound head group and their hydrophobic alkyl tail. Altering the length of this tail significantly impacts their physicochemical and biological properties.

Critical Micelle Concentration (CMC) and Surface Tension

A fundamental characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles. This parameter is crucial for applications such as drug solubilization and formulation stability. The surface tension at the CMC is a measure of the surfactant's efficiency in reducing the surface energy of a liquid.

As a general and well-established trend, the CMC of homologous series of surfactants decreases as the length of the hydrophobic alkyl chain increases. This is attributed to the increased hydrophobicity, which favors the aggregation of surfactant molecules in the bulk aqueous phase to minimize contact between the hydrocarbon tails and water molecules. Consequently, a lower concentration of surfactant is required to achieve micellization.

Concurrently, the surface tension at the CMC also tends to decrease with increasing alkyl chain length. Longer alkyl chains pack more efficiently at the air-water interface, leading to a greater reduction in surface tension.[3]

Table 1: Illustrative Critical Micelle Concentration and Surface Tension of Cationic Surfactants with Varying Alkyl Chain Lengths

Alkyl Chain LengthSurfactant TypeCMC (mM)Surface Tension at CMC (mN/m)
C12 (Dodecyl)Alkyltrimethylammonium Bromide~15~36
C14 (Tetradecyl)Alkyltrimethylammonium Bromide~3.8~35
C16 (Hexadecyl)Alkyltrimethylammonium Bromide~0.9~34
C18 (Octadecyl)Alkyltrimethylammonium Bromide~0.3~33

Note: The data presented in this table is representative of the general trend for cationic surfactants and is compiled from various sources on alkyltrimethylammonium bromides, a closely related class of cationic surfactants. Actual values for this compound surfactants may vary.

Foaming and Emulsification Properties

The ability to form and stabilize foams and emulsions is a critical performance metric for surfactants in many formulations. These properties are also influenced by the alkyl chain length.

Generally, the foaming ability and foam stability of surfactants increase with the length of the alkyl chain up to a certain point (often around C14-C16).[4] Longer chains provide stronger intermolecular hydrophobic interactions within the foam lamellae, leading to more stable foams. However, excessively long chains can lead to decreased solubility and may hinder foam formation.

Similarly, the emulsifying capacity and the stability of the resulting emulsion are enhanced by longer alkyl chains. The increased hydrophobicity allows for better interaction with the oil phase, leading to the formation of a more stable interfacial film.

Table 2: Illustrative Foaming and Emulsification Properties of Cationic Surfactants

Alkyl Chain LengthFoaming Ability (Initial Foam Height)Foam Stability (Half-life)Emulsification Index
C12ModerateModerateGood
C14HighHighExcellent
C16HighVery HighExcellent
C18Moderate to LowHighVery Good

Note: This table provides a qualitative representation of the expected trends. Quantitative data can vary significantly depending on the specific experimental conditions and the oil phase used for emulsification studies.

Biological Activity and Cytotoxicity

Quaternary ammonium compounds, including this compound surfactants, are known for their antimicrobial properties and, consequently, their potential cytotoxicity.[2][5] This biological activity is also modulated by the alkyl chain length.

The cytotoxicity of these surfactants generally increases with the length of the alkyl chain, reaching a maximum for C14 to C16 derivatives.[6] This is because the longer hydrophobic tail facilitates the insertion of the surfactant molecule into the lipid bilayer of cell membranes, leading to membrane disruption and cell lysis.[3] For alkyl chains longer than C16, a "cut-off" effect is often observed, where the cytotoxicity decreases due to reduced aqueous solubility and difficulty in partitioning into the cell membrane. Cationic surfactants have been shown to induce apoptosis in both normal and cancer cells.[5]

Table 3: Illustrative Cytotoxicity of Cationic Surfactants on a Human Cell Line

Alkyl Chain LengthIC50 (µM)
C12~150
C14~50
C16~25
C18~75

Note: The IC50 values (the concentration required to inhibit 50% of cell growth) are illustrative and can vary significantly depending on the cell line, exposure time, and assay used. This data is based on general trends observed for quaternary ammonium compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of surfactant properties.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of surfactant solutions of known concentrations in deionized water.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the plot.

2. Conductivity Method:

  • Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC due to the lower mobility of the micelles compared to the free monomers.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Measure the conductivity of the initial solution.

    • Titrate the solution with small aliquots of deionized water, measuring the conductivity after each addition.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is the concentration at the intersection of the two lines of different slopes.

Evaluation of Foaming Properties

Ross-Miles Method:

  • Principle: This method measures the initial foam height and the stability of the foam over time.

  • Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice.

  • Procedure:

    • A specific volume of the surfactant solution at a defined concentration is placed in the column.

    • A specific volume of the same solution is allowed to fall from a specified height through the pipette, creating foam.

    • The initial height of the foam column is measured immediately after the addition is complete.

    • The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Assessment of Emulsification Stability
  • Principle: This method evaluates the ability of a surfactant to form and stabilize an emulsion of an oil and water.

  • Procedure:

    • Mix a specific volume of the surfactant solution with a specific volume of an oil (e.g., mineral oil, vegetable oil).

    • Homogenize the mixture using a high-speed stirrer or sonicator for a defined period to form an emulsion.

    • Transfer the emulsion to a graduated cylinder.

    • Measure the volume of the separated aqueous phase at regular time intervals.

    • The emulsion stability is expressed as the time taken for a certain percentage of the aqueous phase to separate.

Visualizing the Workflow

The synthesis and characterization of a homologous series of this compound surfactants follow a systematic workflow.

G Workflow for Comparative Analysis of this compound Surfactants cluster_synthesis Synthesis cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis and Comparison start Starting Materials (Triethanolamine, Alkyl Halides C12-C18) reaction Quaternization Reaction start->reaction purification Purification and Characterization (NMR, FTIR, Mass Spectrometry) reaction->purification cmc CMC Determination (Tensiometry, Conductometry) purification->cmc st Surface Tension Measurement purification->st foam Foaming Analysis (Ross-Miles Method) purification->foam emulsion Emulsification Stability purification->emulsion cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on relevant cell lines) purification->cytotoxicity comparison Comparative Analysis of Alkyl Chain Length Effect cmc->comparison st->comparison foam->comparison emulsion->comparison cytotoxicity->comparison

Caption: Experimental workflow for the synthesis and comparative analysis of this compound surfactants.

Conclusion

The length of the alkyl chain is a critical determinant of the performance of this compound surfactants. A longer alkyl chain generally leads to a lower critical micelle concentration, enhanced surface activity, improved foaming and emulsification properties, and increased biological activity, up to an optimal chain length. For researchers and drug development professionals, a thorough understanding of these structure-property relationships is paramount for the rational design and selection of surfactants tailored to specific applications, from enhancing drug solubility to formulating stable and effective delivery systems. While this guide provides a robust framework based on established principles, further experimental studies on a homologous series of this compound surfactants would be invaluable for generating a complete and directly comparative dataset.

References

A Comparative Analysis of Triethanolammonium's Role in Chloride Ion Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triethanolammonium's efficacy in chloride ion immobilization against other established alternatives. Supporting experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate informed decisions in research and development applications where chloride ion control is critical.

Executive Summary

Chloride ion immobilization is a crucial process in various fields, including the stabilization of infrastructure materials and the purification of industrial solutions. This compound, delivered as triethanolamine (TEA), has emerged as a significant additive, particularly in cementitious systems, for its role in enhancing the binding of chloride ions. This guide validates its performance by comparing it with other immobilization techniques such as the formation of Friedel's Salt, the use of hydrotalcite (layered double hydroxides), hydrogels, and anion exchange resins. The data indicates that while methods like anion exchange resins and Friedel's Salt formation may offer higher direct removal efficiencies, this compound provides a notable enhancement of immobilization within a material matrix by promoting the formation of chloride-binding phases.

Comparative Performance Data

The following table summarizes the quantitative performance of this compound and its alternatives in chloride ion immobilization.

Immobilization MethodKey Performance MetricValueSource(s)
This compound (as TEA) Immobilization Ratio Enhancement47.60%[1]
Friedel's Salt Formation Chloride Binding Capacityup to 38.93 mg/g
Chloride Removal Efficiency84.0%
Hydrotalcite (Layered Double Hydroxides) Anionic Exchange Capacity2–4.5 meq/g
Polyacrylamide-Chitosan Hydrogel Maximum Adsorption Capacity32.67 mg/g
Anion Exchange Resin (717 Resin) Chloride Removal Efficiency> 97%

Mechanisms of Chloride Immobilization

The methods discussed employ distinct mechanisms to immobilize chloride ions. This compound's role is primarily indirect, facilitating the formation of other chloride-binding compounds within a cementitious matrix.

This compound (TEA) Enhanced Immobilization

In systems like flue gas desulfurization (FGD) gypsum-based plaster, TEA stimulates the activity of components such as coal fly ash. This promotes the generation of calcium silicate hydrate (C-S-H) gels and chloroaluminate salts, which are responsible for the physical adsorption and chemical binding of chloride ions, respectively.[1] Furthermore, TEA helps to optimize the pore structure of the material, which physically blocks the migration of chloride ions.[1]

TEA_Mechanism TEA This compound (TEA) CFA Coal Fly Ash (CFA) Activity TEA->CFA stimulates Pore Optimized Pore Structure TEA->Pore optimizes Hydration Enhanced Hydration Reactions CFA->Hydration CSH C-S-H Gel Formation Hydration->CSH Chloroaluminate Chloroaluminate Salt Formation Hydration->Chloroaluminate Physical Physical Adsorption CSH->Physical Chemical Chemical Binding Chloroaluminate->Chemical Migration Blocked Migration Pore->Migration Immobilization Chloride Ion Immobilization Physical->Immobilization Chemical->Immobilization Migration->Immobilization

Mechanism of TEA-enhanced chloride immobilization.
Alternative Immobilization Mechanisms

The logical relationship for the direct immobilization of chloride ions by alternative methods is depicted below. Each of these materials possesses inherent properties that allow for the direct capture of chloride ions.

Alternatives_Mechanism cluster_alternatives Alternative Immobilization Agents cluster_mechanisms Primary Mechanism Friedel Friedel's Salt Precipitation Chemical Precipitation Friedel->Precipitation Hydrotalcite Hydrotalcite IonExchange Ion Exchange Hydrotalcite->IonExchange Hydrogel Hydrogel Adsorption Physical Adsorption & Hydrogen Bonding Hydrogel->Adsorption Resin Anion Exchange Resin Resin->IonExchange Immobilization Chloride Ion Immobilization Precipitation->Immobilization IonExchange->Immobilization Adsorption->Immobilization

Direct chloride immobilization by alternative methods.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Cementitious Matrix

This protocol is designed to quantify the effect of triethanolamine (TEA) on the chloride binding capacity of a cementitious material, such as a flue gas desulfurization (FGD) gypsum-based plaster.

Materials:

  • FGD Gypsum

  • Coal Fly Ash (CFA)

  • Portland Cement

  • Triethanolamine (TEA) solution (e.g., 0.10% by weight of binder)

  • Sodium Chloride (NaCl) solution of known concentration

  • Deionized water

  • Standard laboratory glassware and mixing equipment

  • Curing chamber (controlled temperature and humidity)

  • Equipment for chloride analysis (e.g., titration setup, ion chromatograph)

Procedure:

  • Sample Preparation: Prepare at least two batches of the gypsum-based plaster. One control batch without TEA and one experimental batch with a specified concentration of TEA (e.g., 0.10%). For each batch, mix the dry components (FGD gypsum, CFA, cement) thoroughly.

  • Mixing: Add the required amount of water (and TEA solution for the experimental batch) and mix to a homogeneous paste.

  • Curing: Cast the paste into molds of a standard size and cure in a controlled environment (e.g., 20°C and 95% relative humidity) for a specified period (e.g., 14 days).

  • Chloride Exposure: After curing, immerse the hardened samples in a NaCl solution of known concentration for a defined period to allow for chloride ingress.

  • Chloride Analysis:

    • Free Chloride: Determine the concentration of chloride ions remaining in the immersion solution using a suitable analytical method like silver nitrate titration.

    • Total Chloride: Determine the total chloride content within the hardened paste samples. This can be achieved by grinding a sample of the paste and using an acid-digestion method followed by titration or ion chromatography (as per standards like ASTM C1152).

  • Calculation of Immobilization Ratio:

    • The amount of bound chloride is the difference between the total chloride and the free chloride within the pore solution of the paste.

    • The immobilization ratio is calculated as: (Bound Chloride / Total Chloride) * 100%.

  • Comparison: Compare the immobilization ratio of the control samples with the TEA-containing samples to quantify the effect of TEA.

Protocol 2: General Method for Determining Chloride Adsorption Capacity

This protocol can be adapted to evaluate the direct chloride binding capacity of materials like hydrogels, hydrotalcite, and anion exchange resins.

Materials:

  • Adsorbent material (e.g., polyacrylamide-chitosan hydrogel)

  • A series of NaCl solutions of varying, known concentrations

  • Deionized water

  • Shaker or magnetic stirrer

  • pH meter and buffers

  • Temperature-controlled environment (e.g., water bath)

  • Filtration apparatus

  • Equipment for chloride analysis

Procedure:

  • Batch Adsorption Setup: For each NaCl concentration, add a precise mass of the adsorbent material to a known volume of the NaCl solution in a sealed container.

  • Equilibration: Agitate the mixtures at a constant temperature for a predetermined time sufficient to reach equilibrium (this should be determined from preliminary kinetic studies). Monitor and adjust the pH if necessary.

  • Separation: After equilibration, separate the solid adsorbent from the solution by filtration or centrifugation.

  • Chloride Measurement: Measure the final chloride concentration in the supernatant solution.

  • Calculation of Adsorption Capacity: The amount of chloride adsorbed per unit mass of the adsorbent (q_e, in mg/g) at equilibrium is calculated using the following formula: q_e = (C_0 - C_e) * V / m where:

    • C_0 is the initial chloride concentration (mg/L)

    • C_e is the equilibrium chloride concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Isotherm Modeling: Plot q_e versus C_e to generate an adsorption isotherm. The data can be fitted to models like the Langmuir or Freundlich isotherms to determine the maximum adsorption capacity.

Experimental Workflow Diagram

The general workflow for evaluating chloride immobilization performance is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Agent Prepare Immobilization Agent (e.g., with TEA) Exposure Expose Agent to Chloride Solution Prep_Agent->Exposure Prep_Cl Prepare Chloride Solutions Prep_Cl->Exposure Equilibrate Allow for Equilibration (Curing/Adsorption) Exposure->Equilibrate Measure_Free_Cl Measure Free Chloride (Ce) Equilibrate->Measure_Free_Cl Measure_Total_Cl Measure Total Chloride (Ct) Equilibrate->Measure_Total_Cl Calculate Calculate Binding Capacity or Immobilization Ratio Measure_Free_Cl->Calculate Measure_Total_Cl->Calculate Compare Compare Performance Calculate->Compare

General workflow for chloride immobilization studies.

Conclusion

The validation of this compound's role in chloride ion immobilization reveals it to be an effective enhancer within composite material systems. While it does not typically act as a primary, direct-binding agent, its ability to promote the formation of other immobilizing phases and to refine the material's microstructure makes it a valuable component for improving the durability and resistance of materials to chloride ingress. In contrast, alternatives like Friedel's Salt precipitation, hydrotalcite, hydrogels, and anion exchange resins offer direct and often high-capacity chloride removal, making them suitable for applications focused on bulk chloride extraction from solutions. The choice of an appropriate chloride immobilization strategy will, therefore, depend on the specific requirements of the application, whether it be enhancing the intrinsic properties of a material or treating a chloride-contaminated liquid phase.

References

A Comparative Analysis of Triethanolamine and Triethanolamine Hydrochloride in Cement Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Materials Scientists on the Effects of Triethanolamine (TEA) and its Hydrochloride Salt (TEA-HCl) on the Properties of Cement.

This guide provides an objective comparison of the effects of triethanolamine (TEA) and triethanolamine hydrochloride (TEA-HCl) when used as admixtures in cement. The information is targeted towards researchers, scientists, and professionals in the field of cement chemistry and concrete technology. This document summarizes key performance differences, supported by experimental data, and provides detailed methodologies for the cited experiments.

Introduction

Triethanolamine (TEA) is a widely used alkanolamine in the cement industry, primarily functioning as a grinding aid and a chemical admixture to modify the hydration properties of cement. Its effects are notably dose-dependent, capable of acting as a setting accelerator or retarder. Triethanolamine hydrochloride (TEA-HCl), a salt of TEA, has emerged as a viable alternative, demonstrating comparable, and in some cases, enhanced performance as a cement accelerator. This guide delves into a comparative analysis of these two chemical admixtures, focusing on their impact on crucial cement properties such as setting time and compressive strength.

Comparative Performance Analysis

The performance of TEA and TEA-HCl in cement is dictated by their chemical structure and their interaction with the hydrating cement phases. While both can accelerate cement hydration, the presence of the chloride ion in TEA-HCl introduces distinct effects.

Effect on Setting Time

The setting time of cement is a critical parameter for its application in construction. Both TEA and TEA-HCl influence the setting time, with the effect being highly dependent on the dosage.

Summary of Findings:

  • At low dosages (e.g., <0.2% by weight of cement), TEA-HCl appears to be a more effective accelerator, significantly reducing the initial setting time compared to TEA at the same concentration.[1]

  • The effect of TEA on setting time is complex; it can act as an accelerator at very low and very high dosages, while exhibiting a retarding effect at intermediate dosages.

  • TEA-HCl generally demonstrates a more consistent accelerating effect across a range of lower dosages.

Table 1: Comparison of Setting Times of Cement Paste with TEA and TEA-HCl

AdditiveDosage (% by weight of cement)Initial Setting Time (min)Final Setting Time (min)
Control (None)0150210
TEA0.02135190
0.06160225
0.10145205
TEA-HCl0.02120175
0.06130185
0.10115160

Note: The data in this table is synthesized from typical results presented in literature and is for illustrative purposes. Actual values can vary based on cement composition and experimental conditions.

Effect on Compressive Strength

The compressive strength is a primary indicator of the mechanical performance of hardened cement. Both TEA and TEA-HCl can enhance early-age strength development.

Summary of Findings:

  • At dosages below 0.1%, TEA-HCl has been reported to more significantly enhance the compressive strength at 3 and 7 days compared to TEA.[1]

  • Moderate dosages of TEA-HCl also show a more pronounced improvement in the 28-day compressive strength.[1]

  • The strength-enhancing effect of TEA is most prominent at early ages and at optimal, low dosages.

Table 2: Comparison of Compressive Strength of Cement Mortar with TEA and TEA-HCl

AdditiveDosage (% by weight of cement)3-day Compressive Strength (MPa)7-day Compressive Strength (MPa)28-day Compressive Strength (MPa)
Control (None)0253545
TEA0.02283847
0.06263646
0.10273748
TEA-HCl0.02304050
0.06324252
0.10314151

Note: The data in this table is synthesized from typical results presented in literature and is for illustrative purposes. Actual values can vary based on cement composition and experimental conditions.

Mechanism of Action

The differing effects of TEA and TEA-HCl can be attributed to their interactions with the mineral phases of cement during hydration.

cluster_TEA Triethanolamine (TEA) cluster_TEAHCl Triethanolamine Hydrochloride (TEA-HCl) TEA TEA C3A_TEA Accelerates C3A Hydration TEA->C3A_TEA C3S_TEA Retards C3S Hydration TEA->C3S_TEA Ettringite_TEA Promotes Ettringite (AFt) Formation C3A_TEA->Ettringite_TEA TEAHCl TEA-HCl TEA_ion TEA TEAHCl->TEA_ion Cl_ion Cl⁻ TEAHCl->Cl_ion C3A_TEAHCl Strongly Accelerates C3A Hydration TEA_ion->C3A_TEAHCl C3S_TEAHCl Accelerates C3S Hydration Cl_ion->C3S_TEAHCl Ettringite_TEAHCl Promotes Ettringite (AFt) & Friedel's Salt Formation C3A_TEAHCl->Ettringite_TEAHCl

Fig. 1: Simplified mechanism of action of TEA and TEA-HCl.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of cement admixtures.

Determination of Setting Time (Vicat Test - ASTM C191)

This test determines the initial and final setting times of hydraulic cement paste.

Apparatus:

  • Vicat Apparatus

  • Vicat Mold

  • Flat Trowel

  • Glass Graduates

  • Mixing Bowl and Spatula

Procedure:

  • Preparation of Cement Paste: Mix a predetermined quantity of cement with a specified amount of water to achieve normal consistency.

  • Molding the Specimen: Immediately after mixing, fill the Vicat mold with the paste in a single layer.

  • Initial Penetration: Place the mold under the Vicat apparatus. Lower the 1 mm needle until it rests on the surface of the paste. Release the rod and allow the needle to penetrate the paste for 30 seconds.

  • Determining Initial Set: Repeat the penetration measurement at regular intervals. The initial setting time is the elapsed time from the initial contact of cement and water to when the needle penetrates to a depth of 25 mm.

  • Determining Final Set: Replace the needle with the annular attachment. The final setting time is the elapsed time from the initial contact of cement and water to when the needle does not sink visibly into the paste.

start Start mix Prepare Cement Paste (Cement + Water + Additive) start->mix mold Fill Vicat Mold mix->mold initial_penetration Perform Initial Penetration with 1mm Needle mold->initial_penetration check_initial Penetration = 25 mm? initial_penetration->check_initial check_initial->initial_penetration No (continue testing) record_initial Record Initial Setting Time check_initial->record_initial Yes replace_needle Replace with Annular Attachment record_initial->replace_needle final_penetration Perform Final Penetration replace_needle->final_penetration check_final Needle Does Not Sink? final_penetration->check_final check_final->final_penetration No (continue testing) record_final Record Final Setting Time check_final->record_final Yes end End record_final->end

Fig. 2: Experimental workflow for the Vicat test.
Compressive Strength of Cement Mortar (ASTM C109)

This test method is used to determine the compressive strength of hydraulic cement mortars using 2-inch (50-mm) cube specimens.

Apparatus:

  • Cube Molds (2-inch or 50-mm)

  • Tamper

  • Trowel

  • Compression Testing Machine

Procedure:

  • Mortar Preparation: Prepare a mortar of one part cement and 2.75 parts standard sand by weight, with a specified water-cement ratio.

  • Molding Test Specimens: Place a 1-inch layer of mortar in the cube mold and tamp it 32 times. Fill the mold and tamp the second layer.

  • Curing: Cure the specimens in a moist cabinet for 24 hours, then demold and immerse them in lime-saturated water until the time of testing.

  • Testing: Test the specimens for compressive strength at specified ages (e.g., 3, 7, and 28 days). Apply a compressive load at a constant rate until failure.

  • Calculation: The compressive strength is the maximum load divided by the cross-sectional area of the specimen.

Isothermal Calorimetry

This technique measures the heat flow from a cementitious paste during hydration, providing insights into the reaction kinetics.

Apparatus:

  • Isothermal Calorimeter

  • Sample Vials

  • Precision Balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount of cement and the required mixing water (containing the additive) separately.

  • Mixing: Mix the cement and water externally or internally within the calorimeter's sample vial.

  • Measurement: Place the sealed vial into the calorimeter. The instrument maintains a constant temperature and measures the heat evolved from the sample over time.

  • Data Analysis: The output is a plot of heat flow versus time, which can be integrated to determine the total heat of hydration. The timing and intensity of the exothermic peaks provide information about the hydration of different cement phases.

Conclusion

Both triethanolamine and triethanolamine hydrochloride are effective admixtures for modifying the properties of cement. TEA-HCl generally exhibits a stronger accelerating effect on both setting time and early-age compressive strength compared to TEA at similar low dosages. This enhanced performance is likely due to the synergistic effects of the triethanolamine molecule and the chloride ion on the hydration of both the aluminate and silicate phases of cement. However, the presence of chloride in TEA-HCl necessitates careful consideration for applications involving reinforced concrete due to the potential for corrosion. The choice between TEA and TEA-HCl will ultimately depend on the specific performance requirements of the cement-based material and the durability considerations of the application. Further research into the long-term effects and the influence on the microstructure of the hardened cement paste is recommended for a more comprehensive understanding.

References

Triethanolammonium Salts as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe antimicrobial agents is a cornerstone of research and development in pharmaceuticals, cosmetics, and various industrial applications. Among the diverse array of available compounds, triethanolammonium (TEA) salts have emerged as a noteworthy class of antimicrobial agents. This guide provides an objective comparison of the antimicrobial efficacy of this compound salts with other commonly used alternatives, supported by experimental data.

Executive Summary

This compound salts, particularly those formed with amino acids and fatty acids, demonstrate promising antimicrobial activity against a range of bacteria and fungi. Their efficacy is influenced by the nature of the anion paired with the this compound cation. While not always as potent as some established antimicrobial agents like certain quaternary ammonium compounds (QACs), they offer a unique profile of activity. This guide will delve into a quantitative comparison of their performance against QACs, organic acids, and parabens, providing researchers with the data to make informed decisions in their formulations.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Data Presentation

The following tables summarize the MIC values of this compound amino acid salts and common alternative antimicrobial agents against Staphylococcus aureus (a Gram-positive bacterium), Escherichia coli (a Gram-negative bacterium), and Candida albicans (a yeast). It is important to note that these values are compiled from various studies and direct, side-by-side comparisons under identical conditions are limited. Methodological variations can influence results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Amino Acid Salts

CompoundS. aureus (ATCC 6538) MIC (%)E. coli (ATCC 8739) MIC (%)C. albicans (ATCC 10231) MIC (%)
[TEA][Lys]1.880.940.47
[TEA][Arg]3.753.750.47
TEA6.253.121.56
[TEA][Ala]6.253.753.12
[TEA][Pro]6.257.53.12
[TEA][Ser]6.257.53.12
[TEA][Asp]15156.25
[TEA][Glu]15156.25

Data sourced from a study on the antimicrobial activity of this compound amino acid salts. The values were originally reported as percentages (w/v).

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds (QACs)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Benzalkonium chloride1 - 816 - 642 - 32
Cetylpyridinium chloride1 - 1632 - 1280.5 - 8
Didecyldimethylammonium chloride0.5 - 44 - 321 - 16

Note: These are typical MIC ranges and can vary based on the specific strain and testing conditions.

Table 3: Minimum Inhibitory Concentration (MIC) of Organic Acids

CompoundS. aureus MIC (mg/mL)E. coli MIC (mg/mL)C. albicans MIC (mg/mL)
Lactic Acid0.94 - 1.250.94 - 1.25-
Acetic Acid0.94 - 1.250.94 - 1.25-
Citric Acid606030
Benzoic Acid0.31 - 50.31 - 5<10

Note: The efficacy of organic acids is highly dependent on the pH of the medium.[1][2]

Table 4: Minimum Inhibitory Concentration (MIC) of Parabens

CompoundS. aureus MIC (mg/mL)E. coli MIC (mg/mL)C. albicans MIC (mg/mL)
Methylparaben0.5 - 10>100.2 - 1
Propylparaben0.1 - 11 - 50.1 - 0.5
Butylparaben0.05 - 0.50.5 - 20.05 - 0.2

Note: Parabens are generally more effective against fungi and Gram-positive bacteria. Their activity increases with the length of the alkyl chain.

Experimental Protocols

The data presented in the tables are primarily derived from studies employing the broth microdilution method , a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test antimicrobial agent

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate using the appropriate broth. This creates a range of concentrations to be tested.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in broth to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with a standardized volume of the diluted microorganism suspension.

  • Controls: Positive control wells (broth and inoculum, no antimicrobial agent) and negative control wells (broth only) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading of Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound salts, particularly those with a lipophilic anion, is believed to be the disruption of microbial cell membranes. As cationic surfactants, the positively charged this compound head group interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to:

  • Increased membrane permeability: The insertion of the surfactant molecules into the lipid bilayer disrupts its integrity, causing leakage of essential intracellular components like ions, metabolites, and nucleic acids.

  • Enzyme inactivation: Disruption of the membrane can inactivate membrane-bound enzymes that are crucial for cellular processes such as respiration and transport.

  • Protein denaturation: At higher concentrations, surfactants can cause denaturation of both membrane and cytoplasmic proteins, leading to cell death.

Currently, there is limited information on specific signaling pathways that are directly targeted by this compound salts. Their broad-spectrum activity suggests a more general, disruptive mechanism rather than a specific molecular target.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microorganism Inoculum B->C D Incubate under Controlled Conditions C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Mechanism TEA_Salt This compound Salt Interaction Electrostatic Interaction & Hydrophobic Insertion TEA_Salt->Interaction 1. Adsorption Cell_Membrane Microbial Cell Membrane (Negatively Charged) Cell_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption 2. Penetration Leakage Leakage of Intracellular Components Disruption->Leakage 3. Consequence Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound salts.

Conclusion

This compound salts represent a versatile class of antimicrobial agents with efficacy against both bacteria and fungi. Their performance is intricately linked to the anionic component of the salt, with certain amino acid and fatty acid salts demonstrating notable activity. While they may not consistently exhibit the same level of potency as some leading quaternary ammonium compounds, their unique chemical properties and potential for tailored design make them a compelling area for further research and development. For formulators seeking alternatives to traditional preservatives, this compound salts warrant consideration, with the understanding that their efficacy should be rigorously evaluated for each specific application. The data and protocols provided in this guide serve as a foundational resource for researchers to embark on such evaluations.

References

A Comparative Guide to the Structural Analysis of Inorganic Cluster-Surfactant Arrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of inorganic clusters with surfactants into ordered arrays is a powerful strategy for creating novel functional materials with applications ranging from catalysis to drug delivery. The structure and properties of these arrays are critically dependent on the nature of the inorganic cluster, the surfactant, and the interplay between them. While a wide variety of surfactants have been explored, detailed structural data for arrays formed with triethanolammonium is notably scarce in the current scientific literature.

This guide, therefore, provides a comparative structural analysis of inorganic cluster-surfactant arrays using two well-documented cationic surfactants: Dimethyldioctadecylammonium (DODA) and Cetyltrimethylammonium (CTA) . By examining the experimental data and methodologies used to characterize these systems, this guide aims to provide a framework for understanding the principles of self-assembly in these hybrid materials and to serve as a reference for the design and characterization of new cluster-based nanomaterials.

Comparative Structural Data

The following tables summarize key quantitative data from structural analyses of polyoxometalate (POM)-surfactant arrays, offering a comparison between systems formed with DODA and CTA surfactants.

SurfactantInorganic ClusterCharacterization MethodKey Structural ParametersReference
DODA [H₃Mo₅₇V₆(NO)₆O₁₈₉(H₂O)₁₂(VO)₆]¹⁵⁻Powder X-ray DiffractionLayered structure with a periodicity of 3.8 nm. Disordered alkyl chains.[1]
DODA [Eu(H₂O)P₅W₃₀O₁₁₀]¹²⁻Powder X-ray DiffractionLayered structure with a periodicity of 5.05 nm. Well-ordered alkyl chains.[1]
CTA [SiMo₁₂O₄₀]⁴⁻Single-Crystal X-ray DiffractionMonoclinic P2₁/c, a=13.136(1) Å, b=20.139(2) Å, c=41.030(3) Å, β=93.443(1)°. Hexagonal packing of Keggin clusters.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these complex materials. Below are protocols for key experiments cited in the literature for the analysis of POM-surfactant arrays.

Synthesis of Surfactant-Encapsulated Polyoxometalate Clusters (SECs)

Example with DODA: Two primary examples of surfactant-encapsulated polyoxometalate (POM) clusters are (DODA)₁₅[H₃Mo₅₇V₆(NO)₆O₁₈₉(H₂O)₁₂(VO)₆]·13H₂O (SEC-2) and (DODA)₁₂[Eu(H₂O)P₅W₃₀O₁₁₀]·28H₂O (SEC-3)[1]. The synthesis involves the reaction of the respective POM with dimethyldioctadecylammonium (DODA) bromide in an appropriate solvent system, leading to the precipitation of the surfactant-encapsulated cluster.

Example with CTABr: The synthesis of [SiMo₁₂O₄₀][C₁₆H₃₃N(CH₃)₃]₄ ([SiMo₁₂][CTA]₄) is achieved by combining aqueous solutions of silicomolybdic acid (H₄SiMo₁₂O₄₀) and cetyltrimethylammonium bromide (CTABr) in a 1:4 molar ratio[2]. A yellow flocculent precipitate forms immediately upon mixing the two clear solutions.

Powder X-ray Diffraction (PXRD)

PXRD is a key technique for determining the periodic structures in these arrays.

  • Sample Preparation: The synthesized SEC powder is mounted on a sample holder.

  • Data Collection: A diffractometer with a Cu Kα radiation source is typically used. Data is collected over a 2θ range appropriate for detecting the expected layer periodicities (e.g., 1-10°).

  • Analysis: The periodicity (d-spacing) of the layered structure is calculated from the position of the diffraction peaks using Bragg's Law (nλ = 2d sinθ). For instance, SEC-2 and SEC-3, which are formed with DODA, exhibit layered structures with periodicities of 3.8 and 5.05 nm, respectively[1].

Single-Crystal X-ray Diffraction

This technique provides the most detailed atomic-level structural information.

  • Crystal Growth: Suitable single crystals are grown, often by slow evaporation or diffusion methods.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at various crystal orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The atomic positions are determined and refined to generate a precise 3D model of the crystal structure. For example, the structure of [SiMo₁₂O₄₀][C₁₆H₃₃N(CH₃)₃]₄ was determined to be monoclinic with space group P2₁/c[2].

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and arrangement of the cluster-surfactant assemblies.

  • Sample Preparation: A dilute dispersion of the material in a suitable solvent is drop-cast onto a TEM grid (e.g., carbon-coated copper grid) and the solvent is allowed to evaporate.

  • Imaging: The sample is imaged using an electron beam to observe the nanoscale structures. This can reveal the formation of lamellar, hexagonal, or other phases.

Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the size, shape, and arrangement of nanoscale structures in solution or in the solid state.

  • Sample Preparation: The sample can be a solution, dispersion, or a solid powder. For solutions, the sample is placed in a capillary tube.

  • Data Collection: An X-ray beam is passed through the sample and the scattered X-rays at very small angles (typically < 5°) are detected.

  • Analysis: The scattering pattern is analyzed to determine structural parameters such as particle size, shape, and inter-particle distances.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of inorganic cluster-surfactant arrays.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization inorganic_cluster Inorganic Cluster Solution mixing Mixing & Precipitation inorganic_cluster->mixing surfactant Surfactant Solution surfactant->mixing sec Surfactant-Encapsulated Cluster (SEC) mixing->sec pxrd Powder X-ray Diffraction sec->pxrd Structural Periodicity tem Transmission Electron Microscopy sec->tem Morphology scxrd Single-Crystal X-ray Diffraction sec->scxrd Atomic Structure saxs Small-Angle X-ray Scattering sec->saxs Nanoscale Organization

Caption: General experimental workflow for the synthesis and characterization of inorganic cluster-surfactant arrays.

Signaling Pathways and Logical Relationships

The self-assembly process is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing the final structure of the array.

logical_relationships cluster_factors Influencing Factors cluster_assembly Self-Assembly Process cluster_structure Resulting Array Structure cluster_charge Inorganic Cluster Charge self_assembly Self-Assembly cluster_charge->self_assembly cluster_geometry Cluster Geometry cluster_geometry->self_assembly surfactant_structure Surfactant Structure (Headgroup, Tail Length) surfactant_structure->self_assembly solvent Solvent solvent->self_assembly concentration Concentration concentration->self_assembly array_structure Final Array Structure (e.g., Lamellar, Hexagonal) self_assembly->array_structure

Caption: Key factors influencing the self-assembly and final structure of inorganic cluster-surfactant arrays.

Conclusion

The structural analysis of inorganic cluster-surfactant arrays reveals that the final architecture is a result of a delicate balance of interactions. The choice of surfactant is a critical determinant of the resulting structure. While this guide has focused on DODA and CTA due to the availability of detailed structural data, the principles of self-assembly and the characterization methodologies described are broadly applicable. Future research into a wider range of surfactants, including this compound, will undoubtedly uncover new and exciting possibilities for the rational design of functional hybrid materials. The experimental protocols and comparative data presented here provide a solid foundation for researchers venturing into this dynamic field.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Triethanolammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of triethanolammonium, a common laboratory reagent.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Use protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Skin Protection: Wear protective clothing to avoid skin contact.[1]

  • Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with water for 15-20 minutes. If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area gently with soap and water for 15-20 minutes.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Rinse mouth thoroughly. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for triethanolamine, the base component of this compound salts.

ParameterValueReference
ACGIH TLV-TWA5 mg/m³[1]
Oral LD50 (rat)4190 mg/kg[1]
Dermal LD50 (rabbit)>20 mL/kg[1]
96 Hr LC50 (Lepomis macrochirus)450 - 1000 mg/L[1]
Bioaccumulative Potential (BCF)<3.9[1]

Laboratory-Scale Disposal Protocol

Disposal of this compound waste requires careful adherence to safety procedures and local regulations. The primary method for laboratory-scale waste is neutralization followed by collection for professional disposal. Do not dispose of this compound solutions down the drain. [1][2][3]

Objective: To safely neutralize and prepare a small quantity of aqueous this compound waste for disposal.

Materials:

  • Aqueous this compound waste solution

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (~1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container, clearly labeled

  • Stir bar and stir plate

  • Fume hood

Procedure:

  • Work Area Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.[1]

  • Initial Dilution: If the this compound waste is concentrated, dilute it with water to a concentration of less than 5% (w/v) in a suitable beaker. This helps to control the heat generated during neutralization.

  • Neutralization:

    • Place the beaker with the diluted waste solution on a stir plate and add a stir bar.

    • Slowly add the dilute acid to the stirring solution.

    • Monitor the pH of the solution regularly using pH strips or a pH meter.

    • Continue adding acid dropwise until the pH is between 6.0 and 8.0.

  • Waste Collection:

    • Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized this compound Waste"), concentration, and date.

    • Store the container in a designated satellite accumulation area for hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[1] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities (e.g., US 40CFR262.11).[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Triethanolammonium_Disposal_Workflow start This compound Waste Generated assess Assess Waste Characteristics (Concentration, Volume, Contaminants) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill_check Is there a spill? fume_hood->spill_check contain_spill Contain & Absorb Spill with Inert Material spill_check->contain_spill Yes neutralize Neutralize Waste (pH 6-8) with Dilute Acid spill_check->neutralize No collect_spill Collect in a Sealed Container for Disposal contain_spill->collect_spill professional_disposal Contact Licensed Waste Disposal Service collect_spill->professional_disposal containerize Transfer to Labeled Hazardous Waste Container neutralize->containerize storage Store in Designated Waste Accumulation Area containerize->storage storage->professional_disposal end Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triethanolammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triethanolammonium (commonly known as Triethanolamine or TEA), a compound frequently used in pharmaceuticals and other laboratory applications. Following these procedural steps will help mitigate risks and ensure proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is crucial to prevent exposure.[1][2][3]

  • Eye Protection: Chemical splash goggles are mandatory to protect against eye irritation.[1][2][4] In situations with a high potential for splashing, a face shield should also be worn.[4]

  • Skin Protection: Wear appropriate protective gloves to prevent skin contact.[1][2][5] Nitrile rubber gloves are a suitable option.[5] Protective clothing, such as a lab coat or apron, is also necessary to prevent skin exposure.[1][2][3]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required.[6] However, if you are working in an area with inadequate ventilation, or if there is a risk of aerosol or mist formation, a NIOSH-approved respirator should be used.[1][5]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Avoid direct contact with skin and eyes.[1]

    • Do not breathe in any dust, vapor, mist, or gas.[1]

    • Wash your hands thoroughly after handling the chemical.[7]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][7]

    • Keep the container tightly closed when not in use.[1][4][7]

    • This compound is hygroscopic, meaning it absorbs moisture from the air, so it's important to store it in a dry environment.[1][4][5]

Emergency Procedures: First Aid and Accidental Release

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][7][8] Seek medical attention.[1][2][7][8]

  • Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][2][8] If irritation develops or persists, seek medical attention.[2][7]

  • Inhalation: Move the individual to fresh air immediately.[1][2][7][8] If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen.[1][2][7][8] Seek medical attention.[1][2][8]

  • Ingestion: Do NOT induce vomiting.[2] Have the person rinse their mouth with water and drink one to two glasses of water.[3][8] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[1][9]

Accidental Release Plan:

  • Evacuate: Immediately evacuate personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated.[4][7]

  • Contain: Wear appropriate PPE and contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1][7][9][11]

  • Collect: Carefully shovel or sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1][7][11]

  • Clean: Clean the spill area with soap and water.[12]

  • Dispose: Dispose of the waste in accordance with federal, state, and local regulations.[1] Do not let the chemical enter the environment.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Dispose of the chemical and any contaminated materials in a manner that is consistent with federal, state, and local regulations.[1]

  • Do not dispose of with household garbage or allow it to enter sewer systems.[2][13]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for this compound.

OrganizationExposure Limit (TWA - 8-hour)
ACGIH5 mg/m³
Belgium5 mg/m³[1]
Germany5 mg/m³ (inhalable fraction)[1]
Malaysia5 mg/m³[1]
Netherlands5 mg/m³[1]
Spain5 mg/m³[1]
Safework Australia5 mg/m³[11]

Procedural Workflow for Handling this compound

The following diagram illustrates the step-by-step process for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Perform Experiment C->D Proceed with work E Decontaminate Work Area D->E After experiment J Spill or Exposure Occurs D->J F Remove & Dispose of PPE E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled Container G->H Segregate waste I Dispose via Licensed Waste Service H->I Follow regulations K Follow First Aid Procedures J->K Exposure L Execute Spill Cleanup Plan J->L Spill

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.